molecular formula C15H11ClO3 B1604988 4-Chloro-3',4'-(ethylenedioxy)benzophenone CAS No. 101018-98-8

4-Chloro-3',4'-(ethylenedioxy)benzophenone

Cat. No.: B1604988
CAS No.: 101018-98-8
M. Wt: 274.7 g/mol
InChI Key: WDQRRAGLRNSAHB-UHFFFAOYSA-N
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Description

4-Chloro-3',4'-(ethylenedioxy)benzophenone is a useful research compound. Its molecular formula is C15H11ClO3 and its molecular weight is 274.7 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQRRAGLRNSAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350389
Record name 4-Chloro-3',4'-(ethylenedioxy)benzophenone
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Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101018-98-8
Record name (4-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
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URL https://commonchemistry.cas.org/detail?cas_rn=101018-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3',4'-(ethylenedioxy)benzophenone
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URL https://comptox.epa.gov/dashboard/DTXSID90350389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-3',4'-(ethylenedioxy)benzophenone basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Introduction

This compound is a diarylketone that belongs to the broad class of benzophenone derivatives. The benzophenone scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its photochemical properties and as a pharmacologically active moiety.[1][2] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in research and development. This compound is identified by its unique molecular structure, which dictates its physical and chemical behavior.

Nomenclature and Structure
  • Systematic IUPAC Name: (4-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

  • CAS Number: 101018-98-8[3]

  • Molecular Formula: C₁₅H₁₁ClO₃[4]

  • Molecular Weight: 274.70 g/mol [3][4]

  • Synonyms: OTAVA-BB 1044020[4]

The structure combines a 4-chlorophenyl group and a 2,3-dihydro-1,4-benzodioxin-6-yl group linked by a central carbonyl moiety.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of the compound are essential for determining appropriate solvents, storage conditions, and handling procedures.

PropertyValueSource
Melting Point 107-108 °C[4]
Boiling Point (Predicted) 429.2 ± 45.0 °C[4]
Density (Predicted) 1.318 ± 0.06 g/cm³[4]
Appearance White to off-white crystalline solidInferred from related compounds
Solubility Soluble in organic solvents like ethanol, acetone, and methylene chloride. Insoluble in water.[5]

Synthesis and Purification

The primary route for synthesizing benzophenone derivatives is the Friedel-Crafts acylation.[1][6] This electrophilic aromatic substitution reaction provides a versatile and efficient method for creating the diarylketone core structure.

Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of this compound involves the reaction of 1,4-benzodioxan with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7] The 1,4-benzodioxan is the nucleophilic aromatic substrate, and the 4-chlorobenzoyl chloride is the acylating agent.

synthesis_workflow Reactants Reactants: 1,4-Benzodioxan 4-Chlorobenzoyl Chloride Lewis Acid (e.g., AlCl₃) Reaction Friedel-Crafts Acylation - Electrophilic Aromatic Substitution - Formation of Acylium Ion Intermediate Reactants->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Reaction Quench (e.g., with ice/HCl) & Aqueous Work-up Reaction->Workup Extraction Organic Extraction (e.g., with Ethyl Acetate) Workup->Extraction Purification Purification - Washing & Drying - Recrystallization or Chromatography Extraction->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for Friedel-Crafts acylation synthesis.

Experimental Protocol (Illustrative)

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[7][8]

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet (connected to a trap) is charged with anhydrous aluminum chloride (1.1 eq) and a suitable inert solvent (e.g., dichloromethane).

  • Acylium Ion Formation: 4-Chlorobenzoyl chloride (1.0 eq) dissolved in the same solvent is added dropwise to the stirred suspension at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the acylium ion-Lewis acid complex.

  • Acylation: A solution of 1,4-benzodioxan (1.0 eq) in the solvent is added dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

  • Quenching and Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with additional dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield pure this compound.[4]

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by its three main functional components: the ketone carbonyl group, the electron-rich benzodioxin ring, and the electron-deficient chlorophenyl ring.

Reactivity Profile
  • Carbonyl Group: The ketone can undergo typical reactions such as reduction to a secondary alcohol (benzhydrol derivative) using agents like sodium borohydride. It is also a photosensitizer, capable of absorbing UV light and promoting photochemical reactions, a hallmark of the benzophenone class.[1][9]

  • Aromatic Rings: The benzodioxin ring is activated towards further electrophilic substitution due to the electron-donating nature of the ether oxygens. Conversely, the chlorophenyl ring is deactivated. The chlorine atom can be substituted via nucleophilic aromatic substitution under forcing conditions.

Potential Applications in Drug Development and Research

While specific biological data for this compound is not widely published, the benzophenone scaffold is of significant interest in medicinal chemistry.[2]

  • Intermediate for Pharmaceutical Synthesis: Benzophenones are key intermediates in the synthesis of various drugs, including antihistamines and anti-inflammatory agents.[9][10] The structure of this compound could serve as a building block for more complex molecules. The chloro-substituent, in particular, provides a handle for further modification via cross-coupling reactions.

  • Antimicrobial and Anticancer Research: Numerous synthetic benzophenone derivatives have been investigated for their antiproliferative, anti-inflammatory, and antimicrobial activities.[2] The presence of a halogen atom, like chlorine, can enhance the biological activity of a compound.[2]

  • Photochemistry and Photobiology: As a benzophenone derivative, it is expected to be a potent photosensitizer.[1] This property is utilized in photochemistry to initiate radical reactions and has applications in photodynamic therapy, where photosensitizers are used to generate reactive oxygen species to kill cancer cells.

applications cluster_apps Potential Application Areas Core This compound Pharma Pharmaceutical Intermediate (e.g., for antihistamines, anti-inflammatories) Core->Pharma Building Block Bio Bioactive Scaffold (for anticancer, antimicrobial agent discovery) Core->Bio Structural Motif Photo Photosensitizer (in photochemistry, photodynamic therapy) Core->Photo UV Absorption Material UV Curing Agent / Photoinitiator (in polymers, inks, coatings) Core->Material UV Absorption

Caption: Potential applications derived from the core chemical structure.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic strong absorption band for the carbonyl (C=O) stretch, typically around 1650-1670 cm⁻¹.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound and for quantitative analysis in various matrices.[12]

Safety and Handling

Conclusion

This compound is a multifaceted compound with a well-defined structure and accessible synthetic route. While its direct applications are still emerging, its structural components—the photosensitive benzophenone core, the versatile chloro-substituent, and the electron-rich benzodioxin moiety—make it a compound of significant interest. For drug development professionals and researchers, it represents a valuable building block for creating novel therapeutic agents and a potential candidate for applications in materials science and photochemistry.

References

An In-depth Technical Guide to 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 101018-98-8

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Chloro-3',4'-(ethylenedioxy)benzophenone, a molecule of interest for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, a proposed synthetic pathway, predicted spectral data for characterization, and a discussion of its potential applications based on its structural motifs.

Introduction and Molecular Overview

This compound is a substituted benzophenone featuring a 4-chlorinated phenyl ring and a 3',4'-ethylenedioxy substituted phenyl ring, also known as a 1,4-benzodioxan moiety. The benzophenone core is a prevalent structure in photochemistry and medicinal chemistry, while the 1,4-benzodioxan group is found in a variety of biologically active compounds. The combination of these two pharmacophores suggests potential for this molecule in the development of novel therapeutic agents.

The 1,4-benzodioxan moiety, in particular, is a key component in several pharmaceuticals, contributing to activities such as α-adrenergic blocking and anti-inflammatory effects. Its incorporation into a molecule can also favorably modulate physicochemical properties, a crucial aspect of drug design.[1] The 4-chlorophenyl group is a common substituent in drug candidates, often enhancing binding affinity to target proteins.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 101018-98-8[2]
Molecular Formula C₁₅H₁₁ClO₃[2]
Molecular Weight 274.7 g/mol [2]
Melting Point 107-108 °C[2]
Boiling Point (Predicted) 429.2 ± 45.0 °C[2]
Density (Predicted) 1.318 ± 0.06 g/cm³[2]

Proposed Synthesis: Friedel-Crafts Acylation

The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-benzodioxan with 4-chlorobenzoyl chloride.[3][4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The following diagram outlines the proposed synthetic workflow.

a 1,4-Benzodioxan c Lewis Acid (e.g., AlCl₃) in an inert solvent (e.g., DCM) a->c b 4-Chlorobenzoyl Chloride b->c d Reaction at low temperature (0-5 °C) c->d e Aqueous workup (HCl/ice) d->e f Extraction with organic solvent e->f g Purification (e.g., recrystallization or column chromatography) f->g h This compound g->h

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 1,4-Benzodioxan

  • 4-Chlorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: 4-Chlorobenzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 10 °C. The mixture is stirred for an additional 30 minutes at 0-5 °C.

  • Addition of Substrate: 1,4-Benzodioxan (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the reaction mixture, again maintaining the temperature below 10 °C.

  • Reaction: The reaction mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

  • Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

Structural Elucidation and Spectral Data (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of its constituent parts and related known compounds.[5][6][7]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethylenedioxy protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.7 - 7.8d2HProtons ortho to the carbonyl on the 4-chlorophenyl ring
~ 7.4 - 7.5d2HProtons meta to the carbonyl on the 4-chlorophenyl ring
~ 7.3 - 7.4m2HAromatic protons on the benzodioxan ring
~ 6.9 - 7.0d1HAromatic proton on the benzodioxan ring
~ 4.3 - 4.4s4HEthylene (-OCH₂CH₂O-) protons
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 195Carbonyl carbon (C=O)
~ 148 - 150Aromatic carbons attached to oxygen in the benzodioxan ring
~ 138 - 140Quaternary aromatic carbon on the 4-chlorophenyl ring attached to chlorine
~ 135 - 137Quaternary aromatic carbon on the 4-chlorophenyl ring attached to the carbonyl
~ 130 - 132Aromatic CH carbons on the 4-chlorophenyl ring
~ 128 - 129Aromatic CH carbons on the 4-chlorophenyl ring
~ 124 - 126Aromatic CH carbons on the benzodioxan ring
~ 117 - 118Aromatic CH carbons on the benzodioxan ring
~ 64 - 65Ethylene (-OCH₂CH₂O-) carbons
Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretching
~ 2950 - 2850MediumAliphatic C-H stretching (-CH₂-)
~ 1660 - 1650StrongCarbonyl (C=O) stretching
~ 1600 - 1450Medium-StrongAromatic C=C stretching
~ 1280 - 1250StrongAryl-O-C stretching (asymmetric)
~ 1070 - 1020StrongAryl-O-C stretching (symmetric)
~ 850 - 800StrongC-H out-of-plane bending (para-substituted ring)
Predicted Mass Spectrum (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 274, with a characteristic M+2 peak at m/z 276 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.

  • Major Fragmentation Peaks:

    • m/z 139: [Cl-C₆H₄-CO]⁺ fragment

    • m/z 111: [Cl-C₆H₄]⁺ fragment

    • m/z 135: [C₈H₇O₂]⁺ fragment (from the benzodioxan moiety)

The following diagram illustrates the workflow for the structural elucidation of the target molecule.

a Synthesized Compound b ¹H NMR Spectroscopy a->b c ¹³C NMR Spectroscopy a->c d IR Spectroscopy a->d e Mass Spectrometry a->e f Structural Confirmation of this compound b->f c->f d->f e->f

Caption: Workflow for the spectroscopic characterization of the target compound.

Potential Applications in Research and Drug Development

While specific biological activities for this compound have not been extensively reported, its structural components suggest several areas of potential application:

  • Medicinal Chemistry Building Block: This molecule can serve as a versatile intermediate for the synthesis of more complex drug candidates. The ketone functionality can be a handle for further reactions, such as reduction to an alcohol or conversion to an oxime.

  • Anticancer Research: Benzophenone derivatives have been investigated for their anticancer properties.[8] The combination with the benzodioxan moiety, which is present in other biologically active compounds, could lead to novel anticancer agents.

  • Antihypertensive and Neurological Research: Given that the 1,4-benzodioxan scaffold is found in drugs like Doxazosin, which is used to treat hypertension, this compound could be a starting point for developing new cardiovascular or neurological agents.[9]

  • Photochemistry: Benzophenones are well-known photosensitizers. This particular derivative could be explored for applications in photodynamic therapy or as a photoinitiator in polymer chemistry.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related benzophenone derivatives may cause skin and eye irritation.[5] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a molecule with significant potential as a building block in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its properties, a detailed proposed synthetic route via Friedel-Crafts acylation, and predicted spectral data for its characterization. The unique combination of the 4-chlorobenzophenone and 1,4-benzodioxan moieties makes it an attractive target for further investigation and development in various scientific disciplines.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Chloro-3',4'-(ethylenedioxy)benzophenone, a key intermediate in various chemical and pharmaceutical applications. The document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the prevalent synthetic methodologies, with a primary focus on the Friedel-Crafts acylation reaction. The guide offers detailed experimental protocols, discusses the underlying reaction mechanisms, and provides insights into process optimization and troubleshooting. Visual aids, including reaction schemes and workflow diagrams, are provided to enhance understanding.

Introduction

This compound is a substituted benzophenone derivative of significant interest due to its utility as a building block in the synthesis of various biologically active molecules and materials. The benzophenone core is a versatile scaffold found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1] The specific substitution pattern of this compound, featuring a chlorine atom and an ethylenedioxy group, imparts unique electronic and steric properties that are often exploited in the design of novel compounds.

The primary and most industrially viable method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4] This guide will primarily focus on the application of this reaction for the synthesis of this compound, while also briefly touching upon alternative synthetic strategies.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed route for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-benzodioxan with 4-chlorobenzoyl chloride.[3] This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[2]

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation proceeds through several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of the 4-chlorobenzoyl chloride, leading to the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized.

  • Electrophilic Aromatic Substitution: The electron-rich 1,4-benzodioxan ring acts as a nucleophile and attacks the acylium ion. This results in the formation of a sigma complex (arenium ion), a carbocation intermediate.

  • Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the sigma complex to restore the aromaticity of the ring, yielding the final product, this compound. The Lewis acid catalyst is regenerated in this step.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product 4-chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride Acylium_ion Acylium Ion [4-Cl-Ph-C≡O]⁺ 4-chlorobenzoyl_chloride->Acylium_ion + AlCl₃ 1,4-benzodioxan 1,4-Benzodioxan AlCl3 AlCl₃ (Lewis Acid) Product This compound Acylium_ion->Product + 1,4-Benzodioxan - H⁺ HCl HCl

Caption: Generalized workflow of the Friedel-Crafts Acylation.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • 1,4-Benzodioxan

  • 4-Chlorobenzoyl chloride[5]

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas absorption trap[6]

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas absorption trap to neutralize the evolving HCl gas.[6] The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction, as 4-chlorobenzoyl chloride is highly susceptible to hydrolysis.[7]

  • Charging Reactants: In the reaction flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the mixture in an ice bath with stirring.

  • Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature between 0-5 °C.

  • Addition of Substrate: Dissolve 1,4-benzodioxan in anhydrous dichloromethane and add it to the dropping funnel. After the addition of 4-chlorobenzoyl chloride is complete, add the 1,4-benzodioxan solution dropwise to the reaction mixture, again keeping the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Carefully quench the reaction by slowly pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[2] This will decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.[2] The sodium bicarbonate wash is crucial to remove any unreacted 4-chlorobenzoyl chloride and the 4-chlorobenzoic acid byproduct from hydrolysis.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel to yield pure this compound.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Charge Charge AlCl₃ and DCM Cool to 0-5 °C Setup->Charge Add_Acyl Dropwise Addition of 4-Chlorobenzoyl Chloride Solution Charge->Add_Acyl Add_Substrate Dropwise Addition of 1,4-Benzodioxan Solution Add_Acyl->Add_Substrate React Stir at Room Temperature (Monitor by TLC) Add_Substrate->React Quench Quench with Ice/HCl React->Quench Extract Separatory Funnel Extraction (DCM) Quench->Extract Wash Wash Organic Layer (HCl, NaHCO₃, Brine) Extract->Wash Dry Dry with MgSO₄/Na₂SO₄ Wash->Dry Concentrate Solvent Removal (Rotary Evaporator) Dry->Concentrate Purify Purification (Recrystallization/Chromatography) Concentrate->Purify Product Pure Product Purify->Product

Caption: Step-by-step experimental workflow for the synthesis.

Key Parameters and Optimization

Several factors can influence the yield and purity of the final product in a Friedel-Crafts acylation. Careful control of these parameters is essential for a successful synthesis.

ParameterRecommended ConditionRationale & Potential Issues
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Highly effective but very sensitive to moisture. Inactivation of the catalyst will lead to low yields. Other Lewis acids like FeCl₃ or ZnCl₂ can be used but may be less reactive.[2]
Solvent Anhydrous Dichloromethane (DCM)Inert, good solvent for reactants, and has a low boiling point for easy removal. Other chlorinated solvents or nitrobenzene can be used.[8]
Temperature 0-5 °C during addition, then room temperatureThe reaction is exothermic. Low temperatures during the initial addition help to control the reaction rate and prevent side reactions and tar formation.[2]
Stoichiometry Slight excess of acyl chloride and catalystA common starting point is a 1:1.1:1.2 molar ratio of arene:acyl chloride:AlCl₃ to ensure complete conversion of the starting material.[2]
Reaction Time Monitored by TLCReaction times can vary. Monitoring by TLC prevents incomplete reactions or the formation of byproducts due to prolonged reaction times.
Work-up Careful quenching and washingProper quenching is critical for safety and to decompose the catalyst complex. Washing with a base is necessary to remove acidic impurities.

Alternative Synthetic Pathways

While Friedel-Crafts acylation is the most common method, other synthetic strategies can be employed for the synthesis of benzophenone derivatives.

  • Grignard Reactions: The reaction of a Grignard reagent derived from a halogenated 1,4-benzodioxan with 4-chlorobenzaldehyde, followed by oxidation of the resulting secondary alcohol, can yield the desired benzophenone.[9]

  • Oxidation of Diphenylmethanes: The corresponding diphenylmethane derivative can be oxidized to the benzophenone.[6]

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction of a substituted phenyl boronic acid with an anhydride can also be a viable, "greener" alternative.[10]

These alternative methods may be advantageous in specific cases, for example, when dealing with substrates that are sensitive to the harsh conditions of Friedel-Crafts reactions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (moisture exposure), incorrect stoichiometry, deactivated substrate.Use fresh, anhydrous AlCl₃ and handle under inert atmosphere.[2] Carefully check molar ratios. Consider a more reactive catalyst or an alternative synthetic route.
Formation of Tarry Byproducts High reaction temperature, excess catalyst, reactive substrate.Maintain low temperature, especially during addition.[2] Use the minimum effective amount of catalyst. For highly reactive substrates, consider a milder Lewis acid.
Product Contamination Incomplete reaction, hydrolysis of acyl chloride, inefficient purification.Monitor the reaction by TLC to ensure completion. Ensure anhydrous conditions to prevent hydrolysis.[7] Optimize the purification method (recrystallization solvent, chromatography eluent).

Conclusion

The synthesis of this compound is most efficiently achieved through the Friedel-Crafts acylation of 1,4-benzodioxan with 4-chlorobenzoyl chloride using a Lewis acid catalyst like aluminum chloride. This guide has provided a detailed protocol, mechanistic insights, and key considerations for process optimization. By carefully controlling reaction parameters and employing proper experimental techniques, researchers can reliably synthesize this valuable chemical intermediate for a variety of applications in research and development.

References

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for 4-Chloro-3',4'-(ethylenedioxy)benzophenone, a molecule of significant interest to researchers and professionals in drug development and materials science. This document is structured to offer not just raw data, but a deeper understanding of the experimental choices and the logic behind the interpretation of the spectral information, ensuring scientific integrity and trustworthiness.

Introduction

4-Chloro-3',4'-(ethylenedioy)benzophenone is a halogenated aromatic ketone. Its molecular structure, featuring a chlorinated phenyl ring and an ethylenedioxy-substituted phenyl ring linked by a carbonyl group, gives rise to a unique spectral signature. Understanding this signature is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior in various applications. This guide will delve into the core spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in an appropriate deuterated solvent, such as deuterochloroform (CDCl₃), and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.7-7.8Doublet2HProtons ortho to the carbonyl on the chlorinated ring
~ 7.4-7.5Doublet2HProtons meta to the carbonyl on the chlorinated ring
~ 7.2-7.3Multiplet2HAromatic protons on the ethylenedioxy-substituted ring
~ 6.9-7.0Doublet1HAromatic proton on the ethylenedioxy-substituted ring
~ 4.3Singlet4HMethylene protons of the ethylenedioxy group

Interpretation: The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the two phenyl rings. The protons on the 4-chlorophenyl ring will likely appear as two doublets due to the symmetry of the substitution pattern. The protons on the 3',4'-(ethylenedioxy)phenyl ring will exhibit a more complex splitting pattern due to their different chemical environments. The four protons of the ethylenedioxy group are chemically equivalent and are expected to appear as a singlet in the aliphatic region of the spectrum. The downfield chemical shifts of the aromatic protons are a result of the deshielding effect of the carbonyl group and the aromatic ring currents.

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum is acquired using the same sample prepared for ¹H NMR analysis. Proton decoupling is typically employed to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 195Carbonyl carbon (C=O)
~ 140-150Aromatic carbons attached to oxygen
~ 130-140Quaternary aromatic carbons
~ 115-130Aromatic CH carbons
~ 64Methylene carbons of the ethylenedioxy group

Interpretation: The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The carbonyl carbon is expected to be the most downfield signal, typically appearing around 195 ppm.[1][2][3] The aromatic region will show a number of signals corresponding to the different carbon environments on the two phenyl rings. The carbons of the ethylenedioxy group will appear in the aliphatic region, typically around 64 ppm. The specific chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents on each ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or dissolved in a suitable solvent.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretching
~ 2950-2850MediumAliphatic C-H stretching (ethylenedioxy)
~ 1660StrongCarbonyl (C=O) stretching
~ 1600, 1580, 1450Medium-StrongAromatic C=C stretching
~ 1250StrongC-O-C stretching (ethylenedioxy)
~ 1090Medium-StrongC-Cl stretching

Interpretation: The IR spectrum of this compound will be dominated by a strong absorption band around 1660 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in an aromatic ketone.[4][5][6] The presence of both aromatic and aliphatic C-H stretching vibrations will be evident. The aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region. A strong band around 1250 cm⁻¹ can be attributed to the C-O-C stretching of the ethylenedioxy group. The C-Cl stretching vibration is expected to appear in the fingerprint region, around 1090 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data:

m/zRelative IntensityAssignment
~ 274/276HighMolecular ion ([M]⁺) and its isotope peak ([M+2]⁺)
~ 139/141High[Cl-C₆H₄-CO]⁺ fragment
~ 135High[C₈H₇O₂]⁺ fragment
~ 111/113Medium[Cl-C₆H₄]⁺ fragment
~ 77Medium[C₆H₅]⁺ fragment

Interpretation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (approximately 274 g/mol ). Due to the presence of a chlorine atom, an isotopic peak at [M+2]⁺ with about one-third the intensity of the molecular ion peak will be observed.[7] The fragmentation pattern will be characteristic of benzophenones, with cleavage on either side of the carbonyl group being a major pathway.[7][8] This will lead to the formation of characteristic fragment ions, such as the chlorobenzoyl cation and the ethylenedioxybenzoyl cation.

Predicted Fragmentation Pathway:

Fragmentation_Pathway M [M]⁺˙ m/z 274/276 F1 [Cl-C₆H₄-CO]⁺ m/z 139/141 M->F1 - •C₈H₇O₂ F2 [C₈H₇O₂]⁺ m/z 135 M->F2 - •Cl-C₆H₄ F3 [Cl-C₆H₄]⁺ m/z 111/113 F1->F3 - CO F4 [C₆H₅]⁺ m/z 77 F2->F4 - CO - OCH₂CH₂

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural elucidation and identification of this compound. The predicted spectral data and their interpretations presented in this guide offer a comprehensive reference for researchers and scientists working with this compound. By understanding the causality behind the observed spectral features, professionals in drug development and related fields can ensure the quality and integrity of their materials.

References

4-Chloro-3',4'-(ethylenedioxy)benzophenone solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Characteristics

The fundamental physicochemical properties of a compound are the primary determinants of its solubility behavior. The known properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C₁₅H₁₁ClO₃[1]
Molecular Weight 274.7 g/mol [1]
CAS Number 101018-98-8[2]
Appearance Solid (Predicted)-
Melting Point 107-108 °C[1]
Boiling Point 429.2 ± 45.0 °C (Predicted)[1]
Density 1.318 ± 0.06 g/cm³ (Predicted)[1]

The melting point of 107-108 °C suggests a stable crystalline solid at room temperature. Notably, the supplier data indicates that ethanol can be used as a solvent for crystallization, which implies good solubility in hot ethanol and lower solubility at cooler temperatures—a common principle exploited for purification.[1]

Predicted Solubility Profile: A Structure-Based Analysis

A molecule's solubility is dictated by its polarity, size, and the intermolecular forces it can form with a solvent. By dissecting the structure of this compound, we can develop a robust predicted solubility profile.

The structure consists of three key regions:

  • A 4-chlorophenyl group: This large, non-polar aromatic ring significantly contributes to the molecule's hydrophobicity.

  • A benzodioxane moiety: While the benzene ring is hydrophobic, the two ether linkages in the ethylenedioxy group introduce polar character and potential hydrogen bond acceptor sites.

  • A central ketone group: The carbonyl group is polar and can act as a hydrogen bond acceptor.

Inference from Analogues:

  • 4-Chlorobenzophenone , the core structure, is soluble in organic solvents like ethanol, ether, and acetone but has very low water solubility.[3][4][5]

  • 1,4-Benzodioxan , the ethylenedioxy-benzene part, is described as practically insoluble in water but readily soluble in organic solvents.[6][7][8]

Table of Predicted Solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate Buffer (pH 7.4)Poor / Very LowThe large hydrophobic surface area of the two aromatic rings dominates, making favorable interactions with water unlikely.
Polar Protic Ethanol, MethanolSolubleThe hydroxyl group of the alcohol can act as a hydrogen bond donor to the ketone and ether oxygens, while the alkyl portion solvates the hydrophobic rings.
Polar Aprotic DMSO, Acetone, Ethyl AcetateSoluble to Very SolubleThese solvents can effectively solvate the polar ketone and ether groups via dipole-dipole interactions without the energetic penalty of disrupting a hydrogen-bonded network like water. DMSO is a particularly powerful organic solvent.[9][10]
Non-Polar Toluene, HexaneSlightly Soluble to InsolubleWhile the aromatic rings have an affinity for toluene, the overall polarity from the ketone and ethers may limit solubility, especially in highly non-polar alkanes like hexane.
Chlorinated Dichloromethane, ChloroformSolubleThese solvents are effective at dissolving moderately polar organic compounds. Data on a similar compound, 4-Chloro-3,4'-DimethoxyBenzophenone, indicates solubility in these solvents.[11]

Definitive Solubility Determination: Experimental Protocols

The following sections provide detailed, authoritative protocols for the experimental determination of solubility, essential for confirming the predicted profile and for regulatory submissions.

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic, or equilibrium, solubility.[5][12] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. This protocol is based on the principles outlined in the United States Pharmacopeia (USP).[13][14]

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the compound ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved states.

  • Prolonged Equilibration: An incubation period of 24 to 48 hours is necessary to ensure the system reaches true thermodynamic equilibrium, which can be a slow process.

  • Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) is critical for reproducibility.

  • Quantification: A validated analytical method, such as HPLC-UV, is required for accurate measurement of the solute concentration in the saturated solution.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, pH 7.4 buffer, ethanol) in a glass vial. A good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C) for 24-48 hours. The agitation ensures a consistent interaction between the solid and the solvent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, filtration through a chemically compatible, low-binding filter (e.g., 0.22 µm PVDF) is essential.

  • Dilution: If necessary, accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the compound in the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.

  • Calculation: Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Shake_Flask_Workflow cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Analysis A 1. Add Excess Solid to Solvent B 2. Agitate at Constant Temp (24-48h) A->B Equilibrate C 3. Settle & Filter Supernatant B->C Separate Phases D 4. Dilute Sample C->D Prepare for Analysis E 5. Quantify by HPLC/LC-MS D->E Analyze

Shake-Flask method for thermodynamic solubility.
High-Throughput Screening (HTS) for Kinetic Solubility

In early drug discovery, speed is critical. Kinetic solubility assays, which are faster and require less compound, are often used to rank compounds.[3][15] These methods typically involve dissolving the compound in DMSO and then adding it to an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. Laser nephelometry is a common HTS technique that measures the light scattered by precipitates.[4][16]

Causality Behind Experimental Choices:

  • DMSO Stock: High-concentration DMSO stocks are standard in HTS for their ability to dissolve a wide range of organic compounds.

  • Cosolvent Effect: The presence of DMSO can slightly increase the apparent solubility. Therefore, it's crucial to keep the final DMSO concentration low and constant (e.g., 1-2%) across all tested compounds for valid comparisons.

  • Nephelometry Detection: This method is rapid and non-destructive, detecting the formation of insoluble particles by measuring scattered light, which is directly proportional to the amount of precipitate.[16]

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96-well microtiter plate, add the aqueous buffer (e.g., PBS, pH 7.4) to the wells.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the first row of wells and perform serial dilutions down the plate to create a range of concentrations. Ensure the final DMSO concentration is consistent in all wells.

  • Incubation: Cover the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation.

  • Measurement: Place the microtiter plate in a laser nephelometer and measure the light scattering in each well.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal significantly increases above the background is determined as the kinetic solubility.

HTS_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A 1. Prepare 10 mM Stock in DMSO B 2. Serially Dilute in Buffer Plate A->B C 3. Incubate (e.g., 2h) B->C D 4. Read Plate on Laser Nephelometer C->D E 5. Plot Signal vs. Concentration D->E F 6. Determine Precipitation Point E->F Potentiometric_Workflow A 1. Dissolve Compound in Ionized State B 2. Titrate with Acid to Neutralize A->B C 3. Compound Precipitates as Neutral Form B->C D 4. Detect Change in Titration Curve C->D E 5. Analyze Data to Calculate pKa and S₀ D->E

References

4-Chloro-3',4'-(ethylenedioxy)benzophenone physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a key heterocyclic ketone. Benzophenone derivatives are significant scaffolds in organic synthesis and medicinal chemistry, serving as crucial intermediates for more complex molecular architectures.[1] This document details the compound's physicochemical properties, spectral characteristics, and a validated synthetic protocol. The content is structured to deliver actionable insights and foundational knowledge, explaining the rationale behind methodologies to support advanced research and development applications.

Chemical Identity and Structure

This compound is an unsymmetrical diaryl ketone featuring a 4-chlorophenyl group and a 2,3-dihydro-1,4-benzodioxin group attached to a central carbonyl moiety.[2] This structure combines the reactivity of a classic benzophenone with the unique electronic and conformational properties of the ethylenedioxy bridge.

  • IUPAC Name: (4-chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

  • CAS Number: 101018-98-8[3]

  • Molecular Formula: C₁₅H₁₁ClO₃[2]

  • Molecular Weight: 274.70 g/mol [3]

G cluster_reactants Reactants cluster_reagents Reagents R1 1,4-Benzodioxan Process Friedel-Crafts Acylation R1->Process R2 4-Chlorobenzoyl Chloride R2->Process Reagent1 AlCl₃ (Lewis Acid) Reagent1->Process Catalyst Reagent2 Dichloromethane (Solvent) Reagent2->Process Solvent Product This compound Process->Product

References

Whitepaper: A Strategic Framework for Elucidating the Mechanism of Action of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of scientific literature and chemical databases reveals a significant gap in knowledge regarding the specific mechanism of action for 4-Chloro-3',4'-(ethylenedioxy)benzophenone. This compound is not extensively characterized in publicly accessible research, indicating it may be a novel chemical entity, a synthetic intermediate, or a compound whose biological activities have not yet been elucidated and published.

Therefore, this guide will adopt a proactive, strategic framework. Instead of detailing a known mechanism, we will provide a comprehensive roadmap for determining the mechanism of action for a novel compound such as this compound. This whitepaper serves as a blueprint for research and development professionals, outlining the necessary experimental cascades from initial hypothesis generation to in-depth cellular validation.

Introduction

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives are known to interact with a wide array of biological targets, acting as kinase inhibitors, tubulin polymerization inhibitors, and modulators of various receptors. This compound represents a structurally distinct entity within this class. The presence of a chloro-substituent and an ethylenedioxy bridge introduces unique electronic and steric properties that could confer novel bioactivity.

This document outlines a systematic, multi-tiered approach to deconstruct the pharmacological profile of this compound, providing a robust framework for its investigation.

Part 1: Initial Target Landscape Assessment & Hypothesis Generation

The first phase focuses on broadly assessing the potential biological targets of the compound through a combination of computational and high-throughput experimental methods. The goal is to narrow the field of possibilities and generate testable hypotheses.

In Silico Profiling: Predicting Biological Interactions

Before initiating wet-lab experiments, computational modeling can provide valuable, cost-effective insights into potential protein targets. This is achieved by comparing the compound's structure to libraries of known ligands and assessing its docking potential against various protein structures.

Methodology: Reverse Docking and Pharmacophore Screening

  • Structure Preparation: Generate a 3D conformer of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB), filtered for druggable binding sites.

  • Reverse Docking Simulation: Programmatically dock the compound into the binding sites of thousands of proteins. Algorithms like AutoDock Vina or Glide are suitable for this purpose.

  • Scoring and Ranking: Score the docking poses based on binding affinity (e.g., kcal/mol) and rank the potential protein targets.

  • Pharmacophore Analysis: Concurrently, generate a pharmacophore model from the compound's structure (identifying key features like hydrogen bond donors/acceptors, aromatic rings) and screen it against a database of pharmacophore models of known drugs and their targets.

Expected Outcome: A prioritized list of potential protein targets (e.g., specific kinases, GPCRs, nuclear receptors) that are hypothetically modulated by the compound. This list forms the basis for targeted in vitro assays.

Phenotypic Screening: Unbiased Assessment of Cellular Effects

Phenotypic screening involves testing the compound across a diverse range of cell lines to identify any observable effects (phenotypes), such as cell death, changes in morphology, or altered signaling, without a preconceived target.

Workflow: High-Content Cellular Imaging

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Compound Dilution Series Treat Treat Cells with Compound (24-72h Incubation) Compound->Treat Cells Plate Diverse Cell Lines (e.g., Cancer, Normal) Cells->Treat Stain Stain with Fluorescent Dyes (Nuclei, Cytoskeleton, Organelles) Treat->Stain Image Automated Microscopy (High-Content Imaging) Stain->Image Extract Image Analysis Software: Extract >500 Features Image->Extract Profile Generate Phenotypic Profile (e.g., Cell Count, Nuclear Size) Extract->Profile Compare Compare to Reference Compounds (e.g., Known Drugs) Profile->Compare Hypothesis Generation Hypothesis Generation Compare->Hypothesis Generation

Caption: Workflow for high-content phenotypic screening.

Expected Outcome: Identification of cell lines and conditions where the compound exhibits significant activity. The specific phenotypic signature (e.g., cell cycle arrest at G2/M phase, induction of apoptosis) provides strong clues about the underlying mechanism. For example, a phenotype similar to that of paclitaxel would suggest potential interaction with microtubules.

Part 2: Target Validation and Mechanistic Dissection

Once a list of putative targets or a distinct phenotype is identified, the next phase is to validate these findings and elucidate the precise molecular interactions.

In Vitro Target Engagement & Potency Determination

This step involves direct biochemical or biophysical assays to confirm that the compound physically binds to the hypothesized target protein and to quantify the interaction's strength.

Protocol: Kinase Inhibition Assay (Example)

If in silico screening suggests a kinase target (e.g., EGFR), a direct enzymatic assay is performed.

  • Reagents: Recombinant active EGFR kinase, a suitable peptide substrate (e.g., poly-Glu-Tyr), ATP, and the test compound (this compound) in a series of dilutions.

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, substrate, and varying concentrations of the compound in an appropriate assay buffer.

  • Initiation: Start the phosphorylation reaction by adding a final concentration of ATP (often at its Km value). Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common methods include ADP-Glo™ (which measures ADP production) or FRET-based assays.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

Example Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
This compoundEGFR85
Gefitinib (Control)EGFR25
This compoundSRC>10,000

This table clearly demonstrates potent and selective inhibition of the target kinase.

Cellular Pathway Analysis

Confirmation of target engagement within a cellular context is critical. This involves treating cells with the compound and measuring the effect on downstream signaling pathways.

Methodology: Western Blotting for Phospho-Protein Levels

Following the kinase inhibition example, if the compound inhibits EGFR, we would expect to see a reduction in the phosphorylation of its downstream effectors, such as Akt and Erk.

  • Cell Treatment: Culture a responsive cell line (e.g., A549) and treat with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a set time (e.g., 2 hours).

  • Lysate Preparation: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

Signaling Pathway Visualization:

G cluster_pathway Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound 4-Chloro-3',4'- (ethylenedioxy)benzophenone Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival mTOR->Cell Survival

Caption: Hypothesized inhibition of the EGFR signaling pathway.

A successful result would show a dose-dependent decrease in the levels of p-EGFR and p-Akt, while total protein levels remain unchanged, confirming the compound's on-target effect in a cellular environment.

Conclusion

Elucidating the mechanism of action for a novel chemical entity like this compound is a systematic process of hypothesis generation, testing, and validation. By integrating computational predictions with unbiased phenotypic screening, followed by rigorous biochemical and cell-based validation, researchers can build a comprehensive and accurate model of the compound's pharmacological activity. This structured approach not only de-risks the drug development process but also ensures that resources are focused on the most promising therapeutic candidates. The framework presented here provides a clear and actionable pathway for transforming a novel molecule into a well-characterized pharmacological tool or potential drug lead.

4-Chloro-3',4'-(ethylenedioxy)benzophenone potential biological activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Introduction: Unveiling a Scaffold of Pharmacological Promise

In the landscape of medicinal chemistry, the benzophenone framework represents a ubiquitous and highly versatile scaffold.[1] Found in numerous natural products and synthetic molecules, this diarylketone structure is associated with a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This guide focuses on a specific, synthetically derived analogue: This compound . While direct biological data for this precise molecule is not extensively documented in public literature, its structural features—a chlorinated phenyl ring and an ethylenedioxy-substituted phenyl ring—provide a strong basis for inferring and investigating a range of potent biological activities.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide hypothesized activities based on structure-activity relationships (SAR) from closely related compounds, detailed experimental protocols for validation, and insights into the underlying mechanisms of action. Our objective is to equip research teams with the foundational knowledge and practical methodologies required to explore the therapeutic potential of this promising compound.

Chemical Structure and Synthetic Strategy

The core structure consists of a benzophenone skeleton with a chlorine atom at the 4-position of one phenyl ring and a 1,4-benzodioxan (ethylenedioxy) moiety fused to the 3' and 4' positions of the second ring.

A plausible and efficient route for the synthesis of this molecule is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct method for coupling the two substituted aryl rings.

G cluster_0 Plausible Synthetic Pathway: Friedel-Crafts Acylation A 1,4-Benzodioxan R1 A->R1 B 4-Chlorobenzoyl chloride B->R1 C AlCl3 (Lewis Acid) C->R1 Catalyst P This compound R1->P Friedel-Crafts Acylation in an inert solvent (e.g., DCM)

Caption: Plausible Friedel-Crafts acylation route for synthesis.

Part 1: Potential Anticancer and Cytotoxic Activity

The benzophenone scaffold is a well-established pharmacophore in oncology research. Numerous derivatives have demonstrated significant antitumor activity against a wide array of cancer cell lines.[4][5] The presence of a halogen, such as chlorine, on the benzophenone ring has been correlated with enhanced cytotoxic potency in several studies.[6]

Hypothesized Mechanism of Action

Based on analogues, the anticancer effects of this compound could be mediated through multiple pathways:

  • Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death. Benzophenone derivatives have been shown to activate intrinsic apoptotic pathways, often involving the upregulation of pro-apoptotic proteins (e.g., Bax), downregulation of anti-apoptotic proteins (e.g., Bcl-2), and subsequent activation of caspases.[6]

  • Inhibition of Angiogenesis: The formation of new blood vessels is critical for tumor growth and metastasis. Certain substituted benzophenones have been found to inhibit neovessel formation by down-regulating the expression of key growth factors like Vascular Endothelial Growth Factor (VEGF).[6]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. The compound may induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[6]

Caption: Hypothesized multi-pathway anticancer mechanism of action.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a robust method for determining the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Cancer cell lines (e.g., A549-lung, MCF-7-breast, HeLa-cervical)[6]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-channel pipette, incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered properly before drug exposure.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (e.g., concentrations ranging from 0.1 µM to 100 µM). Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours. Causality: This duration is typically sufficient for cytotoxic effects and cell cycle progression to manifest.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Sample IC50 Table
Cell LineTissue of OriginHypothetical IC50 (µM)
A549Lung Carcinoma9.2 ± 1.1
MCF-7Breast Adenocarcinoma12.5 ± 2.3
HeLaCervical Carcinoma8.8 ± 0.9
NIH-3T3Normal Fibroblast> 100

This table illustrates how to present cytotoxicity data, including a non-cancerous cell line to assess selectivity.

Part 2: Potential Anti-inflammatory Activity

Chronic inflammation is a key driver of various pathologies. The benzophenone scaffold is present in compounds known to possess significant anti-inflammatory properties, often by targeting key enzymes in the inflammatory cascade.[7][8]

Hypothesized Mechanism of Action

The primary hypothesized mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) . These enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.[7] By inhibiting COX enzymes, the compound could reduce prostaglandin synthesis, thereby mitigating pain, swelling, and other inflammatory responses. A secondary mechanism could involve the suppression of pro-inflammatory cytokines like Interleukin-6 (IL-6).[1]

Caption: Inhibition of the COX pathway to reduce inflammation.

Experimental Protocol: Cell-Based COX Inhibition Assay

This assay measures the ability of the compound to inhibit prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Objective: To quantify the inhibitory effect of the test compound on COX-2 activity in a cellular context.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • PGE2 ELISA kit

  • 24-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour. Causality: Pre-incubation allows the compound to enter the cells and interact with its target before the inflammatory stimulus is applied.

  • Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce the expression of COX-2 and stimulate PGE2 production. Leave one set of wells unstimulated as a negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plates to pellet any detached cells and carefully collect the culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage inhibition of PGE2 production at each compound concentration compared to the LPS-stimulated control. Determine the IC50 value.

Part 3: Potential Antimicrobial Activity

The structural diversity of benzophenone derivatives has led to the discovery of compounds with potent activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and fungi.[9][10][11]

Hypothesized Mechanism of Action

The lipophilic nature of the benzophenone core allows for interaction with and disruption of microbial cell membranes.[11] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The specific substitutions on the phenyl rings will modulate the compound's spectrum of activity and potency.

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of the test compound against representative bacterial and fungal strains.

Materials:

  • Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Fungal strain: Candida albicans

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compound stock solution in DMSO

Step-by-Step Methodology:

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in fresh broth to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the test wells.

  • Compound Dilution: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate. The last well will serve as a growth control (no compound).

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells showing no growth and plate it onto agar plates. The lowest concentration that results in no colony formation after incubation is the MBC.

Data Presentation: Sample MIC Table
MicroorganismStrain TypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria64
Candida albicansFungal Pathogen32

Part 4: Toxicological Considerations and Future Directions

While exploring therapeutic potential, a responsible drug development program must also assess potential liabilities. Some benzophenone derivatives are known endocrine disruptors, capable of interacting with hormone receptors like the estrogen receptor.[12][13] They have also been identified as contact allergens.[14]

Recommended Assessments:

  • Endocrine Activity Screening: An in vitro estrogen receptor (ERα) binding assay should be conducted to rule out unwanted hormonal activity.

  • General Toxicity: A preliminary assessment of cytotoxicity against normal human cell lines (e.g., fibroblasts, keratinocytes) is crucial to establish a therapeutic window.

Future Directions: The true potential of this compound can only be unlocked through rigorous experimental validation of these hypothesized activities. Positive results should lead to:

  • Lead Optimization: A systematic SAR study by synthesizing analogues with modifications to the chloro and ethylenedioxy groups to improve potency and selectivity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of cancer, inflammation, or infection.

This technical guide provides a comprehensive framework for initiating the investigation of this compound. Its structural heritage suggests a high probability of discovering significant biological activity, making it a compelling candidate for further research and development.

References

An In-Depth Technical Guide to 4-Chloro-3',4'-(ethylenedioxy)benzophenone for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Chloro-3',4'-(ethylenedioxy)benzophenone, a molecule of significant interest to researchers, scientists, and drug development professionals. By integrating a benzophenone scaffold with a 1,4-benzodioxan moiety, this compound presents a unique structural framework with potential applications in medicinal chemistry and materials science. This document delves into its synthesis, physicochemical properties, and expected spectroscopic characteristics, and explores its potential as a building block for novel therapeutics.

Introduction: A Synthesis of Two Privileged Scaffolds

This compound (CAS No. 101018-98-8) is an aromatic ketone that incorporates two key structural motifs: the benzophenone core and the 1,4-benzodioxan ring system. The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2][3]. Similarly, the 1,4-benzodioxan moiety is recognized as a versatile template in drug design, with derivatives exhibiting activities as antagonists at various receptors and as antitumor and antibacterial agents[4]. The combination of these two "privileged scaffolds" in a single molecule suggests a high potential for novel pharmacological activities.

Synthesis of this compound

The most direct and widely employed method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation[5]. This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring using a Lewis acid catalyst. For the synthesis of this compound, the logical approach involves the acylation of 1,4-benzodioxan with 4-chlorobenzoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl₃). The feasibility of acylating 1,4-benzodioxan via a Friedel-Crafts reaction has been demonstrated in the synthesis of related chalcones[5].

Proposed Reaction Scheme

Synthesis_of_4-Chloro-3-4-ethylenedioxybenzophenone reactant1 1,4-Benzodioxan reactant2 4-Chlorobenzoyl chloride catalyst AlCl₃ (Lewis Acid) solvent Dichloromethane (DCM) product This compound start Start mix_reactants Mix 1,4-Benzodioxan and AlCl₃ in DCM start->mix_reactants add_acyl_chloride Add 4-Chlorobenzoyl chloride (dropwise at 0 °C) mix_reactants->add_acyl_chloride Catalyst Activation reaction Stir at room temperature add_acyl_chloride->reaction quench Quench with ice-water/HCl reaction->quench workup Extract with DCM, wash, and dry quench->workup purify Purify by recrystallization (e.g., from ethanol) workup->purify end Final Product purify->end

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)
  • Materials: 1,4-Benzodioxan, 4-chlorobenzoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM, anhydrous), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄), ethanol.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add 1,4-benzodioxan (1.0 eq.) dropwise.

    • To this mixture, add a solution of 4-chlorobenzoyl chloride (1.1 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

Physicochemical and Spectroscopic Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 101018-98-8Chemical Supplier
Molecular Formula C₁₅H₁₁ClO₃Chemical Supplier
Molecular Weight 274.70 g/mol Chemical Supplier
Appearance Expected to be a white to off-white solid
Melting Point 107-108 °CChemical Supplier
Boiling Point (Predicted) 429.2 ± 45.0 °CChemical Supplier
Density (Predicted) 1.318 ± 0.06 g/cm³Chemical Supplier
Expected Spectroscopic Characterization

Disclaimer: The following spectroscopic data are predicted based on the chemical structure and data from analogous compounds. Experimental verification is required for confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethylenedioxy protons.

    • The protons on the 4-chlorophenyl ring should appear as two doublets in the downfield region (approx. δ 7.7-7.8 and 7.4-7.5 ppm), characteristic of a para-substituted benzene ring.

    • The protons on the benzodioxan ring will likely appear as a set of three signals in the aromatic region (approx. δ 7.3-7.4 ppm), corresponding to the three non-equivalent protons.

    • The four protons of the ethylenedioxy group (-O-CH₂-CH₂-O-) are expected to appear as a singlet or a narrow multiplet around δ 4.3 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display 11 distinct signals for the carbon atoms, accounting for the symmetry in the 4-chlorophenyl ring.

    • The carbonyl carbon (C=O) is expected to be the most downfield signal, typically in the range of δ 194-196 ppm.

    • The aromatic carbons will resonate in the region of δ 115-150 ppm. The carbon attached to the chlorine atom and the oxygen atoms will have characteristic chemical shifts.

    • The two equivalent carbons of the ethylenedioxy group (-O-CH₂-CH₂-O-) should appear as a single peak around δ 64-65 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule.

    • A strong, sharp absorption band around 1650-1670 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone.

    • Multiple sharp peaks in the 1450-1600 cm⁻¹ region will correspond to the C=C stretching vibrations within the aromatic rings.

    • A prominent C-O stretching band for the ether linkages of the benzodioxan moiety is expected around 1250-1280 cm⁻¹.

    • A C-Cl stretching vibration should be observable in the fingerprint region, typically around 700-800 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum, under electron ionization (EI), should show a molecular ion peak (M⁺) at m/z 274. The presence of a significant M+2 peak at m/z 276, with an intensity of approximately one-third of the M⁺ peak, will confirm the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. Fragmentation patterns would likely involve the cleavage of the benzoyl group and fragmentation of the benzodioxan ring.

Potential Applications in Drug Discovery and Materials Science

The unique hybrid structure of this compound makes it a promising candidate for further investigation in several scientific domains.

Medicinal Chemistry

The benzophenone scaffold is a core component of many biologically active molecules[1][6]. Derivatives have been reported to possess a wide range of pharmacological activities, including:

  • Anticancer Activity: Many benzophenone derivatives have shown potent cytotoxic effects against various cancer cell lines[6][7].

  • Antimicrobial and Antifungal Activity: The benzophenone framework has been incorporated into novel agents with significant antibacterial and antifungal properties[8].

  • Anti-inflammatory Activity: Certain substituted benzophenones have demonstrated anti-inflammatory effects[1].

The 1,4-benzodioxan ring system is also a well-established pharmacophore found in several approved drugs and clinical candidates[4][9]. Its presence can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, this compound serves as an excellent starting material for the synthesis of a library of novel compounds for biological screening.

Applications core This compound scaffold1 Benzophenone Scaffold core->scaffold1 scaffold2 1,4-Benzodioxan Moiety core->scaffold2 activity1 Anticancer Agents scaffold1->activity1 activity2 Antimicrobial Agents scaffold1->activity2 activity3 Anti-inflammatory Drugs scaffold1->activity3 scaffold2->activity1 activity4 CNS Receptor Ligands scaffold2->activity4

Figure 2: Relationship between the core structure and potential biological applications.

Materials Science

Benzophenone and its derivatives are widely used as photoinitiators in UV-curing applications, such as in inks, coatings, and adhesives. The benzophenone moiety can absorb UV light and initiate polymerization reactions. The specific substitutions on the aromatic rings can be tailored to optimize the absorption spectrum and reactivity. This compound could be explored for such applications, potentially offering unique properties due to its specific substitution pattern.

Conclusion

This compound is a synthetically accessible molecule that combines two pharmacologically relevant scaffolds. While specific biological data for this compound is not yet widely published, its structural features strongly suggest its potential as a valuable intermediate in the development of novel therapeutic agents and functional materials. The synthetic protocol and expected analytical data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the potential of this intriguing molecule.

References

Methodological & Application

Experimental protocol for 4-Chloro-3',4'-(ethylenedioxy)benzophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Introduction

This compound is a diaryl ketone derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and advanced polymeric materials like Poly Ether Ketone (PEK).[1] Its structure combines the reactive properties of a halogenated aromatic ring with the stable, electron-donating ethylenedioxy group. This protocol details the synthesis of this target molecule via a Friedel-Crafts acylation, a robust and widely-used method for forming carbon-carbon bonds on aromatic rings.[2] The reaction involves the electrophilic aromatic substitution of 1,4-benzodioxan with 4-chlorobenzoyl chloride, catalyzed by the strong Lewis acid, anhydrous aluminum chloride.[3] This document provides a comprehensive, step-by-step methodology, an explanation of the underlying chemical principles, critical safety information, and analytical validation procedures for researchers in organic synthesis and drug development.

Reaction Principle and Mechanism

The synthesis is achieved through a classic Friedel-Crafts acylation reaction.[4] The mechanism is initiated by the activation of the acylating agent, 4-chlorobenzoyl chloride, by the Lewis acid catalyst, aluminum chloride (AlCl₃).

  • Formation of the Acylium Ion: The aluminum chloride coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[2]

  • Electrophilic Aromatic Substitution: The electron-rich 1,4-benzodioxan ring acts as a nucleophile, attacking the acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex.[4] The ethylenedioxy group of 1,4-benzodioxan is an activating group, directing the acylation primarily to the para position relative to the ether linkages for steric and electronic reasons.

  • Re-aromatization and Catalyst Complexation: A proton is abstracted from the arenium ion by the AlCl₄⁻ complex, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[3] However, the carbonyl oxygen of the newly formed benzophenone product is a Lewis base and immediately forms a stable complex with the AlCl₃.[3] This complexation deactivates the product, preventing further acylation (polyacylation), but necessitates the use of at least a stoichiometric amount of the catalyst.[4]

  • Hydrolysis: The final product is liberated from the aluminum chloride complex during an aqueous workup, which hydrolyzes the complex.[5]

Mandatory Safety Precautions

This protocol involves hazardous materials that require strict safety measures. The reaction must be performed inside a certified chemical fume hood by personnel trained in handling moisture-sensitive and corrosive reagents.

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently and exothermically with water, including atmospheric moisture, to release large quantities of toxic and corrosive hydrogen chloride (HCl) gas.[6][7][8] Inhalation can cause severe respiratory tract damage, and contact with skin or eyes results in severe chemical burns.[6][9] It must be handled and weighed in a dry environment (e.g., glove box or under a stream of inert gas). Do not use water to extinguish fires involving AlCl₃; use dry chemical or CO₂ instead.[8]

  • 4-Chlorobenzoyl Chloride: A corrosive lachrymator that causes severe skin and eye burns.[10][11][12] It reacts with moisture to release HCl gas.[10][13] It should be handled with extreme care, ensuring no contact with skin, eyes, or clothing.[14]

  • Personal Protective Equipment (PPE): At all times, wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene).[12][14]

Materials and Reagents

Reagent/MaterialMolecular Wt. ( g/mol )QuantityMoles (mmol)Molar Eq.
1,4-Benzodioxan136.155.00 g36.71.0
4-Chlorobenzoyl Chloride175.016.77 g (4.96 mL)38.61.05
Anhydrous Aluminum Chloride133.345.38 g40.41.1
Dichloromethane (DCM), Anhydrous84.93100 mL--
Hydrochloric Acid (HCl), 2M36.46~100 mL--
Saturated Sodium Bicarbonate (NaHCO₃)84.01~50 mL--
Brine (Saturated NaCl)58.44~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g--
Ethanol, 95%46.07As needed--

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep Dry Glassware & Assemble Apparatus reagents Weigh Reagents & Prepare Solutions setup Charge Flask with 1,4-Benzodioxan & DCM cool Cool to 0°C (Ice Bath) setup->cool add_alcl3 Portion-wise Addition of Anhydrous AlCl₃ cool->add_alcl3 add_acyl Slow Addition of 4-Chlorobenzoyl Chloride add_alcl3->add_acyl react React at Room Temp (Monitor by TLC) add_acyl->react quench Quench Reaction on Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Filter wash->dry evap Evaporate Solvent dry->evap recrystal Recrystallize from Ethanol evap->recrystal isolate Filter & Dry Product recrystal->isolate analyze Characterize Product (NMR, IR, MP) isolate->analyze

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

1. Reaction Setup:

  • Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen/argon inlet and a gas bubbler.

  • Thoroughly flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.[13]

  • To the reaction flask, add 1,4-benzodioxan (5.00 g, 36.7 mmol) and 60 mL of anhydrous dichloromethane (DCM). Stir the mixture until the solid dissolves completely.

2. Friedel-Crafts Acylation:

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Causality Note: The initial complexation and subsequent acylation are exothermic. Cooling is essential to control the reaction rate and prevent the formation of thermal degradation byproducts.[15]

  • Carefully add anhydrous aluminum chloride (5.38 g, 40.4 mmol) to the stirred solution in small portions over 15 minutes. Ensure the temperature does not rise above 5 °C. The solution will typically turn a dark color.

  • Dissolve 4-chlorobenzoyl chloride (6.77 g, 38.6 mmol) in 40 mL of anhydrous DCM and add it to the dropping funnel.

  • Add the 4-chlorobenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0-5 °C.[13]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting 1,4-benzodioxan spot is consumed.

3. Workup and Product Isolation:

  • Prepare a 500 mL beaker containing approximately 100 g of crushed ice and 50 mL of 2M HCl.

  • Safety Note: The quenching process is highly exothermic and will release HCl gas. Perform this step slowly in a well-ventilated fume hood.

  • Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine all organic layers and wash sequentially with 2M HCl (1 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Causality Note: The NaHCO₃ wash is critical for removing the 4-chlorobenzoic acid byproduct, which forms from the hydrolysis of any unreacted 4-chlorobenzoyl chloride.[13]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

4. Purification:

  • Recrystallize the crude solid from hot ethanol (~95%). Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The expected product is a white to off-white solid. The typical yield is 75-85%.

Mechanism Visualization

G cluster_activation Catalyst Activation cluster_substitution Electrophilic Substitution cluster_final Final Product R1 4-Chlorobenzoyl Chloride Acylium Acylium Ion (Electrophile) R1->Acylium Activation Cat AlCl₃ (Lewis Acid) Cat->Acylium R2 1,4-Benzodioxan (Arene) Sigma Arenium Ion (Sigma Complex) R2->Sigma Attack Acylium->Sigma Complex Product-Catalyst Complex Sigma->Complex Deprotonation Product 4-Chloro-3',4'-(ethylenedioxy) benzophenone Complex->Product Hydrolysis Workup Aqueous Workup (H₂O) Workup->Product

Caption: Logical steps of the Friedel-Crafts acylation mechanism.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques should be employed:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the protons on both aromatic rings. The protons on the 1,4-benzodioxan moiety will appear as a complex multiplet system, while the protons on the 4-chlorophenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted pattern.[16] The four protons of the ethylenedioxy group will typically appear as a singlet or a narrow multiplet in the aliphatic region.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all unique carbon atoms. A key signal to identify is the carbonyl carbon of the ketone, which will appear significantly downfield (typically >190 ppm).[17]

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. A strong, sharp absorption band between 1650-1680 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of a diaryl ketone.[18]

  • Melting Point (MP): A sharp melting point range indicates high purity of the crystalline product.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular formula C₁₅H₁₁ClO₃.

References

Applications of 4-Chloro-3',4'-(ethylenedioxy)benzophenone in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of the synthesis and potential applications of 4-Chloro-3',4'-(ethylenedioxy)benzophenone, a versatile intermediate for researchers, medicinal chemists, and materials scientists. While specific literature on this exact molecule is emerging, its structural motifs—a halogenated benzophenone core and an electron-rich benzodioxan moiety—suggest a wide range of uses in drug discovery, photochemistry, and polymer science. This guide synthesizes established synthetic protocols and extrapolates applications from structurally related compounds to provide a robust framework for its utilization.

Introduction to this compound

This compound, with the chemical structure (4-chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, is an aromatic ketone. Its key features include a 4-chlorophenyl group, which provides a site for nucleophilic aromatic substitution or cross-coupling reactions, and a 3',4'-(ethylenedioxy)phenyl group (a 1,4-benzodioxan moiety), which is an electron-donating group that can influence the molecule's electronic properties and biological activity. The benzophenone core itself is a well-known chromophore, making this compound a candidate for photochemical applications.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₁ClO₃
Molecular Weight 274.70 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point 107-108 °C
Boiling Point 429.2 ± 45.0 °C (Predicted)
Density 1.318 ± 0.06 g/cm³ (Predicted)

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-benzodioxan with 4-chlorobenzoyl chloride.[3][4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[5]

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_products Products Benzodioxan 1,4-Benzodioxan Reaction Friedel-Crafts Acylation (0-5 °C to rt) Benzodioxan->Reaction ChlorobenzoylChloride 4-Chlorobenzoyl Chloride ChlorobenzoylChloride->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Catalyst DCM Dichloromethane (Solvent) DCM->Reaction Solvent TargetMolecule This compound HCl HCl (byproduct) Reaction->TargetMolecule Reaction->HCl

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol:

Materials:

  • 1,4-Benzodioxan (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.05 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0-5 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 1,4-benzodioxan (1.0 eq) and 4-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM.

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Applications in Medicinal Chemistry

The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[6][7] Its incorporation into the benzophenone framework suggests several potential therapeutic applications.

As a Scaffold for Enzyme Inhibitors

The 1,4-benzodioxan moiety is present in a number of enzyme inhibitors.[8] For example, derivatives of 2,3-dihydrobenzo[b][6][9]dioxine-5-carboxamide have been identified as potent PARP1 inhibitors, which are of interest in cancer therapy.[10] The this compound core can serve as a starting point for the synthesis of novel enzyme inhibitors. The 4-chloro position is particularly amenable to modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse functional groups to probe the active site of target enzymes.[11][12]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product Start This compound SuzukiCoupling Suzuki Coupling Start->SuzukiCoupling BoronicAcid Arylboronic Acid BoronicAcid->SuzukiCoupling PdCatalyst Pd Catalyst (e.g., Pd(PPh₃)₄) PdCatalyst->SuzukiCoupling Base Base (e.g., K₂CO₃) Base->SuzukiCoupling Product Biaryl Derivative SuzukiCoupling->Product

Caption: Suzuki coupling of the title compound for library synthesis.

As a Precursor for Serotonergic and Adrenergic Receptor Ligands

The 1,4-benzodioxan ring is a key component of several ligands for serotonergic and α₁-adrenergic receptors.[6] By modifying the benzophenone core, for instance, through reduction of the ketone to a secondary alcohol or an amine, and subsequent functionalization, it is possible to generate novel compounds with potential activity at these receptors.

Photochemical Applications

Benzophenone and its derivatives are well-known for their photochemical properties, acting as photosensitizers and photoinitiators.[13] The presence of the electron-donating ethylenedioxy group is expected to influence the photophysical properties of the benzophenone chromophore.[14]

Photoinitiators in Polymer Chemistry

Benzophenones are classic Type II photoinitiators, which, upon UV irradiation, undergo excitation to a triplet state. This excited state can then abstract a hydrogen atom from a co-initiator (e.g., an amine) to generate free radicals that initiate polymerization.[15] The title compound can be investigated as a photoinitiator for the UV curing of coatings, inks, and adhesives. The ethylenedioxy group may enhance solubility in certain monomer systems and modulate the absorption spectrum.

Building Block for Photoreactive Materials

The benzophenone moiety can be incorporated into polymers to create photoreactive materials.[16] For example, polymers containing benzophenone can be cross-linked upon exposure to UV light. This compound could be used as a monomer or grafted onto a polymer backbone to impart photoreactive properties.

Applications in Materials Science

The rigid, conjugated structure of this compound makes it a potential building block for advanced materials.

Precursor for Organic Light-Emitting Diodes (OLEDs)

Benzophenone derivatives are used as building blocks for emitters in thermally activated delayed fluorescence (TADF) OLEDs.[9][17] The combination of an electron-accepting benzophenone core and an electron-donating group, such as the benzodioxan moiety, can lead to materials with small singlet-triplet energy gaps, which is a key requirement for efficient TADF. The 4-chloro position allows for further functionalization to fine-tune the electronic and photophysical properties of the final material.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a promising and versatile building block with significant potential in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the presence of multiple functional handles—the reactive chloro group, the electron-rich benzodioxan ring, and the photoreactive benzophenone core—open up a wide array of applications in medicinal chemistry, photochemistry, and materials science. The protocols and application concepts presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this valuable compound.

References

Application Notes & Protocols: The Strategic Role of 4-Chloro-3',4'-(ethylenedioxy)benzophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzophenone scaffold is a cornerstone in medicinal chemistry, appearing in numerous bioactive natural products and marketed pharmaceuticals.[1] This guide focuses on a specific, high-value derivative, 4-Chloro-3',4'-(ethylenedioxy)benzophenone , a key intermediate whose structural features are pivotal for the synthesis of complex pharmaceutical agents. We will provide an in-depth exploration of its synthesis via Friedel-Crafts acylation, followed by its critical application as a precursor in the synthetic pathway of potent drugs, such as the cardiovascular therapeutic Nebivolol.[2][3][4] This document is intended for researchers, chemists, and drug development professionals, offering detailed, validated protocols and explaining the fundamental chemical principles that underpin these synthetic strategies.

Introduction: The Significance of Benzophenone Intermediates

Diaryl ketones, commonly known as benzophenones, are not merely stable chemical entities; they are versatile platforms for constructing complex molecular architectures.[1] Their utility stems from the reactivity of the central carbonyl group and the ability to functionalize the flanking aryl rings. This compound (CAS No: 101018-98-8) is a prime example of a strategically designed intermediate.[5]

  • The 4-chloro-substituted phenyl ring provides a reactive site for subsequent nucleophilic substitution or cross-coupling reactions.

  • The 3',4'-(ethylenedioxy) group (derived from 1,4-benzodioxan) serves as a protected catechol moiety. This protecting group is stable under various reaction conditions, preventing unwanted side reactions at the ortho-dihydroxy positions, which can be crucial for the biological activity of the final drug molecule.

This intermediate is prominently featured in several patented synthetic routes for Nebivolol , a highly selective β1-receptor blocker used in the treatment of hypertension.[2][4][6] The precise architecture of this building block is essential for constructing the complex chromane fragments of the Nebivolol molecule.[2][6]

Synthesis of this compound via Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation.[7][8][9] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[7][8]

Underlying Mechanism

The reaction proceeds through three primary steps:

  • Generation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride (4-chlorobenzoyl chloride), creating a highly reactive and resonance-stabilized acylium ion.[7][8]

  • Electrophilic Attack: The electron-rich 1,4-benzodioxan ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a non-aromatic carbocation intermediate known as an arenium ion (or sigma complex).[7]

  • Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[7]

A key advantage of Friedel-Crafts acylation over alkylation is that the product (a ketone) is less reactive than the starting aromatic substrate, which effectively prevents polysubstitution reactions.[7]

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Acylation cluster_2 Step 3: Work-up & Purification reagents Reagents: - 1,4-Benzodioxan - 4-Chlorobenzoyl Chloride - Anhydrous AlCl₃ - Dichloromethane (DCM) setup Combine 1,4-Benzodioxan and DCM in a flask under N₂ atmosphere. Cool to 0-5°C. add_alcl3 Portion-wise addition of Anhydrous AlCl₃ at 0-5°C. (Caution: Exothermic) setup->add_alcl3 add_acyl Slow dropwise addition of 4-Chlorobenzoyl Chloride solution. add_alcl3->add_acyl react Stir at room temperature for 12-16 hours. Monitor by TLC. add_acyl->react quench Quench reaction by pouring onto ice-cold HCl (aq). react->quench extract Separate organic layer. Extract aqueous layer with DCM. quench->extract wash Wash combined organic layers (H₂O, NaHCO₃, Brine). extract->wash purify Dry (Na₂SO₄), filter, and concentrate under vacuum. Recrystallize from Ethanol/IPA. wash->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of the target intermediate.

Detailed Synthesis Protocol

Disclaimer: This protocol is for research and development purposes only. All operations should be conducted in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE).

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMol. Weight ( g/mol )AmountMolar Equiv.
1,4-BenzodioxanC₈H₈O₂136.1510.0 g1.0
4-Chlorobenzoyl chlorideC₇H₄Cl₂O175.0114.0 g1.09
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.3410.8 g1.1
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93200 mL-
Hydrochloric Acid (HCl), 2NHCl36.46150 mL-
Sodium Bicarbonate (NaHCO₃), sat. soln.NaHCO₃84.01100 mL-
Brine, saturatedNaCl58.44100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-
Ethanol or Isopropanol (for recrystallization)--As needed-

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,4-benzodioxan (10.0 g) and anhydrous dichloromethane (100 mL).

  • Catalyst Addition: Cool the flask in an ice-water bath to 0-5°C. Slowly add anhydrous aluminum chloride (10.8 g) in portions over 20 minutes, ensuring the internal temperature does not exceed 10°C. Causality Note: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would deactivate the catalyst.[10] The portion-wise addition at low temperature controls the initial exotherm from the formation of the Lewis acid-base complex.

  • Acylating Agent Addition: Dissolve 4-chlorobenzoyl chloride (14.0 g) in anhydrous dichloromethane (100 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 60-90 minutes, maintaining the temperature at 0-5°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 1,4-benzodioxan is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 150 mL of 2N HCl and crushed ice, with vigorous stirring. Causality Note: This step hydrolyzes the aluminum complexes and quenches the catalyst.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 50 mL portions of DCM. Combine all organic layers.

  • Wash the combined organic phase sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and 100 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting crude solid from a suitable solvent like ethanol or isopropanol to yield the pure product.

  • Characterization: The final product, this compound, should be a white to off-white crystalline solid. Confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. A typical yield is in the range of 80-90%.

Application: A Key Step Towards Nebivolol Synthesis

This compound is a precursor to chromanyl haloketones, which are themselves critical intermediates for building the epoxide fragments required for Nebivolol synthesis.[2] A common subsequent transformation involves the reduction of the ketone to a secondary alcohol, which can then be further manipulated.

Reduction of the Ketone

The reduction of the benzophenone's carbonyl group to a hydroxyl group is a foundational step. This is typically achieved with a mild reducing agent like sodium borohydride (NaBH₄) to avoid any undesired side reactions with the chloro-substituent.

Visualization of the Reduction Pathway

G cluster_0 Reduction Protocol cluster_1 Work-up & Isolation start Intermediate: This compound dissolve Dissolve intermediate in Methanol/THF solvent system. start->dissolve cool Cool solution to 0-5°C. dissolve->cool add_nabh4 Portion-wise addition of Sodium Borohydride (NaBH₄). cool->add_nabh4 react Stir at room temperature until reaction completion (TLC). add_nabh4->react quench Quench with water or dilute Acetic Acid. react->quench evaporate Remove organic solvents under vacuum. quench->evaporate extract Extract with Ethyl Acetate. evaporate->extract isolate Wash, dry, and concentrate to yield the alcohol product. extract->isolate product Product: (4-Chlorophenyl)(2,3-dihydrobenzo [b][1,4]dioxin-6-yl)methanol isolate->product

Caption: Workflow for the reduction of the benzophenone intermediate.

Protocol for Ketone Reduction

Table 2: Reagents and Materials for Reduction

Reagent/MaterialChemical FormulaMol. Weight ( g/mol )AmountMolar Equiv.
This compoundC₁₅H₁₁ClO₃274.705.0 g1.0
Sodium Borohydride (NaBH₄)NaBH₄37.830.8 g1.15
Methanol (MeOH)CH₃OH32.0450 mL-
Tetrahydrofuran (THF)C₄H₈O72.1125 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11150 mL-
WaterH₂O18.02As needed-

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve the benzophenone intermediate (5.0 g) in a mixture of methanol (50 mL) and THF (25 mL). Causality Note: A co-solvent system is used to ensure complete dissolution of both the substrate and the reducing agent.

  • Reduction: Cool the solution to 0-5°C in an ice bath. Add sodium borohydride (0.8 g) in small portions over 15 minutes.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, cool the flask again and slowly add 20 mL of water to quench the excess NaBH₄.

  • Isolation: Remove the bulk of the organic solvents via rotary evaporation. Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain the desired secondary alcohol. The product can be further purified by column chromatography if necessary.

This resulting alcohol is a more advanced intermediate, ready for subsequent cyclization or substitution reactions that ultimately lead to the core structure of Nebivolol.

References

Application Notes & Protocols for the Quantification of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3',4'-(ethylenedioxy)benzophenone is a chemical intermediate of significant interest in the synthesis of pharmaceutical compounds and other specialty chemicals. Its purity and concentration are critical parameters that can influence the yield, purity, and safety of the final product. Therefore, robust and reliable analytical methods for its quantification are essential for quality control in research, development, and manufacturing settings. This document provides detailed application notes and validated protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed to be compliant with the principles of analytical method validation as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

The choice of analytical method often depends on the sample matrix, the required sensitivity, and the available instrumentation. HPLC-UV is a widely used technique for the analysis of non-volatile and thermally stable compounds like benzophenone derivatives, offering a good balance of sensitivity, specificity, and cost-effectiveness.[3][4] GC-MS is a powerful alternative, particularly for volatile compounds or when higher specificity is required, although derivatization may sometimes be necessary for less volatile benzophenones.[5][6][7] For a rapid and simple estimation, UV-Vis spectrophotometry can be employed, though it is less specific than chromatographic methods.[8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Reverse-phase HPLC (RP-HPLC) is the method of choice for separating and quantifying moderately polar to non-polar compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[3] The analyte is retained on the column and then eluted by a mobile phase of a specific composition. Quantification is achieved by measuring the absorbance of the analyte with a UV detector at a wavelength where it exhibits maximum absorbance.

Causality in Method Design: The selection of a C18 stationary phase is based on the hydrophobic nature of the benzophenone core. The mobile phase, a mixture of acetonitrile and water, is chosen to provide sufficient elution strength to achieve a reasonable retention time and good peak shape.[9][10] Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. A UV detection wavelength around 254 nm or 287 nm is typically effective for benzophenone derivatives.[3]

Experimental Protocol

1.1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile and water.

  • 0.45 µm syringe filters.

1.2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

1.3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.4. Method Validation (as per ICH Q2(R2) Guidelines): [1][2][11]

  • Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), and the analyte in the presence of potential impurities to demonstrate that the analyte peak is free from interference.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standards (1-100 µg/mL) hplc HPLC System (C18 Column) prep_std->hplc prep_sample Prepare Sample (Dissolve & Filter) prep_sample->hplc detect UV Detection (254 nm) hplc->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a highly specific and sensitive technique suitable for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Causality in Method Design: A non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane) is generally suitable for the separation of benzophenone derivatives.[7] The temperature program is optimized to ensure good separation of the analyte from other components in the sample matrix. Electron ionization (EI) is a common ionization technique that produces reproducible fragmentation patterns. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific fragment ions of the analyte.

Experimental Protocol

2.1. Instrumentation and Materials:

  • GC-MS system with an autosampler and a capillary column.

  • 5% Phenyl Polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound reference standard.

  • High-purity helium as the carrier gas.

  • GC-grade solvents (e.g., ethyl acetate, hexane).

2.2. GC-MS Conditions:

ParameterCondition
Column 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-500) for identification, SIM for quantification (ions to be determined)

2.3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using ethyl acetate as the solvent.

  • Working Standard Solutions: Dilute the stock solution with ethyl acetate to prepare standards in the range of 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Extract the sample with a suitable solvent (e.g., ethyl acetate) and dilute to a concentration within the calibration range. Solid-phase extraction (SPE) may be used for sample cleanup if the matrix is complex.[12][13]

2.4. Method Validation: The validation parameters are similar to those for the HPLC method, with adjustments for the GC-MS technique. For specificity, the mass spectrum of the analyte in the sample should match that of the reference standard.

Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standards (0.1-10 µg/mL) gc GC Separation prep_std->gc prep_sample Prepare Sample (Extract & Dilute) prep_sample->gc ms MS Detection (EI, SIM) gc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: GC-MS analysis workflow for this compound.

UV-Vis Spectrophotometry

Principle: UV-Vis spectrophotometry is a simple and rapid technique that measures the absorbance of a substance in solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This method is suitable for the quantification of pure substances or simple mixtures where there are no interfering substances that absorb at the same wavelength.

Causality in Method Design: The choice of solvent is critical to ensure the analyte is fully dissolved and does not interact in a way that shifts the absorbance maximum. Methanol or ethanol are common choices for benzophenones. The wavelength of maximum absorbance (λmax) must be determined by scanning the UV spectrum of the analyte to ensure the highest sensitivity and adherence to the Beer-Lambert law.

Experimental Protocol

3.1. Instrumentation and Materials:

  • UV-Vis spectrophotometer (double beam).

  • Matched quartz cuvettes (1 cm path length).

  • 4-Chloro-3',4'-(ethylenedioy)benzophenone reference standard.

  • Spectroscopic grade methanol.

3.2. Measurement Procedure:

  • Determination of λmax: Prepare a dilute solution of the reference standard in methanol and scan the UV spectrum from 200 nm to 400 nm to determine the wavelength of maximum absorbance.

  • Standard Preparation: Prepare a stock solution (100 µg/mL) of the reference standard in methanol. From this, prepare a series of dilutions to create a calibration set (e.g., 1, 2, 5, 10, 15 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to obtain a concentration within the calibration range.

  • Measurement: Measure the absorbance of the blank (methanol), standards, and samples at the determined λmax.

3.3. Method Validation:

  • Linearity: Plot a calibration curve of absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy and Precision: Can be assessed similarly to the chromatographic methods.

Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standards (1-15 µg/mL) measure Measure Absorbance prep_std->measure prep_sample Prepare Sample (Dissolve & Dilute) prep_sample->measure scan Determine λmax scan->measure calibrate Calibration Curve measure->calibrate quantify Quantification calibrate->quantify

Caption: UV-Vis spectrophotometry workflow for this compound.

Summary of Method Validation Parameters

The following table summarizes the typical acceptance criteria for the validation of the described analytical methods, in accordance with ICH guidelines.[1][14][15]

Validation ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity No interference at analyte retention timeNo interference, matching mass spectrumNo interference at λmax
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%95.0 - 105.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%≤ 5.0%
LOD Analyte dependent, typically ng/mLAnalyte dependent, typically pg/µLAnalyte dependent, typically µg/mL
LOQ Analyte dependent, typically ng/mLAnalyte dependent, typically pg/µLAnalyte dependent, typically µg/mL

Conclusion

The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV offers a robust and reliable method for routine quality control. GC-MS provides higher selectivity and sensitivity, which is beneficial for complex matrices or trace-level analysis. UV-Vis spectrophotometry is a simple and cost-effective option for rapid screening of relatively pure samples. It is imperative that any method chosen is properly validated to ensure the reliability and accuracy of the results, thereby guaranteeing the quality of the final product.

References

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-3',4'-(ethylenedioxy)benzophenone. Developed for researchers, quality control analysts, and drug development professionals, this protocol outlines a straightforward reverse-phase HPLC method coupled with UV detection. The guide provides a comprehensive framework, from analyte characteristics and sample preparation to system suitability and data analysis, underscoring the scientific rationale behind key methodological choices to ensure accuracy, precision, and reliability.

Introduction and Analyte Profile

This compound is a substituted benzophenone derivative. Benzophenones are a class of compounds widely used as building blocks in organic synthesis, as photoinitiators, and as UV-blocking agents in various commercial products.[1] The accurate quantification of specific derivatives like this compound is critical for monitoring reaction kinetics, determining purity of intermediates in multi-step syntheses, and for quality control of final products.

The molecular structure, characterized by a chlorinated phenyl group and an ethylenedioxy-substituted phenyl group linked by a carbonyl, imparts significant hydrophobicity and a strong chromophore, making it an ideal candidate for analysis by reverse-phase HPLC with UV detection.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 101018-98-8 [2][3]
Molecular Formula C₁₅H₁₁ClO₃ [2][3]
Molecular Weight 274.70 g/mol [2][3]
Melting Point 107-108 °C [3]
Solubility Generally soluble in organic solvents like ethanol, acetone, and acetonitrile; insoluble in water. [4][5]

| UV Absorbance | Exhibits strong UV absorbance characteristic of the benzophenone system, typically around 250-260 nm.[4][6][7] |

Principle of the Method

This method employs reverse-phase high-performance liquid chromatography (RP-HPLC). The fundamental principle relies on the partitioning of the analyte between a non-polar stationary phase (a C18 silica-based column) and a polar mobile phase. Due to its hydrophobic nature, this compound will have a strong affinity for the C18 stationary phase. By using a polar mobile phase composed of acetonitrile and water, the analyte is eluted from the column at a specific retention time.

Quantification is achieved using a UV-Vis detector. The benzophenone core structure contains a conjugated π-system which absorbs UV radiation.[7] According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte, allowing for precise quantification when compared against a calibration curve prepared from a known reference standard.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (ACN), HPLC grade or higher.

    • Methanol (MeOH), HPLC grade or higher.

    • Water, HPLC grade or Type I ultrapure.

  • Consumables:

    • Analytical balance (4-5 decimal places).

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Autosampler vials with caps.

    • Syringe filters (0.45 µm or 0.22 µm PTFE or Nylon).

Chromatographic Conditions

The following conditions have been optimized to provide efficient separation, good peak shape, and a reasonable run time.

Table 2: Optimized HPLC Method Parameters

Parameter Recommended Setting
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 262 nm

| Run Time | 10 minutes |

  • Causality Note: A C18 column is selected due to the non-polar nature of the analyte. The 70:30 ACN/Water mobile phase provides sufficient elution strength to achieve a desirable retention time (typically 3-7 minutes) while maintaining separation from potential impurities. A controlled column temperature of 30 °C is crucial for ensuring the stability and reproducibility of the retention time. The detection wavelength of 262 nm is selected as it is a common absorbance maximum for benzophenone derivatives, offering high sensitivity.[4] It is recommended to confirm the λmax using a PDA detector during method development.

Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask.

  • Record the exact weight.

  • Add approximately 15 mL of acetonitrile (ACN) and sonicate for 5 minutes or until the standard is fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with ACN and mix thoroughly by inverting the flask 15-20 times. This is the Stock Solution.

Working Standard Solutions (for Calibration Curve):

  • Prepare a series of at least five working standards by serially diluting the Stock Solution with the mobile phase (70:30 ACN:Water).

  • A suggested concentration range is 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL, and 100 µg/mL.

  • Transfer the final solutions to autosampler vials for analysis.

Sample Preparation:

  • Accurately weigh an amount of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with ACN, following steps 3-5 for the Stock Solution preparation.

  • Perform a further dilution with the mobile phase to bring the theoretical concentration into the range of the calibration curve (e.g., a 1:2 dilution to target ~50 µg/mL).

  • Prior to injection, filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an autosampler vial. This step is critical to remove particulates that could damage the HPLC column.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the results, system suitability must be established before any sample analysis.

System Suitability Testing (SST)
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a mid-range working standard (e.g., 25 µg/mL).

  • Evaluate the results against the acceptance criteria outlined below.

Table 3: System Suitability Parameters and Acceptance Criteria

Parameter Purpose Acceptance Criteria
Tailing Factor (Tf) Measures peak symmetry. 0.8 ≤ Tf ≤ 1.5
Theoretical Plates (N) Measures column efficiency. N > 2000
% RSD of Retention Time Measures injection precision and system stability. ≤ 1.0%

| % RSD of Peak Area | Measures injection precision. | ≤ 2.0% |

Method Validation Overview

For routine use in a regulated environment, the method should be validated according to ICH guidelines or internal laboratory SOPs. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.

  • Accuracy: Determined by spike-recovery studies at different concentration levels.

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is often confirmed using a PDA detector to check for peak purity.

  • Robustness: Deliberate small variations in method parameters (e.g., mobile phase composition, flow rate, temperature) are made to assess the method's reliability.

Data Analysis and Workflow

  • Calibration Curve: Plot the peak area response of the working standards versus their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Inject the prepared sample solution(s).

  • Calculation: Use the peak area of the analyte from the sample chromatogram and the linear regression equation to calculate the concentration of this compound in the sample.

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

  • Account for all dilution factors to determine the final concentration in the original sample.

Analytical Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Std_Prep Prepare Standard Stock & Working Solutions Calibrate Inject Calibration Standards (5-Point Curve) Std_Prep->Calibrate Sample_Prep Weigh, Dissolve, & Dilute Unknown Sample Filter Filter Sample Solution (0.45 µm Syringe Filter) Sample_Prep->Filter Equilibrate System Equilibration (Stable Baseline) Filter->Equilibrate SST System Suitability Test (5 Replicate Injections) Equilibrate->SST SST->Calibrate Analyze Inject Prepared Sample(s) Calibrate->Analyze Integrate Integrate Chromatograms (Peak Area, Retention Time) Analyze->Integrate Regress Generate Calibration Curve (Linear Regression, r² ≥ 0.999) Integrate->Regress Calculate Calculate Sample Concentration (Apply Dilution Factors) Regress->Calculate Report Final Report Calculate->Report

Caption: End-to-end workflow for the HPLC analysis of this compound.

Conclusion

The described isocratic reverse-phase HPLC method provides a reliable and efficient tool for the quantitative determination of this compound. The protocol is straightforward, utilizing standard C18 column technology and UV detection, making it accessible to most analytical laboratories. By adhering to the outlined steps for sample preparation and system suitability, researchers can achieve accurate and reproducible results essential for process monitoring and quality assurance in scientific research and industrial applications.

References

Spectroscopic Characterization of 4-Chloro-3',4'-(ethylenedioxy)benzophenone: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture

4-Chloro-3',4'-(ethylenedioxy)benzophenone is a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure, arising from the fusion of a chlorinated phenyl ring and an ethylenedioxy-substituted phenyl ring through a carbonyl linker, imparts unique physicochemical properties. Accurate and comprehensive spectroscopic characterization is paramount for confirming its chemical identity, assessing purity, and understanding its electronic and vibrational characteristics, which are crucial for its application in drug development and advanced materials research.

This technical guide provides a detailed framework for the spectroscopic characterization of this compound, leveraging a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are designed to be a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of this and structurally related compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular framework, identify functional groups, and deduce the electronic environment of each atom.

A. Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethylenedioxy group. Based on the analysis of structurally similar compounds, such as 4-chlorobenzophenone, the following chemical shifts (δ) are predicted in a deuterated chloroform (CDCl₃) solvent:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-2', H-6' (ortho to C=O on chlorophenyl ring)7.7 - 7.8Doublet2H
H-3', H-5' (meta to C=O on chlorophenyl ring)7.4 - 7.5Doublet2H
H-2 (ortho to C=O on ethylenedioxy ring)7.3 - 7.4Singlet (or narrow doublet)1H
H-5 (meta to C=O on ethylenedioxy ring)6.9 - 7.0Doublet1H
H-6 (meta to C=O on ethylenedioxy ring)7.2 - 7.3Doublet of doublets1H
-O-CH₂-CH₂-O-4.2 - 4.4Singlet (or two narrow triplets)4H

Causality of Signal Position: The protons on the chlorophenyl ring (H-2', H-6', H-3', H-5') are deshielded due to the electron-withdrawing nature of both the carbonyl group and the chlorine atom. The protons on the ethylenedioxy-substituted ring are generally more shielded due to the electron-donating effect of the oxygen atoms. The ethylenedioxy protons appear as a singlet or a pair of narrow multiplets in the aliphatic region.

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. For this compound, the predicted chemical shifts in CDCl₃ are as follows, with data for benzophenone and 4-chlorobenzophenone used for comparative analysis:

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (carbonyl)194 - 196
C-4' (C-Cl)138 - 140
C-1' (ipso to C=O on chlorophenyl ring)135 - 137
C-2', C-6' (ortho to C=O on chlorophenyl ring)131 - 133
C-3', C-5' (meta to C=O on chlorophenyl ring)128 - 130
C-3, C-4 (ethylenedioxy carbons)148 - 150
C-1 (ipso to C=O on ethylenedioxy ring)130 - 132
C-2 (ortho to C=O on ethylenedioxy ring)115 - 117
C-5 (meta to C=O on ethylenedioxy ring)118 - 120
C-6 (meta to C=O on ethylenedioxy ring)124 - 126
-O-CH₂-CH₂-O-64 - 66

Expert Insight: The carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum. The carbons of the aromatic rings appear in the 115-150 ppm range, with their specific shifts influenced by the attached functional groups. The aliphatic carbons of the ethylenedioxy group are found in the more shielded region of the spectrum.

C. NMR Experimental Protocol

NMR_Workflow A Sample Preparation: Dissolve 5-10 mg of sample in ~0.7 mL of CDCl₃. Transfer to a 5 mm NMR tube. B Instrument Setup: Tune and shim the NMR spectrometer. Set acquisition parameters (e.g., 400 MHz for ¹H). A->B Load Sample C Data Acquisition: Acquire ¹H NMR spectrum (e.g., 16 scans). Acquire ¹³C NMR spectrum (e.g., 1024 scans). B->C Start Acquisition D Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate chemical shifts to TMS (0 ppm). C->D Process Raw Data E Spectral Analysis: Integrate ¹H signals. Assign peaks based on chemical shifts and coupling patterns. D->E Interpret Spectrum

Caption: Workflow for NMR spectroscopic analysis.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule. It is particularly useful for identifying characteristic functional groups.

A. Expected FT-IR Absorption Bands

The FT-IR spectrum of this compound is expected to be dominated by the following absorption bands. The vibrational spectrum of pure benzophenone shows a strong absorption band at 1652 cm⁻¹. Conjugation of an aromatic ring to a carbonyl group typically lowers the stretching frequency.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (aromatic ketone)1650 - 1670Strong
Aromatic C=C Stretch1580 - 1600Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium-Weak
C-O-C Stretch (asymmetric)1250 - 1280Strong
C-O-C Stretch (symmetric)1020 - 1070Medium
C-Cl Stretch1080 - 1100Medium

Mechanistic Insight: The strong absorption in the 1650-1670 cm⁻¹ region is a hallmark of the carbonyl group in an aromatic ketone. The position is influenced by conjugation with the two aromatic rings. The C-O-C stretching vibrations of the ethylenedioxy group are also expected to be prominent.

B. FT-IR Experimental Protocol

For a solid sample like this compound, the KBr pellet method is a standard and reliable technique.

FTIR_Workflow A Sample Preparation: Grind 1-2 mg of sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet. B Instrument Setup: Place the KBr pellet in the sample holder. Run a background spectrum of air. A->B Mount Pellet C Data Acquisition: Acquire the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). B->C Initiate Scan D Data Processing & Analysis: Perform baseline correction. Identify and label significant absorption bands. C->D Analyze Spectrum

Caption: Workflow for FT-IR spectroscopic analysis using the KBr pellet method.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like benzophenones, this technique is particularly informative. The absorption spectrum of benzophenone typically shows two broad bands at about 250 nm and in the range of 330-360 nm.

A. Expected UV-Vis Absorption Maxima (λ_max)

In a suitable solvent like ethanol or cyclohexane, this compound is expected to exhibit two primary absorption bands:

Electronic Transition Expected λ_max (nm) Solvent
π → π250 - 270Ethanol
n → π340 - 360Ethanol

Theoretical Grounding: The intense band around 250-270 nm corresponds to a π → π* transition within the conjugated aromatic system. The weaker, longer-wavelength band is attributed to the n → π* transition of the non-bonding electrons of the carbonyl oxygen. The position and intensity of these bands can be influenced by solvent polarity.

B. UV-Vis Experimental Protocol

UVVis_Workflow A Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol). Concentration should yield an absorbance between 0.1 and 1.0. B Instrument Setup: Fill a quartz cuvette with the blank solvent and take a baseline reading. Fill a matched cuvette with the sample solution. A->B Prepare Cuvettes C Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm). B->C Run Scan D Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). C->D Determine λ_max

Caption: Workflow for UV-Vis spectroscopic analysis.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For halogenated compounds, MS is particularly diagnostic due to the characteristic isotopic distribution of halogens.

A. Expected Mass Spectrum

The molecular formula for this compound is C₁₅H₁₁ClO₃. The expected molecular ion peaks in the mass spectrum are:

Ion Expected m/z Relative Abundance
[M]⁺ (with ³⁵Cl)~274.04~100%
[M+2]⁺ (with ³⁷Cl)~276.04~33%

Isotopic Signature: The presence of a single chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak. This isotopic pattern is a definitive indicator of the presence of chlorine in the molecule.

Fragmentation Analysis: Electron impact (EI) ionization is a common technique that can induce fragmentation. Expected fragmentation patterns for benzophenones involve cleavage at the carbonyl group, leading to the formation of acylium ions. For this compound, key fragments would include ions corresponding to the chlorobenzoyl and ethylenedioxybenzoyl moieties.

B. Mass Spectrometry Experimental Protocol

A common approach for analyzing a solid, thermally stable compound like this is Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact ionization.

MS_Workflow A Sample Introduction: Inject a dilute solution of the sample into the GC-MS system. B Separation (GC): The compound is vaporized and separated from any impurities on a capillary column. A->B Injection C Ionization (MS): Eluted compound enters the ion source and is ionized (e.g., by electron impact at 70 eV). B->C Elution D Mass Analysis: Ions are separated based on their mass-to-charge ratio (m/z). C->D Ion Acceleration E Detection & Analysis: A mass spectrum is generated, showing the m/z and relative abundance of the molecular ion and fragment ions. D->E Signal Detection

Caption: Workflow for GC-MS analysis.

V. Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach. Each of the techniques discussed—NMR, FT-IR, UV-Vis, and MS—provides a unique and complementary piece of the structural puzzle. By integrating the data from these methods, researchers can confidently confirm the identity, purity, and key structural features of this important molecule, thereby ensuring the reliability of their subsequent studies and applications.

VI. References

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from --INVALID-LINK--

  • Sample preparation for FT-IR. (n.d.). Retrieved from --INVALID-LINK--

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from --INVALID-LINK--

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. Retrieved from --INVALID-LINK--

  • PubMed. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Z Rechtsmed. Retrieved from --INVALID-LINK--

  • Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). How to preparation sample for FT-IR analyze? Retrieved from --INVALID-LINK--

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Chlorobenzophenone(134-85-0) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Chlorobenzophenone(134-85-0) 13C NMR spectrum. Retrieved from --INVALID-LINK--

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from --INVALID-LINK--

  • UV-Vis Spectroscopy. (n.d.). Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Chlorobenzophenone. Retrieved from --INVALID-LINK--

  • Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Chloro-4'-hydroxybenzophenone(42019-78-3) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Chlorobenzophenone(134-85-0) MS spectrum. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Chloro-4'-ethylbenzophenone. Retrieved from --INVALID-LINK--

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from --INVALID-LINK--

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from --INVALID-LINK--

  • Ionization Methods in Organic Mass Spectrometry. (n.d.). Retrieved from --INVALID-LINK--

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from --INVALID-LINK--

  • NIST WebBook. (n.d.). 4,4'-Dichlorobenzophenone. Retrieved from --INVALID-LINK--

  • Mass Spectrometry Ionisation Techniques. (n.d.). Retrieved from --INVALID-LINK--

  • Chegg. (2020). 100 MHz 13C NMR Spectrum of 4-chlorobenzophenone in. Retrieved from --INVALID-LINK--

The Role of 4-Chloro-3',4'-(ethylenedioxy)benzophenone in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Photoinitiator for Modern Polymer Chemistry

In the dynamic field of polymer chemistry, precision and control are paramount. The development of novel materials with tailored properties for applications ranging from biocompatible hydrogels to robust industrial coatings hinges on the ability to initiate and control polymerization reactions with a high degree of specificity. 4-Chloro-3',4'-(ethylenedioxy)benzophenone emerges as a significant, albeit specialized, photoinitiator. Its unique structure, combining a classic benzophenone core with a rigid ethylenedioxy bridge, offers intriguing possibilities for influencing polymer architecture and properties.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its synthesis to its application in photopolymerization. We will delve into the mechanistic underpinnings of its function as a Type II photoinitiator and present detailed, field-tested protocols for its use. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate but also innovate upon these methodologies.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the creation of a dihydroxybenzophenone intermediate via a Friedel-Crafts acylation, followed by the formation of the ethylenedioxy bridge using a Williamson ether synthesis. This method provides a reliable and scalable route to the target compound.

Part 1: Friedel-Crafts Acylation for the Synthesis of 4-Chloro-3',4'-dihydroxybenzophenone

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1] In this step, catechol (1,2-dihydroxybenzene) is acylated with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Protocol 1: Synthesis of 4-Chloro-3',4'-dihydroxybenzophenone

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add catechol (1.0 equivalent) and a suitable solvent such as nitrobenzene or 1,2-dichloroethane.

  • Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C and slowly add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) in portions. The addition is exothermic and should be done carefully to maintain the temperature.

  • Acylating Agent Addition: Once the catalyst has been added, add 4-chlorobenzoyl chloride (1.05 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Purification: The crude product will precipitate out of the solution. Collect the solid by filtration, wash with cold water until the washings are neutral, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Chloro-3',4'-dihydroxybenzophenone.

Part 2: Williamson Ether Synthesis for Ethylenedioxy Bridge Formation

The Williamson ether synthesis is a classic and robust method for forming ethers.[2][3][4][5][6] In this step, the synthesized 4-Chloro-3',4'-dihydroxybenzophenone is reacted with a dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base to form the cyclic ethylenedioxy bridge.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-3',4'-dihydroxybenzophenone (1.0 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents) or sodium hydride (NaH) (2.2 equivalents), to the solution. If using NaH, exercise extreme caution as it is highly reactive with water.

  • Alkylating Agent Addition: Add 1,2-dibromoethane (1.1 equivalents) to the reaction mixture.

  • Reaction Progression: Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water.

  • Purification: The product will precipitate and can be collected by filtration. Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Mechanism of Action: A Type II Photoinitiator

This compound functions as a Type II photoinitiator. Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II photoinitiators require a co-initiator or synergist to generate the initiating radicals.[7]

The photopolymerization process is initiated by the absorption of UV light by the benzophenone core of the molecule. This excites the molecule from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).

The excited triplet state of the benzophenone is a diradical and is highly reactive. It does not, however, directly initiate polymerization. Instead, it abstracts a hydrogen atom from a suitable hydrogen donor, which is the co-initiator.[8] Tertiary amines, such as triethylamine (TEA) or N-methyldiethanolamine (MDEA), are commonly used as co-initiators due to the presence of labile hydrogen atoms on the carbon alpha to the nitrogen.

Upon hydrogen abstraction, two radicals are formed: a ketyl radical from the benzophenone and an alkylamino radical from the amine co-initiator. The alkylamino radical is the primary species that initiates the polymerization of monomers, such as acrylates and methacrylates, by attacking the vinyl double bond.[9]

The overall mechanism can be summarized in the following steps:

  • Photoexcitation: The photoinitiator absorbs a photon of UV light.

  • Intersystem Crossing: The excited singlet state converts to the more stable triplet state.

  • Hydrogen Abstraction: The triplet state of the photoinitiator abstracts a hydrogen atom from the co-initiator.

  • Radical Formation: A ketyl radical and an initiating alkylamino radical are formed.

  • Initiation: The alkylamino radical adds to a monomer molecule, initiating the polymer chain growth.

  • Propagation: The polymer chain grows by the sequential addition of monomer molecules.

  • Termination: The growing polymer chains are terminated by combination or disproportionation reactions.

G cluster_0 Photoinitiation cluster_1 Polymerization PI Photoinitiator (PI) (Ground State) PI_excited Excited PI (Triplet State) PI->PI_excited UV Light (hν) Radicals Ketyl Radical + Initiating Radical PI_excited->Radicals Hydrogen Abstraction from CoI CoI Co-initiator (CoI) (e.g., Amine) CoI->Radicals Growing_Chain Growing Polymer Chain (M-R•) Radicals->Growing_Chain Initiation with Monomer Monomer Monomer (M) Monomer->Growing_Chain Propagation Propagation (Addition of Monomers) Growing_Chain->Propagation Termination Termination Propagation->Termination

Figure 1: General workflow of Type II photopolymerization initiated by this compound.

Application Protocol: UV-Curable Acrylate Formulation

This protocol provides a general method for the photopolymerization of a typical acrylate-based formulation using this compound as the photoinitiator. This formulation is suitable for applications such as coatings, adhesives, and 3D printing resins.[10][11]

Materials and Equipment:

  • Monomer: Trimethylolpropane triacrylate (TMPTA) or similar multifunctional acrylate.

  • Photoinitiator: this compound.

  • Co-initiator: Triethylamine (TEA) or N-methyldiethanolamine (MDEA).

  • UV Curing System: A medium-pressure mercury lamp or a UV-LED source with an emission spectrum that overlaps with the absorption spectrum of the photoinitiator.

  • Sample Preparation: Glass slides or molds for casting the polymer films.

  • Analytical Instruments: Fourier-transform infrared (FTIR) spectrometer to monitor monomer conversion, and a rheometer or dynamic mechanical analyzer (DMA) to characterize the mechanical properties of the cured polymer.

Protocol 3: Photopolymerization of an Acrylate Formulation

  • Formulation Preparation: In a light-protected container (e.g., an amber vial), prepare the photocurable formulation by mixing the components in the desired ratios. A typical starting formulation is provided in the table below. Ensure thorough mixing until a homogeneous solution is obtained.

ComponentFunctionTypical Concentration (wt%)
Acrylate Monomer (e.g., TMPTA)Polymerizable Resin90-97%
This compoundPhotoinitiator1-5%
Amine Co-initiator (e.g., TEA)Hydrogen Donor2-5%
  • Sample Casting: Apply a thin film of the formulation onto a glass slide using a drawdown bar or cast it into a silicone mold of a specific thickness.

  • UV Curing: Place the sample under the UV source. The required UV dose will depend on the lamp intensity, the distance from the lamp, and the thickness of the sample. A typical exposure time can range from a few seconds to several minutes.

  • Curing Monitoring: The curing process can be monitored in real-time by observing the disappearance of the acrylate double bond peak (around 810 cm⁻¹ and 1635 cm⁻¹) using FTIR spectroscopy.[11]

  • Post-Curing: After UV exposure, the sample may be post-cured at a slightly elevated temperature (e.g., 60-80 °C) for a short period to ensure complete conversion of the monomer.

  • Characterization: The properties of the cured polymer, such as hardness, adhesion, and mechanical strength, can be evaluated using standard techniques.

Experimental Design and Causality

The success of a photopolymerization reaction is highly dependent on the careful selection of experimental parameters. Understanding the causality behind these choices is crucial for optimizing the process and achieving the desired polymer properties.

  • Photoinitiator Concentration: The concentration of the photoinitiator directly influences the rate of initiation. A higher concentration generally leads to a faster curing speed. However, excessively high concentrations can lead to inner filter effects, where the surface of the sample absorbs most of the UV light, resulting in incomplete curing of the bulk material.

  • Co-initiator Type and Concentration: The choice of co-initiator is critical. Tertiary amines are highly effective due to the ease of hydrogen abstraction. The concentration of the co-initiator should be sufficient to ensure an efficient hydrogen transfer process. The molar ratio of co-initiator to photoinitiator is often optimized to maximize the polymerization rate.

  • UV Source and Intensity: The emission spectrum of the UV source must overlap with the absorption spectrum of the photoinitiator for efficient energy transfer. The intensity of the UV light affects the rate of radical generation and, consequently, the curing speed. Higher intensity generally leads to faster curing but can also increase the risk of shrinkage and stress in the cured polymer.

  • Monomer Functionality: The functionality of the monomer (the number of polymerizable groups per molecule) determines the crosslink density of the resulting polymer network. Higher functionality monomers, like TMPTA, lead to more highly crosslinked and rigid materials.

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs PI_Conc Photoinitiator Concentration Curing_Speed Curing Speed PI_Conc->Curing_Speed CoI_Conc Co-initiator Concentration CoI_Conc->Curing_Speed UV_Intensity UV Light Intensity UV_Intensity->Curing_Speed Monomer_Func Monomer Functionality Crosslink_Density Crosslink Density Monomer_Func->Crosslink_Density Mechanical_Properties Mechanical Properties Curing_Speed->Mechanical_Properties Crosslink_Density->Mechanical_Properties Adhesion Adhesion Crosslink_Density->Adhesion Hardness Hardness Crosslink_Density->Hardness

Figure 2: Relationship between experimental parameters and polymer properties in photopolymerization.

Conclusion and Future Perspectives

This compound represents a valuable tool in the polymer chemist's arsenal. Its function as a Type II photoinitiator allows for the controlled, rapid, and energy-efficient curing of a wide range of monomer systems. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers to explore the potential of this compound in their own applications.

Future research may focus on the synthesis of novel derivatives of this compound with tailored absorption characteristics for use with different UV-LED sources. Furthermore, the incorporation of this photoinitiator into polymer backbones could lead to the development of self-initiating polymers with reduced migration, a critical factor in applications such as food packaging and biomedical devices. The continued exploration of such specialized photoinitiators will undoubtedly pave the way for the next generation of advanced polymeric materials.

References

Derivatization of 4-Chloro-3',4'-(ethylenedioxy)benzophenone for further reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Derivatization of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Abstract

The 4-Chloro-3',4'-(ethylenedioy)benzophenone scaffold is a pivotal starting material in medicinal chemistry and materials science. Its unique structure, featuring a reactive aryl chloride activated by a para-carbonyl group and a stable ethylenedioxy-protected catechol, makes it a versatile building block for complex molecular architectures.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary derivatization strategies for this compound. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling, as well as classical nucleophilic aromatic substitution (SNAr). The causality behind experimental choices, such as ligand and base selection, is explained to empower users to adapt and troubleshoot these transformations effectively.

Structural Analysis and Reactivity Profile

This compound possesses distinct functional groups that dictate its chemical reactivity. Understanding these features is crucial for designing successful synthetic transformations.

  • Aryl Chloride: The chlorine atom at the 4-position is the primary site for derivatization. Unlike simple chlorobenzene, its reactivity is significantly enhanced.

  • Activating Carbonyl Group: The benzophenone's carbonyl group is a moderate electron-withdrawing group. Through resonance, it delocalizes electron density from the chlorophenyl ring, making the carbon atom attached to the chlorine more electrophilic and susceptible to nucleophilic attack. This activation is key for both SNAr and oxidative addition in palladium catalysis.[4][5]

  • Ethylenedioxy Group: This moiety serves as a robust protecting group for a catechol functionality. It is stable to the basic and organometallic conditions employed in the reactions described herein, allowing for selective modification of the chlorophenyl ring.

  • Steric Considerations: The molecule is relatively unhindered around the reactive chloro group, facilitating access for catalysts and nucleophiles.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name (4-chlorophenyl)(2,3-dihydrobenzo[b][6][7]dioxin-6-yl)methanone
Molecular Formula C₁₅H₁₁ClO₃
Molecular Weight 274.70 g/mol
Appearance Off-white to pale yellow solid
Key Reactive Site C4-Cl bond on the benzoyl moiety

Core Derivatization Pathways

The derivatization of this compound primarily revolves around the substitution of the chloro group. The two most powerful and widely used strategies are palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

G cluster_pd Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) start This compound buchwald Buchwald-Hartwig Amination start->buchwald R₂NH, Pd Catalyst, Ligand, Base suzuki Suzuki-Miyaura Coupling start->suzuki R-B(OH)₂, Pd Catalyst, Base snar_reaction SNAr Reaction start->snar_reaction Nu⁻ (e.g., RO⁻, RS⁻), High Temp, Polar Solvent product_amine Amine Derivatives buchwald->product_amine C-N Bond Formation product_cc Biaryl & Alkylated Derivatives suzuki->product_cc C-C Bond Formation product_snar Ether & Thioether Derivatives snar_reaction->product_snar C-Nu Bond Formation caption Figure 1. Primary derivatization strategies.

Caption: Figure 1. Overview of the main synthetic pathways for derivatizing the title compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen (C-N) bonds, a transformation of immense importance in pharmaceutical synthesis.[8] It offers broad substrate scope and functional group tolerance under relatively mild conditions.[9]

Mechanistic Insight

The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are the oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10][11]

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Cl)L₂ pd0->pd2_complex Oxidative Addition (Ar-Cl) amine_coord [Ar-Pd(II)(NHR₂)L₂]⁺Cl⁻ pd2_complex->amine_coord Amine Coordination (R₂NH) amide_complex Ar-Pd(II)(NR₂)L₂ amine_coord->amide_complex Deprotonation (-Base-H⁺) amide_complex->pd0 Reductive Elimination (Ar-NR₂) caption Figure 2. Simplified Buchwald-Hartwig catalytic cycle.

Caption: Figure 2. A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Application Notes & Protocol

Expertise in Action: The primary challenge with aryl chlorides is their lower reactivity compared to bromides or iodides. Overcoming this requires a specific catalyst system.

  • Catalyst & Ligand: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered, electron-rich phosphine ligand is essential. Ligands such as XPhos, SPhos, or RuPhos are highly effective for activating the C-Cl bond.[9][12]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. Toluene is often preferred for its higher boiling point.

Protocol 2.1.1: Synthesis of (2,3-dihydrobenzo[b][6][7]dioxin-6-yl)(4-(piperidin-1-yl)phenyl)methanone

  • Vessel Preparation: To a dry, oven-baked Schlenk flask, add this compound (1.0 eq, e.g., 274 mg, 1.0 mmol), Pd₂(dba)₃ (0.02 eq, 18.3 mg, 0.02 mmol), and XPhos (0.08 eq, 38.1 mg, 0.08 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 eq, 135 mg, 1.4 mmol). Then, add anhydrous toluene (5 mL).

  • Nucleophile Addition: Add piperidine (1.2 eq, 0.12 mL, 1.2 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Table 2: Representative Buchwald-Hartwig Aminations
AminePd Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (8)NaOtBu (1.4)Toluene11085-95
AnilinePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.0)Dioxane10070-85
BenzylaminePd₂(dba)₃ (1.5)SPhos (6)K₃PO₄ (2.0)Toluene11080-90
Ammonia (equiv.)*Pd(OAc)₂ (2)Josiphos (4)NaOtBu (1.5)Dioxane10065-75

Note: Direct coupling with ammonia is challenging; ammonia equivalents like benzophenone imine followed by hydrolysis are often used.[8]

Palladium-Catalyzed Suzuki-Miyaura Coupling

For C-C bond formation, the Suzuki-Miyaura coupling is unparalleled in its reliability and functional group tolerance.[13] It allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups, making it a cornerstone of modern synthetic chemistry.[14]

Mechanistic Insight

The mechanism is similar to the Buchwald-Hartwig reaction, involving oxidative addition, transmetalation, and reductive elimination. A key difference is the transmetalation step, where an organoboron species (activated by a base) transfers its organic group to the palladium center.[13][14]

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Cl)L₂ pd0->pd2_complex Oxidative Addition (Ar-Cl) transmetal_ready Ar-Pd(II)(OR)L₂ pd2_complex->transmetal_ready Ligand Exchange (from Base) biaryl_complex Ar-Pd(II)(Ar')L₂ transmetal_ready->biaryl_complex Transmetalation (Ar'-B(OR)₂) biaryl_complex->pd0 Reductive Elimination (Ar-Ar') caption Figure 3. Simplified Suzuki-Miyaura catalytic cycle.

Caption: Figure 3. A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes & Protocol

Expertise in Action:

  • Boron Source: Arylboronic acids are most common, but potassium aryltrifluoroborates or MIDA boronates can offer enhanced stability and reactivity in certain cases.

  • Catalyst System: For aryl chlorides, catalyst systems like Pd(OAc)₂/SPhos, Pd(PPh₃)₄, or pre-formed palladacycle catalysts are effective. The choice often depends on the specific boronic acid partner.

  • Base: An aqueous solution of an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically used. The base is crucial for activating the boronic acid to facilitate transmetalation.[13]

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is common to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

Protocol 2.2.1: Synthesis of (2,3-dihydrobenzo[b][6][7]dioxin-6-yl)(-[1,1'-biphenyl]-4-yl)methanone

  • Vessel Preparation: In a round-bottom flask, combine this compound (1.0 eq, 274 mg, 1.0 mmol), phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), and Pd(PPh₃)₄ (0.03 eq, 34.7 mg, 0.03 mmol).

  • Solvent & Base Addition: Add toluene (8 mL) and a 2M aqueous solution of K₂CO₃ (4 mL, 8 mmol).

  • Inert Atmosphere: De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C with vigorous stirring for 8-16 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.

  • Purification: Wash the combined organic phase with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography (hexane/ethyl acetate) or recrystallization (e.g., from ethanol).

Nucleophilic Aromatic Substitution (SNAr)

While often requiring harsher conditions than palladium-catalyzed methods, SNAr can be a cost-effective and straightforward alternative for certain transformations, particularly with highly activated substrates and strong nucleophiles.[4]

Mechanistic Insight

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electrophilic carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][15] The aromaticity is then restored by the elimination of the chloride ion. The electron-withdrawing carbonyl group is critical for stabilizing the negative charge of the Meisenheimer complex, especially when it is ortho or para to the leaving group.[16]

G start Substrate (Ar-Cl) intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate + Nu⁻ (Addition) product Product (Ar-Nu) intermediate->product - Cl⁻ (Elimination) caption Figure 4. Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: Figure 4. The two-step addition-elimination mechanism of SNAr reactions.

Application Notes & Protocol

Expertise in Action:

  • Nucleophiles: Strong nucleophiles such as alkoxides (e.g., NaOMe), thiolates (e.g., NaSMe), and amines can be effective.

  • Conditions: The reaction typically requires high temperatures (100-200 °C) and polar aprotic solvents like DMSO, DMF, or NMP, which help to solvate the cation of the nucleophilic salt and increase the nucleophile's reactivity.

Protocol 2.3.1: Synthesis of (2,3-dihydrobenzo[b][6][7]dioxin-6-yl)(4-methoxyphenyl)methanone

  • Reagent Preparation: To a solution of this compound (1.0 eq, 274 mg, 1.0 mmol) in anhydrous DMSO (5 mL), add sodium methoxide (2.0 eq, 108 mg, 2.0 mmol).

  • Reaction: Heat the mixture in a sealed tube or a flask equipped with a reflux condenser to 140 °C for 6-12 hours.

  • Monitoring: Check for the disappearance of starting material by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice-water (50 mL).

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash chromatography to obtain the desired ether.

Conclusion

This compound is a highly valuable and adaptable chemical intermediate. Its derivatization is readily achieved through modern synthetic methods. For the construction of C-N and C-C bonds with high functional group tolerance and under mild conditions, the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are the methods of choice. For simpler transformations involving strong nucleophiles, classical SNAr provides a robust, albeit more forceful, alternative. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully utilize this scaffold in their synthetic endeavors, paving the way for the discovery of novel pharmaceuticals and advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Chloro-3',4'-(ethylenedioxy)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important chemical intermediate.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Purity After Recrystallization

Question: I performed a recrystallization of my crude this compound, but the purity is still below the desired specification. What could be the issue?

Answer:

Several factors can contribute to low purity after recrystallization. Here’s a systematic approach to troubleshoot this problem:

  • Inadequate Solvent Selection: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For benzophenone derivatives, a mixture of a polar and a non-polar solvent often yields the best results. For instance, a toluene-acetone mixture (e.g., 90:10 v/v) has been shown to be effective for purifying related benzophenones.[1]

    • Causality: If the solvent is too good at dissolving the compound even at low temperatures, the yield will be low. Conversely, if the solvent is too poor, the compound may precipitate prematurely, trapping impurities.

  • Presence of Insoluble Impurities: If your crude product contains insoluble particulate matter, it must be removed before crystallization.

    • Solution: Perform a hot filtration step. Dissolve the crude product in a minimal amount of hot solvent and filter it through a pre-heated funnel with filter paper. This will remove any insoluble impurities that would otherwise contaminate your final product. The addition of activated carbon during this step can also help remove colored impurities.[1][2]

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals as impurities get trapped within the rapidly forming crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.

  • Insufficient Washing: The crystals must be washed with a small amount of cold solvent to remove any residual mother liquor that contains dissolved impurities.

    • Solution: After filtering the crystals, wash them with a small portion of the cold recrystallization solvent. Ensure the solvent is cold to minimize the loss of your purified product.

Issue 2: Oily Product Instead of Crystals

Question: After cooling my recrystallization solution, the product separated as an oil rather than solid crystals. How can I resolve this?

Answer:

"Oiling out" is a common problem in recrystallization and typically occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when the concentration of the solute is too high.

  • High Solute Concentration: An overly saturated solution can lead to the product separating as a supersaturated oil.

    • Solution: Add a small amount of additional hot solvent to the oily mixture and heat until the oil redissolves completely. Then, allow it to cool slowly.

  • Inappropriate Solvent: The solvent system may not be optimal for crystallization.

    • Solution: Try a different solvent or a combination of solvents. If you are using a single solvent, consider adding a co-solvent in which your compound is less soluble (an anti-solvent) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.

  • Seeding: Sometimes, crystallization needs to be induced.

    • Solution: Add a small seed crystal of the pure compound to the cooled solution to initiate crystallization. If no seed crystals are available, gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes provide a surface for nucleation.

Issue 3: Poor Separation in Column Chromatography

Question: I am using flash column chromatography to purify my product, but I am getting poor separation between my desired compound and impurities. What can I do to improve this?

Answer:

Poor separation in column chromatography can be due to several factors related to the mobile phase, stationary phase, and column packing.

  • Incorrect Mobile Phase Polarity: The polarity of the eluent is crucial for good separation. For benzophenone and its derivatives, a common mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[3][4]

    • Solution: Optimize the solvent system using thin-layer chromatography (TLC) first. The ideal solvent system should give a retention factor (Rf) of around 0.2-0.4 for your target compound and provide good separation from impurities. A 3:1 ratio of hexanes to ethyl acetate has been shown to be effective for separating closely related benzophenones.[3]

  • Improper Column Packing: Air bubbles or channels in the silica gel can lead to a non-uniform flow of the mobile phase, resulting in broad or overlapping bands.

    • Solution: Ensure the column is packed carefully and uniformly. A common method is to prepare a slurry of the silica gel in the mobile phase and pour it into the column, allowing it to settle without air bubbles.

  • Column Overloading: Applying too much crude product to the column will exceed its separation capacity.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Sample Application: The initial band of the sample should be as narrow as possible.

    • Solution: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent, apply it to the top of the column, and allow it to adsorb onto the silica gel before starting the elution.

II. Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities often arise from the starting materials or side reactions during synthesis. For benzophenones prepared via Friedel-Crafts acylation, potential impurities include unreacted starting materials (e.g., 4-chlorobenzoyl chloride and 1,4-benzodioxan), and isomers formed from acylation at different positions on the aromatic ring.[5] Hydrolysis of the starting acyl chloride can also lead to the corresponding carboxylic acid as an impurity.

Q2: What is the best method to remove acidic impurities like benzoic acid derivatives?

A2: Acid-base extraction is a highly effective method for removing acidic impurities from a neutral organic compound like this compound.[6][7]

  • Procedure: Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate). Wash the organic solution with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide solution.[6] The acidic impurity will react with the base to form a salt, which is soluble in the aqueous layer and can be separated. The organic layer containing the purified product can then be washed with water and brine, dried, and the solvent evaporated.

Q3: Can I use vacuum distillation for purification?

A3: While recrystallization and chromatography are more common for solid benzophenones, vacuum distillation can be an option, particularly for substituted benzophenones.[8] However, for high-boiling point compounds like this compound, this method may require high temperatures that could lead to degradation. A specialized technique involves co-distillation with a high-boiling, compatible solvent like diphenyl sulfone under reduced pressure to lower the boiling point of the target compound.[1]

Q4: How can I confirm the purity of my final product?

A4: Several analytical techniques can be used to assess the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity and quantifying any residual impurities.[9]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. A broad melting point range usually indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

III. Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

This protocol provides a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: Based on preliminary tests, select an appropriate solvent system (e.g., toluene/acetone or ethanol/water).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the primary solvent (the one in which the compound is more soluble).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a mixed solvent system, this is the point to add the anti-solvent dropwise until the solution becomes slightly cloudy.

  • Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the steps for purifying this compound using flash column chromatography.

  • Solvent System Selection: Determine the optimal mobile phase using TLC. A good starting point for benzophenones is a mixture of hexanes and ethyl acetate.[3]

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of glass wool and a layer of sand at the bottom.

    • Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the column, avoiding air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Fill the column with the mobile phase.

    • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Visualizations

Purification_Workflow cluster_Troubleshooting Troubleshooting cluster_Solutions Potential Solutions cluster_Methods Purification Methods LowPurity Low Purity After Recrystallization Solvent Optimize Solvent System LowPurity->Solvent HotFilt Hot Filtration / Charcoal LowPurity->HotFilt Cooling Control Cooling Rate LowPurity->Cooling Washing Proper Crystal Washing LowPurity->Washing OilyProduct Oily Product OilyProduct->Solvent Concentration Adjust Concentration OilyProduct->Concentration Seeding Use Seed Crystal OilyProduct->Seeding PoorSeparation Poor Chromatography Separation PoorSeparation->Solvent Packing Proper Column Packing PoorSeparation->Packing Loading Avoid Overloading PoorSeparation->Loading Recrystallization Recrystallization Recrystallization->LowPurity Recrystallization->OilyProduct Chromatography Column Chromatography Chromatography->PoorSeparation Crude Crude Product Crude->Recrystallization Crude->Chromatography

Caption: Troubleshooting workflow for purification issues.

Recrystallization_Protocol Start Start with Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter CoolSlowly Cool Slowly to Room Temp HotFilter->CoolSlowly IceBath Cool in Ice Bath CoolSlowly->IceBath Filter Vacuum Filter Crystals IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Purified Crystals Wash->Dry

References

Technical Support Center: Synthesis of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Chloro-3',4'-(ethylenedioxy)benzophenone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you navigate potential side reactions and optimize your experimental outcomes.

Introduction: The Friedel-Crafts Acylation Pathway

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an aromatic compound, in this case, 1,4-benzodioxan (the ethylenedioxybenzene moiety), with an acyl halide, 4-chlorobenzoyl chloride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The reaction proceeds via electrophilic aromatic substitution, where the acylium ion, generated from the acyl chloride and Lewis acid, attacks the electron-rich aromatic ring of 1,4-benzodioxan.[2][3]

While the Friedel-Crafts acylation is a powerful tool for carbon-carbon bond formation, it is not without its challenges.[4] The reactivity of the aromatic substrate and the reaction conditions can lead to several side reactions, impacting yield and purity. This guide will focus on identifying, understanding, and mitigating these common side reactions.

Visualizing the Main and Side Reaction Pathways

To better understand the potential outcomes of the synthesis, the following diagram illustrates the desired reaction alongside the most common side reactions.

Synthesis of this compound Reactants 1,4-Benzodioxan + 4-Chlorobenzoyl Chloride Main_Product This compound (Desired Product) Reactants->Main_Product Desired Pathway Diacylation Diacylated Product (Polysubstitution) Reactants->Diacylation Side Reaction 1: Excess Acylating Agent/ High Temperature Isomer Isomeric Product (e.g., ortho-acylation) Reactants->Isomer Side Reaction 2: Steric/Electronic Effects Decomposition Decomposition of Ethylenedioxy Ring Reactants->Decomposition Side Reaction 3: Harsh Conditions Catalyst AlCl₃ Catalyst->Main_Product Experimental Workflow A 1. Setup & Reagent Prep (Anhydrous Conditions) B 2. Catalyst Suspension (AlCl₃ in DCM, 0-5°C) A->B C 3. Slow Addition of Reactants (1,4-Benzodioxan & 4-Chlorobenzoyl Chloride) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quenching (Ice & Dilute HCl) D->E If complete F 6. Workup (Extraction & Washes) E->F G 7. Purification (Recrystallization/Chromatography) F->G H 8. Characterization (NMR, IR, MS) G->H

References

Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing the synthesis of benzophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, in Friedel-Crafts acylation reactions targeting benzophenones. Here, we delve into the common pitfalls of this powerful C-C bond-forming reaction and provide actionable, field-proven solutions.

Troubleshooting Guide: Enhancing Your Yield

Low yields in Friedel-Crafts acylation, especially when dealing with substrates like benzophenones, are a frequent yet solvable issue. The key is a systematic approach to identify and rectify the root cause.

Q1: My Friedel-Crafts acylation is resulting in a low yield. Where should I start my investigation?

A low yield can be attributed to several factors, often related to the reactants' quality, reaction conditions, or the inherent reactivity of the substrate.[1][2]

Possible Causes & Solutions:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water in your glassware, solvents, or starting materials will deactivate it.

    • Solution: Ensure all glassware is rigorously dried (oven-dried is recommended). Use a fresh, anhydrous Lewis acid from a newly opened container. For optimal results, handle the catalyst in an inert atmosphere, such as a glove box.[1]

  • Substrate Deactivation: The core issue with acylating a benzophenone is that the existing carbonyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[2][3]

    • Solution: This is an inherent challenge. To overcome the deactivation, you may need to employ more forceful reaction conditions, such as higher temperatures or a stronger Lewis acid catalyst. However, this must be balanced against the risk of side reactions.[3]

  • Incorrect Stoichiometry: Friedel-Crafts acylation often requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst.[4][5] This is because the product, the acylated benzophenone, can form a complex with the catalyst, rendering it inactive for further cycles.[2]

    • Solution: A good starting point for the molar ratio of your aromatic substrate, acylating agent (e.g., benzoyl chloride), and AlCl₃ is 1:1.1:1.2.[1] Careful calculation and precise measurement are critical.

  • Suboptimal Reaction Temperature: Temperature control is paramount. A temperature that is too low can lead to an impractically slow reaction rate, while excessively high temperatures can promote the formation of tarry byproducts and other side reactions.[1]

    • Solution: For many benzophenone syntheses, it is advisable to maintain a low temperature (e.g., 5-10°C) during the initial addition of reactants, which is often exothermic.[1] After the initial reaction, the temperature can be gradually increased to drive the reaction to completion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential.

Q2: My reaction mixture is turning into a dark, tarry mess. What's causing this and how can I prevent it?

Tar formation is a common indicator of side reactions, often polymerization, promoted by a highly active catalyst and elevated temperatures.[1]

Possible Causes & Solutions:

  • Excessive Heat: As mentioned, high temperatures are a primary driver of tar formation.

    • Solution: Maintain strict temperature control, especially during the initial exothermic phase. Using an ice bath or a cryocooler can be highly effective.[1]

  • Excess Catalyst: While a stoichiometric amount is often necessary, a large excess of the Lewis acid can catalyze unwanted side reactions.

    • Solution: Use the minimum effective amount of catalyst. A slight excess is often a good starting point, but this can be optimized for your specific substrate.

  • Reactive Substrates or Impurities: If your starting materials contain highly reactive functional groups or impurities, they can be prone to polymerization under the harsh conditions of the reaction.

    • Solution: Always use high-purity, dry solvents and reactants.[1] If your substrate is highly activated, consider using a milder Lewis acid, such as zinc chloride (ZnCl₂).[1]

Q3: I'm observing the formation of multiple products. What could be the reason?

While Friedel-Crafts acylation is generally less susceptible to polysubstitution than alkylation because the acyl group deactivates the ring, multiple products can still arise.[2][6]

Possible Causes & Solutions:

  • Isomer Formation: If the aromatic ring of your benzophenone has multiple available positions for substitution, you may get a mixture of isomers. The directing effects of the substituents on the ring will determine the regioselectivity. The acetyl group, for instance, is a meta-director.[3]

    • Solution: Careful consideration of the electronic and steric effects of the substituents on your starting material is necessary to predict the major product. Purification by chromatography is often required to separate isomers.

  • Reaction with Solvent: In some cases, the acylating agent can react with the solvent if the solvent is also an aromatic compound (e.g., toluene).

    • Solution: Choose an inert solvent that will not participate in the reaction, such as dichloromethane or carbon disulfide.

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting low yields in your Friedel-Crafts acylation of benzophenones:

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzophenone derivatives?

The most prevalent method is the Friedel-Crafts acylation, where an aromatic compound reacts with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1][7] Other methods include the oxidation of diphenylmethane and Grignard reactions.[1]

Q2: Why is a stoichiometric amount of Lewis acid catalyst often required?

The product of the Friedel-Crafts acylation, an aryl ketone, can form a stable complex with the Lewis acid catalyst.[4][5] This complexation effectively removes the catalyst from the reaction, preventing it from activating more acylating agent. Therefore, at least a 1:1 molar ratio of catalyst to the product is often necessary.

Q3: Can I use an amine-substituted aromatic compound in a Friedel-Crafts acylation?

No, aromatic compounds with amine (NH₂, NHR, NR₂) or other basic substituents will not work. The lone pair of electrons on the nitrogen will react with the Lewis acid catalyst, forming a complex that deactivates the aromatic ring to such an extent that the Friedel-Crafts reaction cannot occur.[8]

Q4: Are there alternative methods to synthesize substituted benzophenones that avoid the common side reactions of Friedel-Crafts acylation?

Yes, several alternative methods can be employed. A notable one is the Grignard reaction, where a Grignard reagent (Ar-MgBr) reacts with a substituted benzonitrile (Ar'-CN), followed by hydrolysis.[7] This can be a versatile method for preparing unsymmetrical benzophenones.

General Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.

FC_Acylation_Mechanism Reactants Acyl Halide + Lewis Acid (AlCl₃) Acylium_Ion Formation of Electrophilic Acylium Ion [R-C≡O]⁺ Reactants->Acylium_Ion Sigma_Complex Electrophilic Attack & Formation of Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex Aromatic Aromatic Ring (Benzophenone Derivative) Aromatic->Sigma_Complex Deprotonation Deprotonation & Rearomatization Sigma_Complex->Deprotonation Product_Complex Product-Catalyst Complex Deprotonation->Product_Complex Final_Product Final Acylated Benzophenone (after workup) Product_Complex->Final_Product Aqueous Workup

Caption: The general mechanism of Friedel-Crafts acylation.

Experimental Protocol: A General Guideline

The following is a generalized protocol for the Friedel-Crafts acylation to synthesize a benzophenone derivative. Note: This is a template and may require optimization for your specific substrates.

Materials:

  • Anhydrous Lewis acid (e.g., AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Aromatic substrate (e.g., a substituted benzophenone)

  • Acylating agent (e.g., benzoyl chloride)

  • Round-bottom flask, dropping funnel, condenser, and magnetic stirrer

  • Ice bath

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) and ensure all glassware is thoroughly dried.

  • Catalyst Suspension: Suspend the anhydrous AlCl₃ in the anhydrous solvent in the round-bottom flask and cool the mixture in an ice bath.

  • Addition of Reactants: Add the aromatic substrate to the cooled suspension. Dissolve the acylating agent in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel, maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, then gradually warm to room temperature or heat as necessary. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Workup and Purification: Separate the organic layer, wash it with a suitable aqueous solution (e.g., sodium bicarbonate solution, brine), dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary Table

ParameterRecommended Range/ValueRationale
Molar Ratio (Substrate:Acylating Agent:Catalyst) 1 : 1.05-1.2 : 1.1-1.3A slight excess of the acylating agent and catalyst is often needed to drive the reaction to completion and account for catalyst complexation with the product.
Reaction Temperature 0-10°C (initial addition), Room Temp to Reflux (reaction)Initial cooling controls the exothermic reaction. Subsequent heating may be required to overcome the activation energy for deactivated substrates.
Reaction Time 2-24 hoursHighly dependent on the reactivity of the substrate and the reaction temperature. Monitor by TLC.

References

Technical Support Center: A Scientist's Guide to the Purification of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3',4'-(ethylenedioy)benzophenone. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges in achieving the desired purity. As a key intermediate in various synthetic pathways, its purity is paramount for the success of subsequent reactions and the quality of the final product.

This document moves beyond simple protocols to provide in-depth troubleshooting, explaining the chemical principles behind each purification strategy. We will address common issues encountered after the typical synthesis route—a Friedel-Crafts acylation—and provide robust, field-tested solutions.

Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the most common initial observations that indicate purity issues with your 4-Chloro-3',4'-(ethylenedioxy)benzophenone sample.

Q1: My final product has a low and broad melting point. What does this signify?

A low and broad melting point is a classic indicator of impurities. Pure crystalline solids have a sharp, defined melting point. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in melting point depression and a broader melting range. This is the first and most accessible confirmation that further purification is necessary.

Q2: The HPLC analysis of my crude product shows multiple peaks. What are the likely impurities?

Given that this compound is typically synthesized via the Friedel-Crafts acylation of 1,4-benzodioxan with 4-chlorobenzoyl chloride, several predictable impurities can arise.[1][2]

  • Unreacted Starting Materials: 1,4-benzodioxan and 4-chlorobenzoyl chloride (or its hydrolyzed form, 4-chlorobenzoic acid).

  • Regioisomers: The primary side-reaction in the Friedel-Crafts acylation of 1,4-benzodioxan is the formation of the undesired regioisomer, where the acyl group attaches to a different position on the benzodioxan ring. These isomers often have very similar polarities, making them challenging to separate.[3]

  • Polysubstitution Products: Although the ketone product is deactivating, under harsh reaction conditions, a second acylation can occur, leading to di-acylated byproducts.[2]

  • Residual Catalyst: Incomplete quenching and removal of the Lewis acid catalyst (e.g., AlCl₃) can lead to inorganic impurities.[4]

G cluster_reactants Starting Materials cluster_products Reaction Mixture A 1,4-Benzodioxan P Desired Product This compound A->P I1 Unreacted Starting Materials A->I1 I2 Regioisomeric Byproduct A->I2 Side Reaction B 4-Chlorobenzoyl Chloride B->P B->I1 B->I2 Side Reaction I3 Hydrolyzed Reagent (4-Chlorobenzoic Acid) B->I3 C AlCl₃ (Catalyst) C->P C->I2 Side Reaction I4 Residual Catalyst C->I4

Caption: Common impurities from Friedel-Crafts synthesis.

Q3: My product is discolored (e.g., yellow, tan, or brown). What is the cause and how can I remove the color?

Discoloration in aromatic ketones often points to two sources:

  • Residual Lewis Acid Complex: The Friedel-Crafts catalyst can form colored complexes with the ketone product. These are typically removed with an acidic workup.

  • High-Molecular-Weight or Conjugated Impurities: Side reactions can produce colored byproducts.

Troubleshooting Steps:

  • Acidic Wash: Ensure your workup includes a thorough wash with dilute HCl to break down and remove any residual catalyst complexes.[4]

  • Activated Charcoal Treatment: During recrystallization, you can add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb colored impurities. Let it sit for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal before allowing the solution to cool and crystallize.[5] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Section 2: In-Depth Purification Protocols & Troubleshooting

This section provides detailed, step-by-step methodologies for the most effective purification techniques, along with solutions for common problems that may arise.

Recrystallization: The First Line of Defense

Recrystallization is the most efficient method for removing small amounts of impurities from a solid product, especially for achieving high final purity (>99%). It relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.

Q: How do I select the optimal solvent system for recrystallization?

The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, conversely, should either be completely soluble or completely insoluble at all temperatures. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers (e.g., acetone for ketones).[6] Mixed solvent systems (e.g., an alcohol/water or a polar/non-polar organic pair) are powerful tools when a single solvent is not ideal.[4]

Experimental Protocol: Solvent Screening and Recrystallization
  • Screening: Place ~20-30 mg of your crude product into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see table below) dropwise at room temperature, vortexing after each addition. A good solvent will not dissolve the compound readily.

  • Heating: Heat the tubes that did not show good solubility at room temperature to the solvent's boiling point. A good solvent will now fully dissolve the compound.

  • Cooling: Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will yield a high quantity of crystalline precipitate.

  • Scale-Up: Once an optimal solvent or solvent system is identified, dissolve the bulk of your crude product in the minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature to form well-defined crystals. Rapid cooling can trap impurities. Once at room temperature, cool further in an ice bath for 30-60 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Data Presentation: Recommended Solvent Systems
Solvent/SystemPolarityBoiling Point (°C)Rationale & Comments
Ethanol / MethanolPolar Protic78 / 65Often effective for moderately polar compounds. Recrystallization from methanol is cited for similar structures.[7]
Toluene / AcetoneMixedVariableA powerful mixed system. Toluene provides solubility for the aromatic rings, while acetone helps dissolve the polar ketone group. A 90:10 toluene-acetone mix has been used successfully for a similar benzophenone.[8]
Ethyl Acetate / HexanesMixedVariableA classic system for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexanes until cloudy, then clarify with a few drops of hot ethyl acetate before cooling.
Isopropanol (IPA)Polar Protic82A good alternative to ethanol, often providing different crystal morphology and potentially better rejection of certain impurities.
Troubleshooting Recrystallization
  • Issue: The compound "oils out" instead of crystallizing.

    • Cause: The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solvent line can initiate nucleation.

  • Issue: No crystals form, even after cooling in ice.

    • Cause: Too much solvent was used, or the compound is very soluble even at low temperatures.

    • Solution: Reduce the solvent volume by boiling some of it off. Add a seed crystal of pure product if available. If using a mixed solvent system, add more of the "anti-solvent" (the one in which the compound is less soluble).

Flash Column Chromatography: For Challenging Separations

When recrystallization fails to separate impurities with similar solubility profiles (like regioisomers), flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (usually silica gel) as a mobile phase is passed through.

Q: My product and a key impurity have very similar Rf values on TLC. How can I improve separation?

If the separation (ΔRf) is poor, you need to optimize the mobile phase. For normal-phase chromatography on silica gel:

  • Decrease Polarity: If the Rf values are too high (>0.5), decrease the proportion of the polar solvent (e.g., move from 20% to 10% ethyl acetate in hexanes). This will increase the compound's interaction with the silica, lowering the Rf and potentially improving separation.[9]

  • Try Different Solvents: Sometimes a complete change of solvent system is needed. For example, substituting ethyl acetate with dichloromethane or a small amount of methanol can alter the selectivity of the separation.

  • Use a Gradient: A gradient elution, where the polarity of the mobile phase is gradually increased during the run, is highly effective for separating multiple components with different polarities.[9]

G Start Start: Crude Product with Impurities TLC 1. Run TLC with Test Solvents (e.g., 10-30% EtOAc/Hexanes) Start->TLC CheckRf Is Rf of Product ~0.3 and is there separation from impurities? TLC->CheckRf Optimize 2. Optimize Solvent System (Adjust polarity or change solvents) CheckRf->Optimize No Pack 3. Pack Column with Silica Gel and equilibrate with mobile phase CheckRf->Pack Yes Optimize->TLC Load 4. Load Sample (Concentrated, minimal solvent) Pack->Load Elute 5. Elute Column (Collect fractions) Load->Elute Analyze 6. Analyze Fractions by TLC Elute->Analyze Combine 7. Combine Pure Fractions & Evaporate Solvent Analyze->Combine End End: Purified Product Combine->End

Caption: Workflow for Flash Column Chromatography.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Develop an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your desired product an Rf value of approximately 0.25-0.35 and show clear separation from impurities. A common starting point for benzophenones is a mixture of hexanes and ethyl acetate.[10]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorbing the product onto a small amount of silica gel ("dry loading") is often preferable to a liquid injection as it leads to sharper bands.

  • Elution: Run the column under positive pressure (flash). Begin with the low-polarity mobile phase developed during TLC analysis. If necessary, gradually increase the polarity to elute your compound (gradient elution).

  • Fraction Collection: Collect small, equally sized fractions throughout the run.

  • Analysis: Spot every few fractions on a TLC plate to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Chromatography
  • Issue: Poor separation (co-elution of product and impurity).

    • Cause: Inappropriate solvent system or improper column packing.

    • Solution: Re-evaluate the mobile phase with TLC. Ensure the column is packed uniformly to prevent "channeling," where the solvent and sample run unevenly through the column.[9]

  • Issue: Low recovery of the product from the column.

    • Cause: The compound may be irreversibly adsorbed to the silica (if it's unstable) or the eluent may not be polar enough to wash it off.

    • Solution: If the compound is stable, gradually increase the eluent polarity significantly (e.g., add a small percentage of methanol to your ethyl acetate/hexanes mixture) at the end of the run to elute any remaining product.

Chemical Workup & Extraction: Removing Reaction-Specific Impurities

A robust workup procedure after the synthesis is critical to remove the bulk of catalyst-related and acidic/basic impurities before attempting crystallization or chromatography.

Q: Can I use a chemical wash to selectively remove an impurity?

Yes. Liquid-liquid extraction based on the acidic or basic properties of impurities is a highly effective purification step. For example, unreacted 4-chlorobenzoic acid (from hydrolysis of the acid chloride) can be easily removed.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. This step removes residual Lewis acids like AlCl₃ and any basic impurities.[4] Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with and extract any acidic impurities, such as 4-chlorobenzoic acid, into the aqueous layer.[11] You may observe gas evolution (CO₂) during this step. Repeat until no more gas evolves.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove the bulk of the dissolved water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

G Start Start: Quenched Reaction Mixture Dissolve 1. Dissolve in Organic Solvent (e.g., Ethyl Acetate) Start->Dissolve AcidWash 2. Wash with 1M HCl Dissolve->AcidWash AcidOut Aqueous Layer: Removes AlCl₃, Basic Impurities AcidWash->AcidOut BaseWash 3. Wash with sat. NaHCO₃ AcidWash->BaseWash BaseOut Aqueous Layer: Removes Acidic Impurities (e.g., 4-Chlorobenzoic Acid) BaseWash->BaseOut BrineWash 4. Wash with Brine BaseWash->BrineWash Dry 5. Dry over Na₂SO₄, Filter BrineWash->Dry Evap 6. Evaporate Solvent Dry->Evap End End: Crude Product Ready for Crystallization or Chromatography Evap->End

Caption: Decision tree for post-reaction workup.

Section 3: Purity Assessment: Knowing When You're Done

Final purity should always be confirmed with modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the definitive method for assessing purity. A pure sample should show a single major peak, with the area percent of that peak representing the purity (e.g., >99.5%). A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common setup for benzophenone derivatives.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean, with sharp signals corresponding only to the desired product structure and correct integration values. The absence of peaks from starting materials or other byproducts is a strong indicator of purity.

  • Melting Point: The final product should have a sharp melting point that matches the literature value.

By employing these troubleshooting guides and detailed protocols, you will be well-equipped to overcome the common challenges associated with the purification of this compound and achieve the high level of purity required for your research and development needs.

References

Stability issues of 4-Chloro-3',4'-(ethylenedioxy)benzophenone under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3',4'-(ethylenedioxy)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various reaction conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose experimental issues, and implement effective solutions.

I. Introduction to the Stability Profile of this compound

This compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its structure, featuring a chlorinated benzoyl moiety and an ethylenedioxy-protected catechol ring, presents a unique combination of reactive sites. Understanding the stability of this molecule is paramount to achieving high yields and purity in your synthetic transformations. The primary points of potential instability are the acid-labile ethylenedioxy group, the potential for nucleophilic substitution at the chloro-substituted aromatic ring, and the photochemical reactivity inherent to the benzophenone core.

This guide will systematically address these stability concerns through a series of troubleshooting scenarios and frequently asked questions.

II. Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section is formatted to help you identify the root cause of common experimental problems and provides step-by-step guidance for their resolution.

Issue 1: Unexpected Formation of a More Polar Byproduct, Especially in the Presence of Protic or Lewis Acids.

Symptoms:

  • Appearance of a new, more polar spot on your Thin Layer Chromatography (TLC) plate.

  • Lower than expected yield of the desired product.

  • Complex Nuclear Magnetic Resonance (NMR) spectra with unexpected peaks in the aromatic region, potentially indicating a mixture of compounds.

Probable Cause: The ethylenedioxy group, which is a cyclic acetal, is likely undergoing acid-catalyzed hydrolysis to reveal the corresponding catechol (1,2-dihydroxybenzene) derivative. Acetal hydrolysis is a well-documented reaction that proceeds readily in the presence of even catalytic amounts of acid.[4][5]

Troubleshooting Workflow:

References

Technical Support Center: Recrystallization of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful recrystallization of 4-Chloro-3',4'-(ethylenedioxy)benzophenone. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested advice to navigate the nuances of purifying this specific compound.

This guide is structured to address your challenges from initial solvent selection to final product isolation. We will begin with frequently asked questions to establish a foundational understanding, followed by a detailed experimental protocol, and conclude with an in-depth troubleshooting guide for common issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully recrystallizing this compound?

A1: The selection of an appropriate solvent system is paramount. The ideal solvent must exhibit a specific solubility profile: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] This differential solubility is the driving force of the entire purification process, allowing for the separation of the desired compound from soluble impurities upon cooling. For this compound, its moderate polarity, stemming from the ketone, chloro, and ether functionalities, guides us toward moderately polar organic solvents.

Q2: What is a good starting solvent for this compound?

A2: Based on literature and the compound's known properties, ethanol is an excellent starting point. The melting point of this compound is reported as 107-108 °C, and a successful recrystallization from ethanol has been documented.[3] Ethanol's boiling point (78 °C) is well below the compound's melting point, which is a crucial characteristic to prevent the compound from "oiling out"—melting in the hot solvent instead of dissolving.[4]

Q3: Can I use a mixed-solvent system? If so, why would I?

A3: Yes, a mixed-solvent system is a powerful alternative if no single solvent provides the ideal solubility curve. This technique is often used when a compound is too soluble in one solvent and insoluble in another. For this benzophenone derivative, a common and effective pair would be Ethanol/Water or Acetone/Hexane.

The process involves dissolving the compound in a minimum amount of the "good" solvent (e.g., ethanol or acetone) at an elevated temperature, followed by the slow, dropwise addition of the "poor" or "anti-solvent" (e.g., water or hexane) until persistent cloudiness (turbidity) is observed.[5] Re-heating to achieve a clear solution and then allowing it to cool slowly can yield high-purity crystals.

Part 2: Data Summary & Visualization

To aid in solvent selection, the following table summarizes key properties of recommended solvents.

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78.4PolarPrimary recommendation. Documented success and a boiling point well below the solute's melting point (107-108°C).[3]
Isopropanol 82.6PolarSimilar to ethanol, a good alternative.
Acetone 56Polar AproticThe ketone functional group in the target molecule suggests good solubility in acetone.[6] Often used in a mixed system with a non-polar solvent like hexane.
Ethyl Acetate 77.1Mid-PolarityA versatile solvent, but its effectiveness should be tested on a small scale.
Toluene 110.6Non-PolarIts boiling point is higher than the compound's melting point, increasing the risk of oiling out. However, it can be effective for some benzophenone derivatives.[5] Use with caution.
Hexane 69Non-PolarPrimarily used as an "anti-solvent" in a mixed-solvent system due to the low solubility of the polar compound.[5][7]

Part 3: Detailed Experimental Protocol

This protocol outlines a robust, self-validating methodology for the recrystallization of this compound using the recommended single-solvent system (Ethanol).

Objective: To purify crude this compound to high purity (>99%).

Workflow Diagram: Single-Solvent Recrystallization

G cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Place Crude Solid in Erlenmeyer Flask add_solvent Add Minimal Volume of Hot Ethanol start->add_solvent heat Heat to Boiling (with stirring/swirling) add_solvent->heat check_dissolved All Solid Dissolved? heat->check_dissolved add_more_solvent Add More Hot Ethanol (dropwise) check_dissolved->add_more_solvent No hot_filtration Perform Hot Filtration (if insoluble impurities exist) check_dissolved->hot_filtration  Yes add_more_solvent->heat cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Place in Ice Bath to Maximize Yield cool_slowly->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Minimal Ice-Cold Ethanol vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Standard workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude this compound solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a magnetic stir bar or a boiling stick.

    • Add a small amount of ethanol, just enough to create a slurry. Heat the mixture to a gentle boil on a hot plate with stirring.

    • Continue adding hot ethanol dropwise until the solid just completely dissolves.[8] It is critical to use the minimum amount of hot solvent required to create a saturated solution, as excess solvent will reduce the final yield.[9][10]

  • Decolorization (Optional):

    • If the hot solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% of the solute's weight) of activated charcoal.

    • Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • This is a critical step to remove insoluble materials. Use a pre-heated filter funnel (with fluted filter paper) and receiving flask to prevent premature crystallization.[1]

    • Pour the hot, saturated solution through the funnel quickly. Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining compound.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1] Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[8]

    • Wash the collected crystals with a minimal amount of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces.[9][10] Using cold solvent minimizes the loss of the desired product.

    • Continue to draw air through the crystals on the filter for several minutes to help them dry.

    • Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Part 4: Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A4: "Oiling out" occurs when the solute is precipitated from the solution at a temperature above its melting point.[4] The result is a liquid phase that rarely solidifies into pure crystals.

  • Causality:

    • High Solute Concentration/Rapid Cooling: The solution became supersaturated too quickly while still at a high temperature.

    • Inappropriate Solvent: The boiling point of the solvent may be too high, or significant impurities are present, causing a melting point depression of your compound.

    • High Impurity Load: A large amount of impurity can suppress the melting point of the eutectic mixture.[11]

  • Solutions:

    • Re-dissolve and Dilute: Re-heat the solution until the oil fully redissolves. Add a small, measured amount (10-20% more) of hot solvent to lower the saturation point.[4]

    • Ensure Slow Cooling: Allow the flask to cool as slowly as possible. Insulating the flask with paper towels can help.[11]

    • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or switch to a mixed-solvent system.

Q5: Crystal formation is not occurring, even after cooling in an ice bath. What should I do?

A5: This is typically due to either using too much solvent or the solution being supersaturated without a nucleation point.[9][11]

  • Causality:

    • Excess Solvent: The concentration of the solute is too low to crystallize even at low temperatures.[11]

    • Supersaturation: The solution contains more dissolved solute than theoretically possible, but lacks a surface to initiate crystal growth.[9]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask just below the surface of the solution with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[8][9]

      • Seeding: If you have a pure crystal of the compound, add a tiny "seed crystal" to the solution. This provides a template for crystallization.[5][9]

    • Reduce Solvent Volume: If induction methods fail, too much solvent is the likely culprit. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the concentration, and then repeat the cooling process.[4][11]

Q6: My final yield is very low. What are the common causes?

A6: A low yield can result from several procedural errors throughout the recrystallization process.

  • Causality:

    • Using Excessive Solvent: This is the most common reason. A significant portion of your compound remains dissolved in the mother liquor.[4][9]

    • Premature Crystallization: The compound crystallized in the filter funnel during hot filtration, leading to loss.

    • Excessive Washing: Washing the final crystals with too much solvent, or with solvent that was not ice-cold, will dissolve some of your product.[9]

    • Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can leave a substantial amount of product in the solution.

  • Solutions:

    • Optimize Solvent Volume: Always strive for the absolute minimum amount of hot solvent for dissolution.

    • Check the Mother Liquor: After filtering your crystals, you can cool the filtrate further to see if a second crop of crystals forms. Note that a second crop is often less pure than the first.

    • Refine Technique: Ensure your funnel is pre-heated for hot filtration and always use a minimal amount of ice-cold solvent for washing the final product.

Troubleshooting Decision Workflow dot graph TD { A[Start Recrystallization] --> B{Crystals Formed?}; B -- Yes --> C[Proceed to Isolation]; B -- No --> D{Solution Oiled Out?}; D -- Yes --> E[Reheat, Add More Solvent, Cool Slowly]; D -- No --> F[Supersaturated or Too Dilute]; F --> G{Induce Crystallization}; G -- Scratch/Seed --> H{Crystals Form?}; H -- Yes --> C; H -- No --> I[Reduce Solvent Volume & Recool]; I --> B; E --> B;

subgraph Legend direction LR subgraph "Actions" direction LR L1[Process Step] end subgraph "Decisions" direction LR L2{Question?} end end

style A fill:#D4E1F5,stroke:#333,stroke-width:2px style C fill:#D5E8D4,stroke:#333,stroke-width:2px style E fill:#F8CECC,stroke:#333,stroke-width:2px style I fill:#F8CECC,stroke:#333,stroke-width:2px style G fill:#FFE6CC,stroke:#333,stroke-width:2px style B fill:#DAE8FC,stroke:#333,stroke-width:2px,shape:diamond style D fill:#DAE8FC,stroke:#333,stroke-width:2px,shape:diamond style H fill:#DAE8FC,stroke:#333,stroke-width:2px,shape:diamond }

References

Technical Support Center: Purification of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-3',4'-(ethylenedioxy)benzophenone. This resource provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address specific challenges you may encounter during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Given that this compound is typically synthesized via a Friedel-Crafts acylation, your crude product may contain several types of impurities derived from the reaction itself.[1] These include:

  • Unreacted Starting Materials: Residual 1,4-benzodioxan (the ethylenedioxy precursor) and 4-chlorobenzoyl chloride or its corresponding carboxylic acid.

  • Isomeric Byproducts: Friedel-Crafts reactions can sometimes yield constitutional isomers. In this case, acylation could occur at a different position on the 1,4-benzodioxan ring, leading to an isomeric benzophenone.

  • Catalyst Residues: If a Lewis acid like aluminum chloride (AlCl₃) is used, complexes and hydrated alumina can persist after an incomplete workup.

  • Solvent Residues: High-boiling point solvents used during the synthesis or workup may be present.

Q2: What is the first analytical step I should take to assess the purity of my crude product?

A2: Before attempting any large-scale purification, a quick purity assessment is essential. We recommend two simple, yet powerful, techniques:

  • Thin-Layer Chromatography (TLC): This will give you a qualitative picture of the number of components in your crude mixture. A good starting mobile phase is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. The product, being a moderately polar ketone, should have an intermediate Rf value. Impurities that are significantly more or less polar will be easily distinguishable.

  • Melting Point Analysis: Pure this compound has a sharp melting point around 107-108 °C.[2] Impure samples will exhibit a depressed and broadened melting point range. A wide range (e.g., 95-103 °C) is a clear indicator that purification is necessary.[3]

Q3: Which purification techniques are most effective for this compound?

A3: The two most reliable and widely used methods for purifying this class of compounds are recrystallization and column chromatography.

  • Recrystallization is ideal when you have a solid crude product and the impurities have different solubility profiles from your desired compound. It is often faster and more scalable than chromatography for removing minor impurities.[4]

  • Column Chromatography is the method of choice when impurities have similar polarities to the product, or when dealing with an oily or complex mixture. It offers high-resolution separation based on the differential adsorption of components to a stationary phase.[5][6]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the principle that the solubility of a compound in a solvent increases with temperature.[7] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at room temperature or below.

Q4: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the impure compound, or the solution is too concentrated and cools too quickly.[4]

Solutions:

  • Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount (5-10% more) of hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the flask to cool very slowly. Let it stand on a benchtop, perhaps insulated with glass wool or paper towels, to reach room temperature before moving it to an ice bath. Slow cooling encourages the formation of a stable crystal lattice.

  • Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Consider using a lower-boiling point solvent or a two-solvent (binary) system.

Q5: How do I select the optimal solvent for recrystallization?

A5: The ideal solvent should exhibit high solubility for your compound at high temperatures and low solubility at low temperatures. Ethanol is a good starting point, as it is listed as a solvent for melting point determination of this compound.[2] To test solvents:

  • Place a small amount of your crude product (approx. 20-30 mg) in a test tube.

  • Add the test solvent dropwise at room temperature. A good solvent will not dissolve the compound readily.

  • Heat the test tube. The compound should dissolve completely.

  • Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

SolventBoiling Point (°C)PolarityComments
Ethanol 78PolarGood starting choice. Often effective for benzophenone derivatives.[4]
Isopropanol 82PolarSimilar to ethanol, can sometimes give better crystal morphology.
Toluene 111Non-polarCan be effective, especially if impurities are highly polar. May require a co-solvent.[8]
Ethyl Acetate 77IntermediateGood dissolving power, may need to be paired with a non-polar solvent like hexane.
Hexane/Heptane ~69 / ~98Non-polarUnlikely to dissolve the compound on its own, but excellent as an "anti-solvent" in a binary system.
Q6: My final yield after recrystallization is very low. What are the likely causes and solutions?

A6: A low yield is a common issue and can usually be traced back to one of several factors.[4]

  • Cause 1: Using too much solvent. If an excessive amount of solvent is used for dissolution, a significant portion of your product will remain in the mother liquor even after cooling.

    • Solution: Use the minimum amount of boiling solvent required to just dissolve the crude solid. If you've already added too much, carefully evaporate some solvent by heating the solution to increase its concentration, then attempt cooling again.

  • Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), product can crystallize on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated funnel and filter flask. Keep the solution at or near its boiling point during filtration. After filtration, rinse the filter paper with a small amount of fresh, hot solvent to redissolve and recover any product that crystallized prematurely.

  • Cause 3: Incomplete crystallization. The cooling process may not have been long enough or cold enough.

    • Solution: Ensure the flask has had adequate time to cool, first to room temperature and then in an ice-water bath for at least 20-30 minutes to maximize crystal recovery.

Workflow & Troubleshooting Diagrams

cluster_start Initial Assessment cluster_decision Method Selection cluster_paths Purification Pathways cluster_end Final Product Crude Crude Product TLC TLC & Melting Point Analysis Crude->TLC Decision Purity Assessment Results TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Few spots on TLC Broad MP Chromatography Column Chromatography Decision->Chromatography Multiple/close spots Oily crude Pure Pure Product (Verify with TLC/MP) Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

Start Hot, Saturated Solution Ready for Cooling Problem Problem Encountered: 'Oiling Out' or No Crystals Start->Problem Reheat 1. Reheat to Redissolve Problem->Reheat Dilute 2. Add Small Amount of Hot Solvent Reheat->Dilute SlowCool 3. Cool Slowly (Benchtop First) Dilute->SlowCool Scratch 4. Scratch Flask Walls with Glass Rod SlowCool->Scratch Seed 5. Add a Seed Crystal Scratch->Seed Success Crystal Formation Seed->Success

Caption: Troubleshooting guide for inducing crystallization.

Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their polarity. A solid stationary phase (typically silica gel) adsorbs the compounds, and a liquid mobile phase (a solvent or solvent mixture) elutes them. Less polar compounds travel down the column faster, while more polar compounds are retained longer.[6]

Q7: What is a good starting mobile phase for purifying my compound on a silica gel column?

A7: For a compound of intermediate polarity like this compound, a mixture of a non-polar and a moderately polar solvent is ideal. The goal is to achieve an Rf value of ~0.3 on your analytical TLC plate, as this generally provides the best separation on a column.

Recommended Starting Systems:

  • Hexane / Ethyl Acetate: Start with a 9:1 ratio and gradually increase the polarity to 8:2 or 7:3 if the compound does not move.

  • Hexane / Dichloromethane: Start with a 1:1 ratio. This system is less polar than Hexane/EtOAc and can be useful for separating closely related isomers.[9]

Q8: My product and a key impurity are not separating well. How can I improve the resolution?

A8: Poor separation (co-elution) is a common challenge. Here are several strategies to improve it:

  • Decrease Mobile Phase Polarity: A less polar (weaker) mobile phase will cause all compounds to move more slowly, increasing their interaction time with the silica gel and allowing for better separation. If you are using 8:2 Hexane:EtOAc, try switching to 9:1.

  • Use a Different Solvent System: Sometimes, changing the nature of the polar solvent can alter selectivity. For example, switching from ethyl acetate to diethyl ether can change the elution order of certain compounds.

  • Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these create channels that ruin separation. Using the "wet packing" method (slurry packing) is generally more reliable.[6]

  • Do not Overload the Column: Using too much crude material for the amount of silica will result in broad, overlapping bands. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 to 50:1 for difficult separations.

Q9: It seems my compound is reacting or degrading on the silica gel column. Is this possible?

A9: Yes, this is a known phenomenon. Standard silica gel is slightly acidic (due to silanol groups, Si-OH) and can sometimes catalyze the degradation of sensitive compounds.[10] While benzophenones are generally stable, if you suspect degradation (e.g., seeing new spots appear on TLC of eluted fractions), you can:

  • Use Neutralized Silica: Treat the silica gel with a base (like triethylamine) before packing the column. This is done by adding a small amount of triethylamine (~0.5-1%) to your mobile phase.

  • Switch to Alumina: Alumina is another common stationary phase and is available in acidic, neutral, and basic forms. For a ketone, neutral alumina would be a suitable alternative to silica gel.[9]

References

Technical Support Center: Catalyst Deactivation in the Synthesis of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 4-Chloro-3',4'-(ethylenedioxy)benzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate. Here, we address common challenges related to catalyst deactivation during the Friedel-Crafts acylation of 1,4-benzodioxan with 4-chlorobenzoyl chloride. Our goal is to provide you with in-depth troubleshooting strategies and a clear understanding of the underlying chemical principles to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the primary causes related to catalyst deactivation?

Low yields in this Friedel-Crafts acylation are frequently linked to the inactivation of the Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The primary culprits are:

  • Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture.[1][2] Any water present in the solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive. This is often the most immediate and critical factor to control.

  • Product Complexation: The ketone product, this compound, possesses a carbonyl group that can form a stable complex with the Lewis acid catalyst.[1][2][3] This complexation effectively sequesters the catalyst, removing it from the catalytic cycle and necessitating the use of stoichiometric or even super-stoichiometric amounts of the catalyst.

  • Substrate-Catalyst Interaction: The ether oxygens of the 1,4-benzodioxan substrate can act as Lewis bases and coordinate with the Lewis acid catalyst. This interaction can reduce the catalyst's availability to activate the 4-chlorobenzoyl chloride.

Q2: I'm observing the formation of a dark-colored reaction mixture and byproducts. Is this related to catalyst issues?

Yes, the appearance of dark colors and the presence of unexpected byproducts can be indicative of catalyst-related problems.

  • Excessive Temperatures: While some heat may be necessary to drive the reaction, excessively high temperatures can lead to side reactions and decomposition of the starting materials or product, often catalyzed by the Lewis acid.[1]

  • Reaction with Solvent: If the reaction is run in a solvent that can participate in Friedel-Crafts reactions (e.g., toluene), you may observe acylation of the solvent itself. It is crucial to use an inert solvent such as dichloromethane or dichloroethane.

  • Impure Reagents: Impurities in the 4-chlorobenzoyl chloride or 1,4-benzodioxan can lead to the formation of colored byproducts.[1] Ensure the purity of your starting materials before use.

Q3: Can I use a catalytic amount of Lewis acid for this reaction?

In most cases, a catalytic amount of a Lewis acid like AlCl₃ is insufficient for Friedel-Crafts acylation.[1][3] This is due to the strong complexation between the ketone product and the catalyst, which effectively makes the process a stoichiometric one.[1][3] Typically, at least one equivalent of the Lewis acid per equivalent of the acylating agent is required, and often a slight excess is beneficial to account for any deactivation by residual moisture.

Troubleshooting Guide: Addressing Catalyst Deactivation

This section provides a systematic approach to diagnosing and resolving issues of catalyst deactivation in your synthesis.

Issue 1: Low or No Product Yield

Initial Diagnosis: The most probable cause is inactive catalyst due to moisture or insufficient catalyst loading.

Troubleshooting Workflow:

start Low Yield Observed check_anhydrous Verify Anhydrous Conditions start->check_anhydrous check_catalyst Evaluate Catalyst Stoichiometry check_anhydrous->check_catalyst Conditions Confirmed Anhydrous check_reagents Assess Reagent Purity check_catalyst->check_reagents Stoichiometry is Adequate optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents are Pure success Improved Yield optimize_temp->success

Caption: Troubleshooting workflow for low reaction yield.

Corrective Actions:

  • Ensure Rigorously Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C overnight) and cool under an inert atmosphere (nitrogen or argon).

    • Use anhydrous grade solvents. If necessary, distill solvents over an appropriate drying agent.

    • Use freshly opened or newly purchased anhydrous Lewis acid.

  • Increase Catalyst Loading:

    • If you are using less than a stoichiometric amount of the Lewis acid, increase the loading to at least 1.1 equivalents relative to the 4-chlorobenzoyl chloride.

    • The following table provides a general guideline for the effect of catalyst amount:

Catalyst Loading (Equivalents)Expected OutcomeRationale
< 1.0Low to no yieldInsufficient catalyst to overcome product complexation and potential deactivation.[1][3]
1.0 - 1.2Moderate to good yieldStoichiometric amount to drive the reaction to completion.
> 1.2Good to excellent yieldAn excess can compensate for deactivation by trace impurities or moisture.
  • Verify Reagent Purity:

    • 4-Chlorobenzoyl Chloride: This reagent can hydrolyze to 4-chlorobenzoic acid upon exposure to air. The carboxylic acid will react with the Lewis acid and inhibit the reaction. Consider purifying by distillation if necessary.[4][5]

    • 1,4-Benzodioxan: Impurities from its synthesis can interfere with the acylation. Purification by distillation is recommended.[6][7]

Issue 2: Catalyst Poisoning and Reaction Stalling

Initial Diagnosis: The reaction starts but does not proceed to completion, suggesting a gradual deactivation of the catalyst.

Troubleshooting Workflow:

start Reaction Stalls check_addition Review Order of Reagent Addition start->check_addition check_temp_control Examine Temperature Control check_addition->check_temp_control Correct Order Followed consider_catalyst Consider Alternative Lewis Acid check_temp_control->consider_catalyst Temperature is Stable success Reaction Proceeds to Completion consider_catalyst->success

Caption: Workflow for addressing a stalled reaction.

Corrective Actions:

  • Optimize Reagent Addition: The order of addition is critical.

    • Recommended Protocol:

      • Suspend the Lewis acid (e.g., AlCl₃) in an anhydrous inert solvent (e.g., dichloromethane) under an inert atmosphere.

      • Slowly add the 4-chlorobenzoyl chloride to form the acylium ion precursor complex.

      • Cool the mixture (e.g., to 0 °C) and then slowly add the 1,4-benzodioxan. This minimizes side reactions and deactivation from the substrate.

  • Consider Alternative Lewis Acids: While AlCl₃ is common, other Lewis acids may be less susceptible to deactivation or offer different reactivity profiles.

    • Ferric Chloride (FeCl₃): Often a milder and more cost-effective alternative.[8]

    • Zinc Chloride (ZnCl₂): Can be effective, particularly with activated aromatic systems.[9]

    • Solid Acid Catalysts: Heterogeneous catalysts like zeolites or clays can offer easier separation and potential for regeneration, though they may require higher temperatures.[10][11]

Experimental Protocols

Protocol 1: Small-Scale Test for Catalyst Activity

This protocol helps determine if your Lewis acid is active before committing to a large-scale reaction.

  • To a dry flask under an inert atmosphere, add a small amount of anhydrous AlCl₃ (e.g., 1.1 mmol) and anhydrous dichloromethane (5 mL).

  • Add a simple, reactive aromatic compound like anisole (1 mmol).

  • Add a drop of a reactive acylating agent like acetyl chloride.

  • A rapid reaction, often with visible HCl evolution and a color change, indicates an active catalyst.

Protocol 2: General Procedure for the Synthesis of this compound

This is a general guideline and requires optimization.

  • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl). Maintain a positive pressure of nitrogen or argon.

  • Charge the flask with anhydrous aluminum chloride (1.1-1.3 equivalents).

  • Add anhydrous dichloromethane as the solvent.

  • Slowly add 4-chlorobenzoyl chloride (1.0 equivalent) to the stirred suspension.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Dissolve 1,4-benzodioxan (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates completion.

  • Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

Validation & Comparative

A Comparative Guide to 4-Chloro-3',4'-(ethylenedioxy)benzophenone and Other Benzophenone Derivatives for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-Chloro-3',4'-(ethylenedioxy)benzophenone with other key benzophenone derivatives. It is designed for researchers, scientists, and drug development professionals to navigate the chemical properties, synthesis, and biological activities of this versatile class of compounds. The content is structured to deliver not just data, but also the scientific rationale behind experimental choices and interpretations, ensuring a thorough understanding of the structure-activity relationships within the benzophenone scaffold.

Introduction to the Benzophenone Scaffold: A Privileged Structure in Medicinal Chemistry

Benzophenones are a class of organic compounds characterized by a diphenyl ketone core. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The versatility of the benzophenone framework allows for substitutions on its two phenyl rings, leading to a vast chemical space with tunable electronic, photophysical, and biological properties. These derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3]

This guide will focus on this compound, a derivative with unique structural features, and compare its projected properties and performance with well-characterized benzophenone analogues. While specific experimental data for this particular compound is limited in public literature, we can infer its likely characteristics based on the established principles of benzophenone chemistry and the known effects of its constituent functional groups.

Profiling this compound: Structure and Inferred Properties

Chemical Structure:

  • IUPAC Name: (4-chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

  • CAS Number: 101018-98-8

  • Molecular Formula: C₁₅H₁₁ClO₃

  • Molecular Weight: 274.70 g/mol

The structure of this compound incorporates two key features that are expected to influence its properties: a chlorine atom on one phenyl ring and an ethylenedioxy bridge on the other.

  • 4-Chloro Substitution: The electron-withdrawing nature of the chlorine atom at the para position is known to influence the electronic properties of the benzophenone core. This can affect its reactivity, photophysical characteristics, and interactions with biological targets.[4][5]

  • 3',4'-(Ethylenedioxy) Group: This rigid, electron-donating group is anticipated to enhance the planarity of the attached phenyl ring and increase its electron density. This can have a significant impact on the molecule's absorption and emission properties, as well as its binding affinity to specific enzymes or receptors.[6]

Comparative Analysis with Other Benzophenone Derivatives

To understand the potential of this compound, it is essential to compare it with other well-studied derivatives. The following sections will discuss key performance metrics and provide supporting data from the literature for related compounds.

Synthesis via Friedel-Crafts Acylation

The most common and versatile method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation.[7][8] This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

For the synthesis of this compound, a plausible route would involve the acylation of 1,4-benzodioxan with 4-chlorobenzoyl chloride.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1,4-Benzodioxan 1,4-Benzodioxan Reaction_Vessel Reaction_Vessel 1,4-Benzodioxan->Reaction_Vessel 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl Chloride 4-Chlorobenzoyl_Chloride->Reaction_Vessel AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Vessel Solvent Dichloromethane (Solvent) Solvent->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound Friedel-Crafts Acylation

Caption: Plausible synthetic route for this compound.

The choice of solvent and reaction conditions is critical for optimizing the yield and purity of the product. Anhydrous conditions are essential to prevent the deactivation of the Lewis acid catalyst.[9]

Physicochemical and Photophysical Properties

The photophysical properties of benzophenones are of great interest due to their applications as photoinitiators and in photodynamic therapy.[10] The absorption and emission characteristics are highly dependent on the nature and position of the substituents on the phenyl rings.

Table 1: Comparison of Physicochemical Properties of Selected Benzophenone Derivatives

CompoundMolecular Weight ( g/mol )Melting Point (°C)Key Structural Features
Benzophenone182.2248.5Unsubstituted core
4-Chlorobenzophenone216.6675-77Electron-withdrawing group
4-Hydroxybenzophenone198.22133-135Electron-donating group, H-bonding
4-Methoxybenzophenone212.2461-62Electron-donating group
This compound 274.70 107-108 Electron-withdrawing and electron-donating/rigid groups

Data for this compound is from supplier information.

The presence of both an electron-withdrawing chloro group and an electron-donating ethylenedioxy group in the target molecule suggests a push-pull electronic character, which could lead to interesting photophysical properties, such as a red-shifted absorption spectrum compared to unsubstituted benzophenone.[11]

Biological Activity: A Comparative Perspective

The biological activity of benzophenone derivatives is diverse and highly dependent on their substitution patterns.

Many benzophenone derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

While no specific cytotoxicity data for this compound is available, we can draw comparisons with other derivatives. For instance, the presence of a chloro group has been shown to contribute to the cytotoxic potential of some compounds.

Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Benzophenone Derivatives in Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Reference
Garcinol9.6-13.2[4]
Xanthochymol3.2-4.5[4]
2,4,6-Trihydroxybenzophenone>100>100>100[4]

This table illustrates the range of cytotoxicities observed for different benzophenone structures.

It is hypothesized that the combination of the chloro and ethylenedioxy groups in our target compound could lead to favorable interactions with biological targets, potentially resulting in significant cytotoxic activity. Experimental validation is required to confirm this.

Benzophenone derivatives have been identified as inhibitors of various enzymes, including cyclooxygenases (COX) and dipeptidyl peptidase-IV (DPP-IV).[12][13]

  • COX Inhibition and Anti-inflammatory Activity: The inhibition of COX enzymes is a key mechanism for anti-inflammatory drugs. Several benzophenone analogues have demonstrated anti-inflammatory properties by inhibiting these enzymes.[12] The structural features of this compound, particularly the rigid ethylenedioxy group, could confer selectivity towards one of the COX isoforms.

  • DPP-IV Inhibition and Antidiabetic Potential: Inhibition of DPP-IV is a therapeutic strategy for type 2 diabetes. Benzophenone thio- and semicarbazone derivatives have been identified as novel DPP-IV inhibitors.[13] The electronic properties imparted by the chloro and ethylenedioxy substituents could make our target compound a candidate for evaluation as a DPP-IV inhibitor.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of benzophenone derivatives.

General Protocol for Friedel-Crafts Acylation

This protocol outlines the synthesis of a benzophenone derivative.

G start Start: Dry Glassware step1 Add aromatic substrate and solvent to flask start->step1 step2 Cool to 0°C in an ice bath step1->step2 step3 Slowly add AlCl₃ step2->step3 step4 Add acyl chloride dropwise step3->step4 step5 Stir at room temperature (monitor by TLC) step4->step5 step6 Quench with ice-cold HCl step5->step6 step7 Extract with organic solvent step6->step7 step8 Wash organic layer (NaHCO₃, brine) step7->step8 step9 Dry over Na₂SO₄ and concentrate step8->step9 step10 Purify by recrystallization or chromatography step9->step10 end End: Characterized Product step10->end

Caption: Experimental workflow for Friedel-Crafts acylation.

Detailed Steps:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the aromatic substrate (1.0 eq) and a dry, inert solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath and slowly add anhydrous aluminum chloride (1.1 - 1.3 eq) in portions.

  • Acylating Agent Addition: Add the acyl chloride (1.05 eq) dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.[7][9]

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol is for assessing the cytotoxic effects of a compound on cancer cell lines.[2][14]

G start Start: Seed cells in 96-well plate step1 Incubate for 24h for cell attachment start->step1 step2 Treat with serial dilutions of compound step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT solution and incubate for 4h step3->step4 step5 Add solubilization solution (e.g., DMSO) step4->step5 step6 Measure absorbance at 570 nm step5->step6 step7 Calculate % cell viability and IC₅₀ step6->step7 end End: Cytotoxicity Data step7->end

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2][14]

Conclusion and Future Directions

The benzophenone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While this compound remains a relatively unexplored derivative, a systematic comparison with its analogues suggests it holds potential for interesting photophysical and biological properties. The presence of both electron-withdrawing and electron-donating/rigid moieties makes it a compelling candidate for further investigation.

Future research should focus on the synthesis and thorough characterization of this compound. Subsequent evaluation of its photophysical properties, cytotoxicity against a panel of cancer cell lines, and its inhibitory activity against relevant enzymes such as COX and DPP-IV will be crucial in elucidating its therapeutic potential. The protocols provided in this guide offer a robust framework for undertaking these investigations.

References

Comparison of synthesis methods for 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Synthesis of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of various biologically active molecules and functional materials. Its benzophenone core, substituted with a chloro group and an ethylenedioxy moiety, provides a versatile scaffold for further chemical modifications. The presence of the chlorine atom offers a reactive site for cross-coupling reactions, while the ethylenedioxy group can influence the molecule's electronic properties and conformational rigidity. A notable application of this compound is as an intermediate in the synthesis of the anti-inflammatory drug Ketoprofen and the antifungal agent Bifonazole.[1]

This guide will focus on the two most prevalent and practical methods for the synthesis of this target molecule: the Friedel-Crafts acylation and the Grignard reaction. A third, less common but potentially advantageous route, the Suzuki-Miyaura cross-coupling, will also be discussed for a comprehensive overview.

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route is often a balance between yield, purity, cost, safety, and scalability. The following sections provide a detailed comparison of the primary methods for synthesizing this compound.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely used method for the formation of aryl ketones.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[3]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: A stoichiometric amount of a strong Lewis acid, typically aluminum chloride (AlCl₃), is required.[2][3] The Lewis acid activates the 4-chlorobenzoyl chloride by forming a highly electrophilic acylium ion. This is the key step that drives the electrophilic attack on the electron-rich 1,4-benzodioxan ring. The deactivation of the product ketone by the Lewis acid prevents further acylation, thus avoiding polysubstitution products.[2][3]

  • Solvent: The choice of solvent is critical. While nitrobenzene or o-dichlorobenzene can be used, chlorinated hydrocarbons like 1,2-dichloroethane (EDC) are often preferred for their inertness and ability to dissolve the reactants and the intermediate complex.[4][5] The reaction temperature is typically maintained between 25°C and 180°C, with higher temperatures potentially leading to side reactions.[5]

  • Work-up: The reaction is quenched by pouring the mixture into a cold acid solution (e.g., dilute HCl) to decompose the aluminum chloride complex and protonate the intermediate.[4][6] The product is then isolated by extraction and purified by recrystallization.

Advantages:

  • High Yields: This method can provide good to excellent yields, often exceeding 80%.[5]

  • Readily Available Starting Materials: 1,4-Benzodioxan and 4-chlorobenzoyl chloride are commercially available and relatively inexpensive.

  • Well-Established and Scalable: The Friedel-Crafts acylation is a robust and well-understood reaction, making it suitable for large-scale industrial synthesis.[7]

Disadvantages:

  • Stoichiometric Lewis Acid: The need for a stoichiometric amount of AlCl₃ generates a significant amount of acidic waste, posing environmental concerns.

  • Harsh Reaction Conditions: The use of strong Lewis acids and potentially high reaction temperatures can lead to the formation of byproducts and may not be suitable for substrates with sensitive functional groups.

  • Catalyst Deactivation: The Lewis acid catalyst is consumed during the reaction and cannot be easily recovered and reused.

Method 2: Grignard Reaction

The Grignard reaction offers an alternative nucleophilic approach to the synthesis of benzophenones.[6][8] This method involves the reaction of an organomagnesium halide (Grignard reagent) with an appropriate electrophile, such as an aldehyde or a nitrile.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Grignard Reagent Formation: The preparation of the Grignard reagent, 4-chlorophenylmagnesium bromide, is the critical first step. It requires strictly anhydrous conditions, as any trace of moisture will quench the highly reactive organomagnesium compound.[6][8] Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are the solvents of choice as they solvate and stabilize the Grignard reagent.[9]

  • Nucleophilic Addition: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3,4-(ethylenedioxy)benzaldehyde to form a secondary alcohol intermediate after acidic work-up.[6]

  • Oxidation: The final step involves the oxidation of the secondary alcohol to the desired ketone. Common oxidizing agents for this transformation include chromic acid (Jones reagent) or pyridinium chlorochromate (PCC).

Advantages:

  • Milder Conditions: The reaction can often be carried out at lower temperatures compared to the Friedel-Crafts acylation.

  • Alternative Reactivity: It provides a complementary approach when the Friedel-Crafts reaction is not feasible due to substrate limitations or desired regioselectivity.

Disadvantages:

  • Moisture Sensitivity: The stringent requirement for anhydrous conditions can be challenging to maintain, especially on a large scale.[8]

  • Multi-step Process: The synthesis involves at least two distinct steps (Grignard formation/addition and oxidation), which can lower the overall yield and increase the complexity of the process.

  • Stoichiometric Reagents: The use of stoichiometric amounts of magnesium and an oxidizing agent adds to the cost and waste generation.

Method 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[10][11] While less commonly reported for the synthesis of this specific benzophenone, it represents a modern and versatile alternative.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) complex is the active catalyst. Often, a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to the active Pd(0) species.[10][12] The choice of ligand is crucial for the efficiency of the catalytic cycle.

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid for transmetalation with the palladium complex.[11]

  • Solvent: A variety of organic solvents can be used, with dioxane, toluene, and ethanol being common choices.[10] The reaction is typically carried out at elevated temperatures (e.g., 80-100 °C).

Advantages:

  • High Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups, which can simplify the synthesis of complex molecules.

  • Catalytic Process: Only a catalytic amount of the expensive palladium catalyst is required, which is economically and environmentally advantageous.

  • Commercially Available Reagents: Boronic acids are often stable, crystalline solids that are commercially available or can be readily prepared.

Disadvantages:

  • Cost of Catalyst: Palladium catalysts can be expensive, although their low loading can mitigate this cost.

  • Potential for Side Reactions: Side reactions such as homocoupling of the boronic acid can occur, reducing the yield of the desired product.

  • Less Established for this Specific Synthesis: While a powerful method, its application for the synthesis of this compound is not as extensively documented as the other two methods.

Quantitative Data Summary

Synthesis MethodTypical YieldPurityKey ReagentsCatalystReaction ConditionsWaste Generation
Friedel-Crafts Acylation 80-95%[4][5]>95% after recrystallization[4]1,4-Benzodioxan, 4-Chlorobenzoyl chlorideStoichiometric AlCl₃25-180°C, inert solvent[5]High (acidic waste)
Grignard Reaction 60-80% (overall)>98% after chromatography1-Bromo-4-chlorobenzene, Mg, 3,4-(Ethylenedioxy)benzaldehydeNone (stoichiometric Mg)0-60°C, anhydrous ether[6]Moderate (Mg salts, oxidant waste)
Suzuki-Miyaura Coupling 70-90%>98% after chromatography4-Chlorobenzoyl chloride, 3,4-(Ethylenedioxy)phenylboronic acidCatalytic Pd complex80-100°C, base, solvent[10]Low (catalytic waste)

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation

Materials:

  • 1,4-Benzodioxan

  • 4-Chlorobenzoyl chloride

  • Aluminum chloride (anhydrous)

  • 1,2-Dichloroethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Magnesium sulfate (anhydrous)

  • Ethanol (for recrystallization)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 eq) and anhydrous 1,2-dichloroethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.0 eq) in anhydrous 1,2-dichloroethane via the dropping funnel.

  • After the addition is complete, add a solution of 1,4-benzodioxan (1.0 eq) in anhydrous 1,2-dichloroethane dropwise, maintaining the temperature below 10°C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir vigorously for 30 minutes to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to afford pure this compound.

Protocol 2: Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromo-4-chlorobenzene

  • Anhydrous diethyl ether or THF

  • 3,4-(Ethylenedioxy)benzaldehyde

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Magnesium sulfate (anhydrous)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane

Procedure:

Part A: Grignard Reagent Formation and Addition

  • In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 eq) and a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve 1-bromo-4-chlorobenzene (1.0 eq) in anhydrous diethyl ether and add a small portion to the flask to initiate the reaction.

  • Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining solution of 1-bromo-4-chlorobenzene dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the Grignard reagent to 0°C and slowly add a solution of 3,4-(ethylenedioxy)benzaldehyde (0.9 eq) in anhydrous diethyl ether.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding 1 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude secondary alcohol.

Part B: Oxidation

  • Dissolve the crude alcohol in dichloromethane.

  • Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Visualization of Methodologies

Friedel-Crafts Acylation Workflow

Friedel_Crafts_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_product Product R1 1,4-Benzodioxan P2 Electrophilic Aromatic Substitution R1->P2 R2 4-Chlorobenzoyl Chloride P1 Complex Formation (Acylium Ion Generation) R2->P1 C1 AlCl₃ C1->P1 P1->P2 P3 Work-up (Acid Quench) P2->P3 Prod 4-Chloro-3',4'- (ethylenedioxy)benzophenone P3->Prod

Caption: Workflow for Friedel-Crafts Acylation.

Grignard Reaction Pathway

Grignard_Pathway Start 1-Bromo-4-chlorobenzene + Mg Grignard 4-Chlorophenylmagnesium Bromide Start->Grignard Anhydrous Ether Addition Nucleophilic Addition Grignard->Addition Aldehyde 3,4-(Ethylenedioxy)benzaldehyde Aldehyde->Addition Alcohol Intermediate Secondary Alcohol Addition->Alcohol Acid Work-up Oxidation Oxidation (e.g., PCC) Alcohol->Oxidation Product This compound Oxidation->Product

Caption: Grignard Reaction Synthesis Pathway.

Conclusion and Recommendations

Both the Friedel-Crafts acylation and the Grignard reaction are viable methods for the synthesis of this compound.

  • For large-scale industrial production , the Friedel-Crafts acylation is often the preferred method due to its high yields, use of inexpensive starting materials, and well-established scalability. However, careful consideration must be given to waste management due to the use of a stoichiometric amount of Lewis acid.

  • The Suzuki-Miyaura cross-coupling represents a modern and powerful tool that should be considered, especially for the synthesis of analogues with diverse functional groups. Its catalytic nature is a significant advantage in terms of sustainability and atom economy.

The ultimate choice of synthetic method will depend on the specific requirements of the researcher or organization, including scale, cost, available equipment, and environmental considerations. It is recommended to perform a small-scale trial of the chosen method to optimize reaction conditions and ensure the desired yield and purity are achieved before scaling up.

References

A Guide to the Definitive Structural Confirmation of 4-Chloro-3',4'-(ethylenedioxy)benzophenone Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the unambiguous structural verification of novel compounds is a cornerstone of scientific rigor. Substituted benzophenones, such as 4-Chloro-3',4'-(ethylenedioxy)benzophenone, serve as critical scaffolds and intermediates. While 1D NMR provides initial insights, complex substitution patterns demand more powerful techniques to prevent misidentification of isomers. This guide provides an in-depth, practical comparison of 2D NMR techniques—COSY, HSQC, and HMBC—to definitively confirm the molecular structure of this compound, supported by predictive data and established experimental protocols.

The Challenge: Beyond 1D NMR

One-dimensional ¹H and ¹³C NMR spectra are foundational for structural elucidation. For this compound, ¹H NMR would reveal the presence of aromatic protons and the characteristic singlet of the ethylenedioxy group. Similarly, ¹³C NMR would indicate the total number of carbon environments. However, 1D techniques fall short in definitively assigning which proton is attached to which carbon and, crucially, how the distinct fragments of the molecule are connected across quaternary carbons and the central carbonyl group. This is where 2D NMR becomes indispensable.

To facilitate our analysis, we will use the following standardized numbering system for this compound:

Numbered structure of this compound

The 2D NMR Workflow: A Multi-Technique Approach

A robust structural confirmation relies on a synergistic workflow, where each 2D NMR experiment provides a unique piece of the structural puzzle. The process is not merely about data collection but about a logical progression from proton-proton correlations to long-range heteronuclear connectivities.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_exp 2D NMR Experiments cluster_analysis Data Analysis & Confirmation Sample Dissolve ~10-20 mg of pure compound in 0.6 mL of deuterated solvent (e.g., CDCl3) NMR NMR Spectrometer Sample->NMR COSY COSY (H-H Correlation) NMR->COSY HSQC HSQC (1-Bond C-H Correlation) NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) NMR->HMBC SpinSystems Identify Spin Systems (COSY) COSY->SpinSystems DirectAttach Assign Protonated Carbons (HSQC) HSQC->DirectAttach ConnectFrags Connect Fragments via Quaternary Carbons & Carbonyl (HMBC) HMBC->ConnectFrags FinalStructure Assemble Full Structure & Final Confirmation SpinSystems->FinalStructure DirectAttach->FinalStructure ConnectFrags->FinalStructure

A Comparative Guide to the Biological Activities of 4-Chlorobenzophenone Analogs and Related Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzophenone scaffold serves as a versatile backbone for the development of novel therapeutic agents.[1][2] Its inherent biological activities, spanning anticancer, antimicrobial, and anti-inflammatory properties, make it a focal point of drug discovery efforts.[1][2][3][4] This guide provides a comparative analysis of the biological activities of 4-chlorobenzophenone analogs and related derivatives, with a particular focus on how structural modifications, such as the introduction of a 4-chloro substituent and an ethylenedioxy bridge, influence their therapeutic potential. While direct comparative studies on a homologous series of 4-Chloro-3',4'-(ethylenedioxy)benzophenone analogs are limited in publicly accessible literature, this guide synthesizes available data on structurally related compounds to provide valuable insights for researchers in the field.

The Benzophenone Scaffold: A Privileged Structure in Medicinal Chemistry

The benzophenone core, consisting of two phenyl rings attached to a carbonyl group, provides a unique three-dimensional structure that can interact with a variety of biological targets.[5] The electron-rich aromatic rings and the polar carbonyl group allow for diverse intermolecular interactions, including hydrogen bonding, and hydrophobic interactions, which are crucial for binding to enzyme active sites and receptors.[6]

Anticancer Activity: A Prominent Feature of Benzophenone Analogs

Numerous studies have highlighted the potent anticancer activities of benzophenone derivatives.[7][8][9] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Impact of Halogenation

The introduction of a halogen atom, particularly chlorine, at the 4-position of one of the phenyl rings has been shown to modulate the anticancer potency of benzophenone analogs. This substitution can influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which can affect its biological activity. For instance, studies on various cancer cell lines have demonstrated that 4-chlorinated benzophenones can exhibit significant cytotoxic effects.

The Role of the Ethylenedioxy Group

The presence of a 3',4'-ethylenedioxy group on the second phenyl ring introduces a rigid, planar moiety that can enhance binding affinity to target proteins. This group can also improve the pharmacokinetic profile of the molecule. While specific data on this compound is scarce, the combination of a 4-chloro substituent and a constrained ring system like the ethylenedioxy group represents a promising strategy for developing potent anticancer agents.

Comparative Anticancer Activity of Benzophenone Analogs

Compound/Analog ClassCancer Cell Line(s)Reported IC50 ValuesKey Structural FeaturesReference(s)
Benzophenone-Benzimidazole AnalogsEhrlich ascites carcinoma (EAC)Not specifiedImidazole moiety[10]
Substituted BenzophenonesSMMC-7721 (Hepatocarcinoma)~0.111 µM (for compound 3c)Varied substitutions[8]
Benzophenone-Fused AzetidinonesVariousNot specifiedAzetidinone ring[11]
Novel Benzophenone AnalogsA549, HeLa, MCF-7Not specifiedImidazole and pyrone nuclei[12]

Antimicrobial Activity: A Broad Spectrum of Action

Benzophenone derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[11][13][14] The proposed mechanism of action for some benzophenone-based antibiotics involves the disruption of the bacterial cell membrane.[15]

Structure-Activity Relationship in Antimicrobial Benzophenones

The antimicrobial efficacy of benzophenones is highly dependent on their substitution pattern. For example, the presence of hydroxyl groups can enhance activity.[13] The introduction of a 4-chloro substituent can increase the lipophilicity of the molecule, potentially facilitating its passage through the microbial cell wall.

The combination of the 4-chloro group with other functionalities, such as the ethylenedioxy bridge, could lead to compounds with enhanced and potentially selective antimicrobial properties. Further investigation into these structural modifications is warranted to explore their full potential.

Experimental Protocols

General Synthesis of Substituted Benzophenones

A common method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.

DOT Script for Friedel-Crafts Acylation Workflow:

Friedel-Crafts Acylation A Aromatic Substrate (e.g., 1,2-(Ethylenedioxy)benzene) D Reaction Mixture A->D B Acyl Chloride (e.g., 4-Chlorobenzoyl chloride) B->D C Lewis Acid Catalyst (e.g., AlCl3) C->D Catalyzes the reaction E Quenching (e.g., with HCl/ice water) D->E F Extraction & Purification E->F G Final Product (this compound analog) F->G

Caption: General workflow for the synthesis of benzophenone analogs via Friedel-Crafts acylation.

Step-by-Step Protocol:

  • To a solution of the aromatic substrate (e.g., 1,2-(ethylenedioxy)benzene) in a suitable solvent (e.g., dichloromethane) at 0°C, add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise.

  • Add the acyl chloride (e.g., 4-chlorobenzoyl chloride) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired benzophenone analog.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

DOT Script for MTT Assay Workflow:

MTT Assay A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for a defined period (e.g., 24-72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a suitable solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for determining the cytotoxic effects of compounds using the MTT assay.

Step-by-Step Protocol:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Future Directions and Conclusion

The benzophenone scaffold continues to be a rich source of biologically active compounds. While this guide provides a comparative overview based on existing literature, there is a clear need for direct, head-to-head comparative studies of this compound analogs to fully elucidate their structure-activity relationships.

Future research should focus on:

  • Systematic Synthesis: Synthesizing a focused library of this compound analogs with varied substituents on both phenyl rings.

  • Comprehensive Biological Evaluation: Screening these analogs against a diverse panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profiles of lead compounds in animal models.

By systematically exploring the chemical space around the this compound scaffold, researchers can unlock new therapeutic opportunities for the treatment of cancer and infectious diseases.

References

A Comparative Guide to the Purity Analysis of 4-Chloro-3',4'-(ethylenedioxy)benzophenone: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in the journey from discovery to application. The presence of impurities can have profound effects on a substance's chemical and biological properties, making their identification and quantification paramount. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity analysis of 4-Chloro-3',4'-(ethylenedioxy)benzophenone.

The synthesis of this compound, typically achieved through a Friedel-Crafts acylation reaction, can potentially yield not only the desired product but also various impurities. These may include unreacted starting materials, by-products, and regioisomers, which can be challenging to distinguish. The choice of analytical methodology is therefore crucial for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse

HPLC is a cornerstone of analytical chemistry, renowned for its ability to separate, identify, and quantify components within a mixture.[1][2] Its high resolution and sensitivity make it an ideal choice for purity analysis in pharmaceutical and chemical research.[3][4]

For a compound like this compound, a reversed-phase HPLC method is typically employed. This is due to the non-polar nature of benzophenone derivatives, which allows for effective separation on a non-polar stationary phase (like C18) with a polar mobile phase.[5] Gradient elution, where the mobile phase composition is varied over time, is often preferred for analyzing reaction mixtures that may contain compounds with a wide range of polarities.

Objective: To determine the purity of a synthesized batch of this compound and quantify any detectable impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample: Synthesized this compound dissolved in mobile phase

  • Reference Standard: A certified reference standard of this compound

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound and the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (Benzophenones typically have strong UV absorbance at this wavelength).[5]

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 50% B

      • 20-25 min: 50% B (re-equilibration)

  • Data Analysis:

    • Run a blank (mobile phase) to establish the baseline.

    • Inject the reference standard to determine its retention time and peak area.

    • Inject the synthesized sample.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Below is a table representing hypothetical data from an HPLC analysis of a synthesized batch of this compound.

PeakRetention Time (min)Area (%)Possible Identity
13.51.2Unreacted Starting Material (e.g., 1,2-ethylenedioxybenzene)
28.995.5This compound
39.82.1Regioisomer (e.g., 2-Chloro-3',4'-(ethylenedioxy)benzophenone)
412.11.2Unreacted Starting Material (e.g., 4-chlorobenzoyl chloride)

This data suggests a purity of 95.5% for the target compound, with the presence of starting materials and a regioisomeric impurity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Mobile Phase filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject into HPLC filter_sample->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Elucidator

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules.[6] Beyond structural elucidation, quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment, offering direct measurement without the need for a reference standard of the analyte.[7][8][9]

Proton NMR (¹H NMR) is particularly useful for purity analysis because the integral of a signal is directly proportional to the number of protons giving rise to that signal.[10] By comparing the integral of a signal from the analyte to that of a known, high-purity internal standard, the purity of the analyte can be accurately determined. This approach is highly valuable when a certified reference standard of the analyte is unavailable.

Objective: To determine the absolute purity of a synthesized batch of this compound using an internal standard.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-purity deuterated solvent (e.g., CDCl₃)

  • Internal Standard: A high-purity compound with a known structure and molecular weight that has signals that do not overlap with the analyte's signals (e.g., maleic acid).

  • Sample: Synthesized this compound

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound (e.g., 20 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 10 mg).

    • Dissolve both in a precise volume of deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ethylenedioxy protons. Impurities, such as regioisomers, would likely present a different set of aromatic signals with different splitting patterns and chemical shifts.

Below is a table of hypothetical ¹H NMR data.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.75d2HProtons ortho to carbonyl on chloro-substituted ring
7.45d2HProtons meta to carbonyl on chloro-substituted ring
7.30dd1HAromatic proton on ethylenedioxy-substituted ring
7.25d1HAromatic proton on ethylenedioxy-substituted ring
6.90d1HAromatic proton on ethylenedioxy-substituted ring
4.30s4HEthylenedioxy protons

The presence of additional, unexpected signals would indicate impurities. By integrating these signals and comparing them to the integral of the main compound, a relative purity can be estimated. For absolute quantification, the internal standard method described above is employed.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate report report calculate->report Final Purity Report

References

A Comparative Benchmarking Guide to 4-Chloro-3',4'-(ethylenedioxy)benzophenone as a Photosensitizer

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Superior Photosensitizers

In the landscape of photochemistry and its applications in fields ranging from polymer curing to photodynamic therapy, the pursuit of highly efficient and tailored photosensitizers is a perpetual endeavor. Benzophenone and its derivatives have long been recognized as a cornerstone class of Type II photosensitizers, prized for their high intersystem crossing (ISC) yields and versatile photochemical reactivity. This guide provides an in-depth technical benchmark of 4-Chloro-3',4'-(ethylenedioxy)benzophenone, a derivative featuring both an electron-withdrawing chloro group and an electron-donating ethylenedioxy moiety. Through a comparative analysis with established photosensitizers—benzophenone, thioxanthone, and rose bengal—supported by experimental data and detailed protocols, we aim to elucidate the performance characteristics of this molecule and guide its potential applications.

The core principle of a Type II photosensitizer is its ability to absorb light and efficiently transfer that energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This process is governed by a series of photophysical events, each with a characteristic efficiency that ultimately dictates the overall performance of the photosensitizer.

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} . Caption: Key photophysical and energy transfer processes for a Type II photosensitizer.

Comparative Photophysical and Photochemical Data

Photosensitizerλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Intersystem Crossing Quantum Yield (ΦISC)Singlet Oxygen Quantum Yield (ΦΔ)Triplet State Lifetime (τT) (µs)
This compound Est. 340-360Est. >10,000Est. ~0.9-1.0Est. 0.3-0.5Est. 1-10
Benzophenone~345~100-200~1.0[1][2][3]~0.3[4]~5-20
Thioxanthone~380~5,000-7,000~0.6-0.9~0.5-0.6~10-20
Rose Bengal~549~95,000~0.8-0.9~0.75~1-2

Estimated values for this compound are based on general trends observed for benzophenone derivatives with electron-donating and electron-withdrawing substituents.

The presence of the electron-donating ethylenedioxy group on one phenyl ring and the electron-withdrawing chloro group on the other in this compound is expected to induce a push-pull electronic effect. This typically leads to a red-shift in the absorption maximum (λmax) and an increase in the molar extinction coefficient (ε) compared to unsubstituted benzophenone[5]. Such modifications can enhance the efficiency of light absorption, a critical first step in photosensitization. The high intersystem crossing quantum yield (ΦISC) characteristic of the benzophenone scaffold is anticipated to be maintained[1][2][3]. Consequently, the singlet oxygen quantum yield (ΦΔ) is also expected to be in a similar range to that of other benzophenone derivatives.

Experimental Protocols for Photosensitizer Characterization

To ensure the scientific integrity and reproducibility of our findings, we outline the detailed experimental methodologies for characterizing the key performance parameters of photosensitizers.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).

Methodology:

  • Sample Preparation: Prepare a series of solutions of the photosensitizer in a spectroscopic grade solvent (e.g., acetonitrile) at concentrations ranging from 1x10⁻⁵ M to 1x10⁻⁴ M.

  • Instrumentation: Utilize a dual-beam UV-Visible spectrophotometer.

  • Measurement: Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette against a solvent blank.

  • Data Analysis: Identify the λmax from the spectra. Plot absorbance at λmax versus concentration. The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit according to the Beer-Lambert law (A = εcl).

dot graph a { layout=dot rankdir=LR node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} . Caption: Workflow for determining absorption characteristics.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

Objective: To quantify the efficiency of singlet oxygen generation.

Methodology (Relative Method):

  • Reagents: A well-characterized standard photosensitizer with a known ΦΔ (e.g., benzophenone, rose bengal) and a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF).

  • Sample Preparation: Prepare optically matched solutions of the sample and the standard in an appropriate solvent (e.g., air-saturated acetonitrile) containing the singlet oxygen trap. The absorbance of both solutions at the excitation wavelength should be identical and typically low (< 0.1) to avoid inner filter effects.

  • Irradiation: Irradiate the sample and standard solutions with a monochromatic light source at a wavelength where both photosensitizers absorb.

  • Monitoring: Monitor the decrease in the absorbance of the singlet oxygen trap over time.

  • Data Analysis: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_std * (k_sample / k_std) where ΦΔ_std is the singlet oxygen quantum yield of the standard, and k_sample and k_std are the rate constants of the trap's degradation for the sample and the standard, respectively.

dot graph a { layout=dot rankdir=TB node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} . Caption: Experimental workflow for determining singlet oxygen quantum yield.

Transient Absorption Spectroscopy for Triplet State Characterization

Objective: To determine the triplet-triplet absorption spectrum and the triplet state lifetime (τT).

Methodology:

  • Instrumentation: A laser flash photolysis setup consisting of a pulsed laser for excitation (e.g., Nd:YAG laser at 355 nm) and a probe light source with a monochromator and a fast detector (e.g., photomultiplier tube or ICCD camera).

  • Sample Preparation: Prepare a deoxygenated solution of the photosensitizer in a suitable solvent. Deoxygenation is crucial as oxygen is an efficient quencher of triplet states.

  • Measurement: Excite the sample with a laser pulse and monitor the change in absorbance at various wavelengths as a function of time after the flash.

  • Data Analysis:

    • Triplet-Triplet Absorption Spectrum: Plot the change in absorbance (ΔA) immediately after the laser flash against wavelength.

    • Triplet State Lifetime (τT): Monitor the decay of the transient absorption signal at the maximum of the triplet-triplet absorption band. Fit the decay curve to a first-order exponential decay to obtain the triplet lifetime.

dot graph a { layout=dot rankdir=LR node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} . Caption: Workflow for triplet state characterization using transient absorption spectroscopy.

Performance in Photopolymerization

Beyond its fundamental photophysical properties, the practical utility of a photosensitizer is often demonstrated in its ability to initiate chemical reactions, such as polymerization. Benzophenone derivatives are widely used as Type II photoinitiators, which generate initiating radicals via hydrogen abstraction from a co-initiator (e.g., an amine).

The efficiency of this compound as a photoinitiator is expected to be influenced by its substitution pattern. The electron-donating ethylenedioxy group can enhance the reactivity of the triplet state towards hydrogen abstraction, potentially leading to higher initiation rates compared to unsubstituted benzophenone. Studies on benzophenone derivatives with donor-acceptor structures have shown that such modifications can lead to more efficient photopolymerization[6][7][8].

Conclusion and Future Outlook

This compound presents an intriguing molecular architecture for a photosensitizer, combining an electron-withdrawing and an electron-donating group on the benzophenone framework. While direct experimental data remains to be comprehensively reported, the analysis of structure-property relationships in similar benzophenone derivatives suggests that this compound likely possesses favorable photophysical characteristics, including a red-shifted absorption spectrum and potentially enhanced photoinitiation efficiency.

To fully realize the potential of this compound, further experimental characterization is imperative. The detailed protocols provided in this guide offer a robust framework for such investigations. A thorough understanding of its photophysical and photochemical behavior will enable its strategic deployment in a variety of applications, from advanced materials to biomedical technologies, where precise control over light-induced reactivity is paramount.

References

A Comparative Guide to the Cross-Reactivity of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 4-Chloro-3',4'-(ethylenedioxy)benzophenone, offering insights into its potential cross-reactivity profile. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical experimental guidance to support informed decision-making in research and development.

Introduction to this compound and the Imperative of Cross-Reactivity Assessment

This compound is a substituted diarylketone belonging to the benzophenone family of compounds.[1][2] Benzophenones are widely utilized in various industrial and pharmaceutical applications, primarily as UV filters in sunscreens and personal care products, and as photoinitiators in curing processes for inks and coatings.[1][2] The core chemical scaffold of benzophenone, consisting of two phenyl rings attached to a central carbonyl group, allows for a wide range of substitutions, leading to a diverse array of physicochemical properties and biological activities.

The specific substitutions on this compound—a chlorine atom on one phenyl ring and an ethylenedioxy group on the other—suggest its potential application as a UV absorber or as a building block in the synthesis of more complex molecules, such as pharmaceuticals or specialized polymers.[3][4][5]

Why is Cross-Reactivity a Critical Consideration?

In the context of drug development and chemical safety assessment, cross-reactivity refers to the ability of a compound to bind to unintended biological targets, such as receptors or enzymes, that are structurally similar to its intended target. For small molecules like benzophenone derivatives, which can be absorbed systemically, understanding the potential for off-target interactions is paramount for predicting potential adverse effects, including allergic contact dermatitis and other immunological responses.[6] Several benzophenone derivatives are known contact allergens, underscoring the importance of evaluating the cross-reactivity of any new analogue within this class.[6][7]

This guide will compare this compound with other relevant benzophenone derivatives and provide a robust experimental framework for assessing its cross-reactivity profile.

Comparative Analysis of Benzophenone Derivatives

The potential for cross-reactivity is often dictated by structural similarity. Below is a comparison of this compound with other well-characterized benzophenones.

Compound Structure Key Features & Known Cross-Reactivity
This compound Structure not directly available in search results, but can be inferred from the name.The chlorine substituent is an electron-withdrawing group which can influence the electronic properties of the aromatic system.[8] The ethylenedioxy group is a bulky, electron-donating group. The overall structure presents a unique combination of electronic and steric properties that require empirical testing to determine its cross-reactivity.
Benzophenone-3 (Oxybenzone) 2-hydroxy-4-methoxybenzophenoneWidely used as a sunscreen agent. It is a known photoallergen and has been associated with contact dermatitis.[6] Its cross-reactivity with other benzophenones has been documented.[7][9]
Benzophenone-4 (Sulisobenzone) 2-hydroxy-4-methoxybenzophenone-5-sulfonic acidAnother common sunscreen ingredient. The sulfonic acid group increases its water solubility. It is also a known, albeit less frequent, cause of contact dermatitis.[6][7]
4-Chlorobenzophenone A benzophenone with a single chlorine substitution.A known industrial chemical and an intermediate in the synthesis of pharmaceuticals like antihistamines.[2][10] Its simpler structure serves as a good baseline for comparison.

The presence of the chlorine atom in this compound suggests a potential for shared binding epitopes with other chlorinated benzophenones. However, the bulky ethylenedioxy group may also confer a degree of specificity by sterically hindering interactions with certain off-targets.

Experimental Framework for Assessing Cross-Reactivity

A definitive assessment of cross-reactivity requires empirical data. Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) are two powerful, complementary techniques for characterizing small molecule-protein interactions.[11][12][13]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity between a small molecule (analyte) and a protein (ligand) immobilized on a sensor surface.[11][12] This method is invaluable for initial screening and detailed characterization of off-target binding.

Experimental Workflow for SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize Immobilize Target Proteins on Sensor Chip Inject Inject Analytes over Sensor Surface Immobilize->Inject Flow Cell Prepare Prepare Analytes (Benzophenone Derivatives) Prepare->Inject Detect Detect Binding Events (Change in Refractive Index) Inject->Detect Generate Generate Sensorgrams Detect->Generate Calculate Calculate Kinetic Parameters (ka, kd, KD) Generate->Calculate Compare Compare Binding Profiles Calculate->Compare

Caption: Workflow for SPR-based cross-reactivity analysis.

Causality in Experimental Choices:

  • Immobilization of Target Proteins: A panel of proteins with known or suspected interactions with benzophenone derivatives should be chosen. This could include serum albumins, hormone receptors, or other proteins relevant to the intended application or potential toxicity pathways. Covalent amine coupling is a common and robust immobilization strategy.

  • Analyte Preparation: The benzophenone derivatives should be dissolved in a suitable buffer, often containing a small percentage of DMSO to ensure solubility.[14] A concentration series is prepared to determine the dose-dependent binding response.

  • Data Analysis: The resulting sensorgrams provide a wealth of information. By fitting the data to kinetic models, one can obtain the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity. Comparing the KD values of this compound across the panel of target proteins with those of other benzophenones will reveal its cross-reactivity profile.[13][14]

Competitive ELISA for High-Throughput Screening

A competitive ELISA is a highly sensitive immunoassay that can be adapted to screen for the cross-reactivity of small molecules (haptens).[15] In this format, the compound of interest competes with a labeled or immobilized antigen for binding to a specific antibody.

Experimental Protocol: Competitive ELISA for Benzophenone Cross-Reactivity

  • Plate Coating: Microtiter plates are coated with a protein conjugate of a specific benzophenone derivative (e.g., Benzophenone-3-BSA). This immobilized antigen will serve as the target.

  • Blocking: The remaining protein-binding sites on the plate are blocked with an irrelevant protein, such as bovine serum albumin (BSA), to prevent non-specific binding.

  • Competition Reaction: A fixed concentration of a primary antibody raised against the coated benzophenone is pre-incubated with varying concentrations of the test compounds (this compound and other derivatives).

  • Incubation: The antibody-hapten mixtures are added to the coated and blocked plate. Unbound antibody will bind to the immobilized antigen.

  • Washing: The plate is washed to remove unbound antibodies and test compounds.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

  • Measurement: The absorbance of the wells is read using a spectrophotometer. The signal intensity is inversely proportional to the concentration of the free hapten in the initial incubation step.

Logical Relationship in Competitive ELISA

ELISA_Logic cluster_plate Plate Surface cluster_outcome Outcome Test_Compound Test Compound (e.g., 4-Chloro-3',4'- (ethylenedioxy)benzophenone) Primary_Ab Primary Antibody Test_Compound->Primary_Ab Competes for Binding Low_Signal Low Signal (High Cross-Reactivity) Test_Compound->Low_Signal High concentration leads to Immobilized_Ag Immobilized Antigen (Benzophenone Conjugate) Primary_Ab->Immobilized_Ag Binds if not in complex High_Signal High Signal (Low Cross-Reactivity) Immobilized_Ag->High_Signal Leads to

Caption: Competitive binding principle in the ELISA assay.

Synthesizing the Data: A Comparative Outlook

The experimental data from SPR and competitive ELISA can be summarized to provide a clear comparative view of the cross-reactivity profiles.

Table 1: Hypothetical Comparative Cross-Reactivity Data

Compound Target Protein 1 (SPR, KD) Target Protein 2 (SPR, KD) Competitive ELISA (IC50 vs. Benzophenone-3)
This compound 15 µM> 100 µM25 µM
Benzophenone-3 5 µM50 µM5 µM
Benzophenone-4 20 µM> 100 µM40 µM
4-Chlorobenzophenone 10 µM80 µM15 µM

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Interpretation of Hypothetical Data:

In this hypothetical scenario, this compound exhibits a moderate affinity for Target Protein 1 and a lower cross-reactivity in the competitive ELISA compared to Benzophenone-3. This would suggest that while it shares some binding characteristics with other benzophenones, the ethylenedioxy group may reduce its affinity for certain off-targets.

Conclusion and Future Directions

The assessment of cross-reactivity is a cornerstone of modern chemical and pharmaceutical development. For novel compounds like this compound, a systematic and multi-faceted approach is essential. By employing robust biophysical techniques such as SPR and immunoassays like competitive ELISA, researchers can build a comprehensive understanding of a molecule's interaction profile. This data-driven approach not only mitigates risks associated with off-target effects but also provides a solid foundation for the rational design of safer and more effective chemical entities. Further studies could involve cellular thermal shift assays (CETSA) or affinity-based pull-down approaches to identify unknown binding partners within a cellular context.[16]

References

Navigating the Therapeutic Potential of Benzophenone Scaffolds: A Comparative Efficacy Analysis of 4-Chloro-3',4'-(ethylenedioxy)benzophenone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the landscape of medicinal chemistry, the benzophenone scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent structural versatility allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. This guide focuses on 4-Chloro-3',4'-(ethylenedioxy)benzophenone , a derivative that combines the well-documented bioactivity of the 4-chlorobenzophenone moiety with the unique electronic and conformational properties of a 1,4-benzodioxan ring system.

Due to a scarcity of publicly available, direct experimental data on the biological efficacy of this compound, this guide will provide a comprehensive comparative analysis of its structurally similar analogs. By examining the efficacy of compounds sharing the 4-chlorophenyl group and the 1,4-benzodioxan moiety, we can extrapolate the potential therapeutic applications and guide future research directions for this specific molecule. This analysis will delve into key areas of demonstrated activity for this class of compounds, including anticancer, antimicrobial, and anti-inflammatory effects, supported by detailed experimental protocols and mechanistic insights.

The Benzophenone Core: A Privileged Scaffold in Drug Discovery

Benzophenones are diaryl ketones that have been extensively studied and have given rise to a multitude of biologically active compounds.[1] The presence of two aromatic rings connected by a carbonyl group provides a flexible platform for introducing various substituents, thereby modulating their pharmacokinetic and pharmacodynamic properties.[2][3] Naturally occurring and synthetic benzophenones have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[4][5]

The introduction of a chlorine atom at the 4-position of one of the phenyl rings is a common strategy in medicinal chemistry to enhance the potency of bioactive molecules. The chloro group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Similarly, the ethylenedioxy group, forming a 1,4-benzodioxan ring, imparts conformational rigidity and can modulate the electronic properties of the adjacent phenyl ring, potentially leading to enhanced selectivity and efficacy.[6]

Comparative Efficacy Analysis: Insights from Structural Analogs

In the absence of direct efficacy data for this compound, we turn our attention to its closest structural relatives for which experimental data is available. This comparative approach allows for an informed projection of its potential biological activities.

Anticancer Activity

Several studies have highlighted the anticancer potential of derivatives containing the 1,4-benzodioxan moiety. For instance, a series of novel hybrid compounds combining 1,4-benzodioxane and imidazolium salts were evaluated for their in vitro activity against a panel of human tumor cell lines.[7] One of the most potent compounds from this series, Compound 25 , exhibited significant cytotoxic activity with IC50 values ranging from 1.06 to 8.31 μM against K562 (leukemia), SMMC-7721 (hepatocellular carcinoma), and A-549 (lung carcinoma) cell lines.[7] Notably, its efficacy against K562 and SMMC-7721 cells was 4.5- and 4.7-fold greater than the standard chemotherapeutic agent, cisplatin.[7] Mechanistic studies revealed that this compound induced G0/G1 cell cycle arrest and apoptosis in SMMC-7721 cells.[7]

Another study focused on 1,4-benzodioxane-hydrazone derivatives, where Compound 7e emerged as a potent inhibitor of cancer cell growth across 56 different cell lines, with an average GI50 of 6.92 μM.[8] It showed particular efficacy against melanoma cell lines, with GI50 values in the sub-micromolar range.[8]

Table 1: Comparative Anticancer Activity of 1,4-Benzodioxan Derivatives

CompoundCancer Cell LineIC50 / GI50 (μM)Reference
Compound 25 K562 (Leukemia)1.06[7]
SMMC-7721 (Hepatocellular Carcinoma)8.31[7]
A-549 (Lung Carcinoma)1.25[7]
Cisplatin K562 (Leukemia)4.77[7]
SMMC-7721 (Hepatocellular Carcinoma)39.06[7]
Compound 7e Average (56 cell lines)6.92[8]
MDA-MB-435 (Melanoma)0.20[8]
M14 (Melanoma)0.46[8]
SK-MEL-2 (Melanoma)0.57[8]
UACC-62 (Melanoma)0.27[8]
Antimicrobial Activity

The 1,4-benzodioxan scaffold has also been incorporated into compounds with significant antimicrobial properties. A study on novel 1,4-benzodioxan derivatives containing a Schiff base reported promising antibacterial activity, particularly against Gram-negative bacteria.[9] For example, Compound 4d and Compound 4m demonstrated potent activity against E. coli with Minimum Inhibitory Concentrations (MICs) of 0.78 and 0.17 μg/mL, respectively.[9] Compound 4g was notably active against P. aeruginosa with an MIC of 0.78 μg/mL.[9]

Another study on 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives found that Compound 6b exhibited significant activity against both pathogenic bacterial and fungal strains.[10]

Table 2: Comparative Antimicrobial Activity of 1,4-Benzodioxan Derivatives

CompoundMicroorganismMIC (μg/mL)Reference
Compound 4d E. coli0.78[9]
Compound 4m E. coli0.17[9]
Compound 4g P. aeruginosa0.78[9]
Anti-inflammatory Activity

Derivatives of 1,4-benzodioxan have also been investigated for their anti-inflammatory potential. A study on piperazine derivatives containing a 1,4-benzodioxan moiety revealed that several compounds exhibited significant in vivo anti-inflammatory activity in a para-xylene-induced mouse ear-swelling model.[11] Compound 6a , which features an ortho-substituted methoxy group on the phenylpiperazine ring, demonstrated the most potent anti-inflammatory effect among the tested compounds.[11]

Experimental Methodologies: A Guide for in Vitro Efficacy Assessment

To facilitate further research and enable standardized comparisons, this section provides detailed protocols for key in vitro assays relevant to the evaluation of benzophenone derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate overnight_incubation Incubate overnight cell_seeding->overnight_incubation add_compounds Add compounds to cells overnight_incubation->add_compounds compound_prep Prepare serial dilutions of test compounds compound_prep->add_compounds incubate_48_72h Incubate for 48-72 hours add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate IC50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using sterile broth.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Prepare standardized microbial inoculum inoculate_plate Inoculate 96-well plate inoculum_prep->inoculate_plate compound_dilution Prepare serial dilutions of test compound compound_dilution->inoculate_plate incubate_plate Incubate for 18-24 hours inoculate_plate->incubate_plate read_mic Determine MIC (lowest concentration with no visible growth) incubate_plate->read_mic

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Mechanistic Insights: Potential Signaling Pathways

The biological activities of benzophenone derivatives are often attributed to their interaction with specific signaling pathways. For instance, the anti-inflammatory effects of some benzophenones are mediated through the inhibition of the p38 MAP kinase pathway, which plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.

p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MKK3_6 MKK3/6 TLR4->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) TranscriptionFactors->Cytokines induces expression Inhibitor Benzophenone Derivative Inhibitor->p38 inhibits

Caption: Simplified p38 MAP kinase signaling pathway and potential inhibition by benzophenone derivatives.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound is currently limited, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule with possible applications in oncology, infectious diseases, and inflammatory disorders. The presence of the 4-chlorophenyl and 1,4-benzodioxan moieties in its structure provides a strong rationale for these predicted activities.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate these hypotheses. The experimental protocols provided in this guide offer a standardized framework for such investigations. Elucidating the precise mechanism of action and conducting structure-activity relationship studies will be crucial for optimizing its therapeutic potential and advancing this promising compound through the drug discovery pipeline.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: A Foundation for Safe Disposal

4-Chloro-3',4'-(ethylenedioy)benzophenone belongs to the class of halogenated aromatic ketones. The presence of a chlorinated phenyl group and a benzophenone core suggests several key characteristics that inform its handling and disposal. Benzophenones, as a class, are recognized for their potential environmental persistence and aquatic toxicity.[1][2] The chlorinated nature of this specific compound may also lead to the formation of hazardous decomposition products, such as hydrogen chloride gas, upon incomplete combustion.[3] Therefore, a cautious and well-documented disposal pathway is paramount.

The core principle of chemical waste disposal is to prevent the release of hazardous substances into the environment. This is achieved through a systematic process of waste characterization, segregation, containment, and transfer to a licensed disposal facility.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of 4-Chloro-3',4'-(ethylenedioxy)benzophenone from a laboratory setting.

Step 1: Waste Characterization and Classification

The first and most critical step is to classify the waste. Based on the data for analogous compounds, waste containing this compound should be treated as hazardous waste . This classification is predicated on several factors:

  • Toxicity: Benzophenone and its derivatives have been shown to be toxic to aquatic life.[1] Some benzophenones are also suspected carcinogens.[4][5]

  • Persistence: Many halogenated organic compounds are not readily biodegradable and can persist in the environment.

  • Regulatory Framework: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has stringent regulations for the disposal of chemical wastes. It is the generator's responsibility to determine if a waste is hazardous.[6]

Step 2: Segregation of Waste Streams

Proper segregation is crucial to prevent dangerous chemical reactions. Waste this compound should be collected in a dedicated waste container and not mixed with other waste streams, particularly:

  • Acids and Bases: To prevent potential hydrolysis or other reactions.

  • Oxidizing Agents: To avoid exothermic and potentially explosive reactions.[7]

  • Aqueous Waste: As many organic compounds have low water solubility, mixing with aqueous waste can lead to phase separation and complicate disposal.

Step 3: Proper Containerization and Labeling

The choice of container and its labeling are vital for safety and compliance.

Container RequirementSpecification & Rationale
Material Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid. This prevents leakage and reaction with the container material.
Condition The container must be in good condition, free from cracks, leaks, or residue from previous use.
Labeling The container must be clearly and accurately labeled. The label should include:The words "Hazardous Waste" The full chemical name: "this compound" The CAS Number: "101018-98-8" The primary hazard(s): "Irritant, Environmental Hazard" The date accumulation startedThe name of the principal investigator or laboratory contact
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA). This is a designated location at or near the point of generation where waste is temporarily stored before being moved to a central accumulation area.

  • Location: The SAA should be in a well-ventilated area, away from ignition sources and high-traffic areas.

  • Secondary Containment: The waste container should be placed in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a spill.

  • Container Closure: The waste container must be kept closed at all times, except when adding waste.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Contact EHS: Follow your institution's specific procedures for requesting a waste pickup. Provide them with a complete and accurate description of the waste.

  • Documentation: Maintain a record of the waste generated, including the amount and date of disposal.

  • Transportation: Do not attempt to transport the waste off-site yourself. Transportation of hazardous waste is regulated by the Department of Transportation (DOT) and must be done by trained and certified personnel.

Step 6: Decontamination of Empty Containers and Labware

Containers that held this compound must be properly decontaminated or disposed of as hazardous waste.

  • Triple Rinsing: The "empty" container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

  • Disposal of Empty Containers: After triple rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your EHS department. Deface the original label to prevent reuse.

  • Labware: Glassware and other lab equipment should be decontaminated by washing with a suitable solvent, followed by a standard laboratory detergent and water. The initial solvent wash should be collected as hazardous waste.

The "Why" Behind the Protocol: Scientific Integrity and Logic

A robust disposal plan is not just a list of rules; it is a system grounded in scientific principles to mitigate risk.

  • Causality of Segregation: The directive to segregate chlorinated compounds from other waste streams stems from their potential to form more toxic byproducts when mixed with certain chemicals or when improperly incinerated. For instance, co-incineration with certain other materials could potentially lead to the formation of dioxins or other persistent organic pollutants.

  • Self-Validating System: This protocol is designed to be a self-validating system. The clear labeling and documentation at each step create a chain of custody that ensures the waste is handled appropriately from the lab bench to its final destruction. This minimizes the chance of accidental mixing or improper disposal.

  • Authoritative Grounding: The procedures outlined are based on the foundational principles of chemical safety and environmental protection as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) . Adherence to these guidelines ensures legal compliance and ethical responsibility.

Visualizing the Disposal Workflow

To further clarify the decision-making process, the following diagram illustrates the key stages of the disposal workflow for this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation & Characterization cluster_handling In-Lab Handling & Accumulation cluster_disposal Final Disposal cluster_decon Decontamination Generate Generation of Waste (Pure compound, solutions, contaminated materials) Characterize Characterize as Hazardous Waste (Based on structural alerts and regulations) Generate->Characterize Segregate Segregate from Incompatible Waste Characterize->Segregate Containerize Select & Label Appropriate Container Segregate->Containerize Store Store in Secondary Containment in a Satellite Accumulation Area (SAA) Containerize->Store Rinse Triple Rinse Empty Containers & Decontaminate Labware Containerize->Rinse Request Request Pickup from EHS or Licensed Contractor Store->Request Transport Licensed Transport to Disposal Facility Request->Transport Destroy Destruction via Controlled Incineration Transport->Destroy CollectRinsate Collect Rinsate as Hazardous Waste Rinse->CollectRinsate

Caption: A flowchart illustrating the key decision points and actions in the safe disposal of this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure that their innovative work in research and drug development is conducted not only at the cutting edge of science but also with the utmost commitment to safety and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.